Product packaging for 4'-Epi-daunorubicin(Cat. No.:CAS No. 57918-24-8)

4'-Epi-daunorubicin

Cat. No.: B138715
CAS No.: 57918-24-8
M. Wt: 527.5 g/mol
InChI Key: STQGQHZAVUOBTE-RPDDNNBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Epi-daunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H29NO10 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO10 B138715 4'-Epi-daunorubicin CAS No. 57918-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-RPDDNNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206629
Record name 4'-Epi-daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-24-8
Record name Epidaunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57918-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Epi-daunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Epi-daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57918-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIDAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4'-Epi-daunorubicin from Daunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 4'-Epi-daunorubicin, an important anthracycline antibiotic, from its parent compound, daunorubicin. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Introduction

Daunorubicin is a potent antineoplastic agent widely used in cancer chemotherapy.[1] However, its clinical application is often associated with dose-dependent cardiotoxicity.[2][3] Chemical modification of the daunorubicin structure has been a key strategy to develop analogues with an improved therapeutic index. This compound, an epimer of daunorubicin with an altered stereochemistry at the 4' position of the daunosamine sugar moiety, is a significant derivative in this class. This guide focuses on the semi-synthetic conversion of daunorubicin to this compound, a process involving protection, oxidation, stereoselective reduction, and deprotection steps.

Synthetic Strategy Overview

The conversion of daunorubicin to its 4'-epimer is a multi-step process that hinges on the inversion of the stereochemistry at the C4' hydroxyl group of the daunosamine sugar. The general synthetic workflow is as follows:

  • Protection of the 3'-Amino Group: The chemically reactive amino group on the daunosamine sugar is first protected to prevent side reactions in subsequent steps. The trifluoroacetyl group is a commonly used protecting group for this purpose.

  • Oxidation of the 4'-Hydroxyl Group: The protected daunorubicin is then subjected to oxidation to convert the 4'-hydroxyl group into a ketone. This step is crucial for the subsequent stereochemical inversion.

  • Stereoselective Reduction of the 4'-Keto Group: The intermediate 4'-keto compound is then stereoselectively reduced to yield the desired 4'-epi-hydroxyl configuration. The choice of reducing agent is critical to achieve high stereoselectivity.

  • Deprotection of the 3'-Amino Group: Finally, the protecting group on the amino functionality is removed to yield the target molecule, this compound.

Synthesis_Workflow Daunorubicin Daunorubicin N_TFA_Daunorubicin N-Trifluoroacetyl- daunorubicin Daunorubicin->N_TFA_Daunorubicin Protection (TFAA) Keto_Intermediate 4'-Keto-N-Trifluoroacetyl- daunorubicin N_TFA_Daunorubicin->Keto_Intermediate Oxidation N_TFA_Epi_Daunorubicin N-Trifluoroacetyl- This compound Keto_Intermediate->N_TFA_Epi_Daunorubicin Stereoselective Reduction Epi_Daunorubicin This compound N_TFA_Epi_Daunorubicin->Epi_Daunorubicin Deprotection

A high-level overview of the synthetic pathway from Daunorubicin to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound from daunorubicin, along with tabulated quantitative data for yields and purity.

Protection of the 3'-Amino Group

Protocol:

N-Trifluoroacetylation of daunorubicin is a common initial step to protect the amino group.

  • Procedure: Daunorubicin hydrochloride is dissolved in a suitable solvent such as methanol. An acylating agent, typically trifluoroacetic anhydride (TFAA), is added dropwise to the solution at a controlled temperature, often around 0°C. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The resulting N-Trifluoroacetyl-daunorubicin is then isolated and purified.

Oxidation of the 4'-Hydroxyl Group

Protocol:

The oxidation of the 4'-hydroxyl group of N-Trifluoroacetyl-daunorubicin to a keto group is a critical step. One common method is the Swern oxidation or a variation thereof.

  • Procedure: A solution of N-Trifluoroacetyl-daunorubicin in an aprotic solvent like dichloromethane is treated with an activating agent for dimethyl sulfoxide (DMSO), such as trifluoroacetic anhydride, at a low temperature (e.g., -70°C to -50°C).[4] After the formation of the active oxidizing species, a hindered base like triethylamine or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is added to facilitate the oxidation and formation of 4'-keto-N-Trifluoroacetyldaunorubicin.[4] The reaction mixture is then quenched, and the product is extracted and purified.

Stereoselective Reduction of the 4'-Keto Group

Protocol:

The stereoselective reduction of the 4'-keto group to the equatorial hydroxyl group is the key step that defines the "epi" configuration. This is typically achieved using a hydride-donating reducing agent.

  • Procedure: 4'-keto-N-Trifluoroacetyldaunorubicin is dissolved in a non-reducible solvent like methanol or a mixture of alcohols and ethers. A reducing agent, such as sodium borohydride, is added at a controlled low temperature (e.g., -35°C to -20°C). The choice of reducing agent and reaction conditions is crucial for achieving high stereoselectivity, favoring the formation of the 4'-epi isomer. The reaction progress is monitored, and upon completion, the product, N-Trifluoroacetyl-4'-epi-daunorubicin, is isolated and purified. This reaction can yield more than 90% of the desired epimer.

Deprotection of the 3'-Amino Group

Protocol:

The final step is the removal of the trifluoroacetyl protecting group to yield this compound.

  • Procedure: N-Trifluoroacetyl-4'-epi-daunorubicin is treated with a mild aqueous base, such as a solution of sodium hydroxide (pH 10-13), at a temperature ranging from 0°C to 40°C. The hydrolysis of the trifluoroacetamide is typically rapid. After the reaction is complete, the solution is neutralized with an acid, and the final product, this compound, is purified, often by preparative chromatography.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key intermediates and the final product in the synthesis of this compound.

StepProductYield (%)Purity (%) (Method)Reference
Stereoselective ReductionN-Trifluoroacetyl-4'-epi-daunorubicin>90~95 (HPLC)
Deprotection & PurificationThis compound hydrochloride-~96 (HPLC)

Note: Yields can vary significantly based on the specific reaction conditions and purification methods employed.

Visualization of the Synthesis Workflow

The following diagram illustrates the detailed chemical transformations involved in the synthesis of this compound from daunorubicin.

Detailed_Synthesis cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_reduction Step 3: Stereoselective Reduction cluster_deprotection Step 4: Deprotection Daunorubicin Daunorubicin N_TFA_Daunorubicin N-Trifluoroacetyl-daunorubicin Daunorubicin->N_TFA_Daunorubicin TFAA Trifluoroacetic Anhydride (TFAA) TFAA->N_TFA_Daunorubicin DMSO DMSO, Activating Agent Keto_Intermediate 4'-Keto-N-Trifluoroacetyl-daunorubicin DMSO->Keto_Intermediate Base_Ox Base (e.g., DBN) Base_Ox->Keto_Intermediate N_TFA_Daunorubicin_ref->Keto_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH4) N_TFA_Epi_Daunorubicin N-Trifluoroacetyl-4'-Epi-daunorubicin Reducing_Agent->N_TFA_Epi_Daunorubicin Keto_Intermediate_ref->N_TFA_Epi_Daunorubicin Base_Dep Aqueous Base (e.g., NaOH) Epi_Daunorubicin This compound Base_Dep->Epi_Daunorubicin N_TFA_Epi_Daunorubicin_ref->Epi_Daunorubicin

Step-by-step chemical transformations for the synthesis of this compound.

Conclusion

The semi-synthesis of this compound from daunorubicin is a well-established process that allows for the generation of a valuable anthracycline analogue. The key to this synthesis lies in the successful stereoinversion at the 4' position of the daunosamine moiety, which is achieved through a sequence of protection, oxidation, stereoselective reduction, and deprotection. Careful control of reaction conditions, particularly during the oxidation and reduction steps, is paramount for achieving high yields and purity of the final product. This guide provides a foundational understanding of the synthetic route and the practical considerations for its implementation in a laboratory setting. Further optimization of each step may be possible depending on the specific research or production goals.

References

An In-depth Technical Guide to 4'-Epi-daunorubicin (Epirubicin): Chemical Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Epi-daunorubicin, an anthracycline antibiotic widely known as Epirubicin. It delves into the critical aspects of its chemical structure, with a particular focus on the stereochemistry that differentiates it from its parent compound, daunorubicin, and its analogue, doxorubicin. This document outlines detailed experimental protocols for its synthesis and stereochemical analysis, presents key physicochemical and spectroscopic data in a structured format, and explores its mechanism of action with a focus on its interaction with the JAK/STAT signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anticancer therapeutics.

Chemical Structure and Stereochemistry

This compound, or Epirubicin, is a semi-synthetic derivative of daunorubicin. Its chemical structure consists of a tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine, via a glycosidic bond. The defining feature of Epirubicin's stereochemistry lies in the orientation of the hydroxyl group at the 4' position of the daunosamine sugar. In Epirubicin, this hydroxyl group is in an equatorial position (beta configuration), whereas in daunorubicin and doxorubicin, it is in an axial position (alpha configuration). This epimerization at the C4' position significantly influences the drug's pharmacokinetic and pharmacodynamic properties, contributing to its distinct clinical profile.

The IUPAC name for Epirubicin is (8S,10S)-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. Its chemical structure is depicted in Figure 1.

Chemical Structure of Epirubicin

Figure 1. Chemical Structure of this compound (Epirubicin).

The stereochemistry of Epirubicin is crucial for its biological activity and is a key focus of its synthesis and analysis. The specific spatial arrangement of the atoms, particularly at the chiral centers of the aglycone and the daunosamine sugar, dictates its interaction with its biological targets.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Epirubicin is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Epirubicin

PropertyValue
Molecular FormulaC₂₇H₂₉NO₁₁
Molecular Weight543.52 g/mol
AppearanceOrange-red crystalline powder
Melting Point185 °C (decomposition)[1]
SolubilitySoluble in water, methanol; slightly soluble in ethanol
pKa8.2 (amino group)

Table 2: Spectroscopic Data of Epirubicin

Spectroscopic TechniqueKey Data and Observations
¹H NMR (DMSO-d₆, 400 MHz) The ¹H-NMR spectrum of Epirubicin hydrochloride is consistent with the commercially available standard[2]. Key signals include those for the aromatic protons of the tetracyclic ring system, the methoxy group, the acetyl group, and the protons of the daunosamine sugar moiety. The chemical shifts and coupling constants of the protons on the daunosamine ring are particularly important for confirming the 4'-epi configuration.
¹³C NMR (DMSO-d₆, 100 MHz) The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbons, the aromatic carbons, the carbons of the daunosamine sugar, and the methoxy and acetyl carbons.
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of Epirubicin. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands for the hydroxyl, amino, carbonyl (ketone and quinone), and aromatic functional groups present in the molecule.

Experimental Protocols

Synthesis of this compound Hydrochloride

The following is a representative experimental protocol for the synthesis of Epirubicin hydrochloride from epidaunorubicin hydrochloride. This multi-step synthesis involves bromination, hydrolysis, and purification.

Materials and Reagents:

  • Epidaunorubicin hydrochloride

  • Methanol

  • 1,4-Dioxane

  • Methyl formate

  • Bromine

  • Propylene oxide

  • Diisopropyl ether

  • Acetone

  • Hydrobromic acid

  • Sodium formate

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Deionized water

  • Ion exchange resin (chloride anion)

  • Adsorption resin

  • Ethanol

Procedure: [2]

  • Bromination: Dissolve 6.7 g of epidaunorubicin hydrochloride in 67 mL of methanol at room temperature. Add 67 mL of 1,4-dioxane and 6 mL of methyl formate, followed by the addition of 0.73 mL of bromine. Stir the mixture for 1 hour. Then, add 2.16 mL of propylene oxide and continue stirring for 30 minutes.

  • Precipitation: Concentrate the solution to 65 mL and slowly add the concentrated solution to 740 mL of pre-cooled diisopropyl ether. Collect the resulting precipitate by filtration and wash it with 150 mL of diisopropyl ether.

  • Hydrolysis: Add the undried precipitate to a pre-prepared mixture of 142 mL of water, 146 mL of acetone, and 4.2 mL of hydrobromic acid. Stir the mixture at room temperature for 18 hours. Add a solution of 10 g of sodium formate in 42 mL of water. After stirring for 24 hours, adjust the pH to 5 with a sodium hydroxide solution and continue stirring for another 24 hours.

  • Purification: Add 250 mL of water to the reaction mixture, adjust the pH to 3 with hydrochloric acid, and then concentrate the solution. Dilute the concentrated solution with water and filter it using a filter aid.

  • Chromatography: Concentrate the filtrate and pass it through an ion exchange resin (chloride anion). Elute with deionized water. Adjust the pH of the main fraction to 2 with hydrochloric acid and pass it through an adsorption resin. Elute the column sequentially with deionized water, followed by a methanol-deionized water mixture.

  • Isolation: Concentrate the main fraction, add ethanol to the concentrate, and repeat the concentration process. Finally, prepare a mixed solution of ethanol-water and concentrate it to dryness to obtain 4.3 g of Epirubicin hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Analysis

A validated chiral HPLC method is essential to separate and quantify this compound from its stereoisomers, particularly its 4'-epimer, doxorubicin. The following provides a general framework for developing such a method. A specific validated method for the separation of doxorubicin and epirubicin has been reported using a reversed-phase isocratic HPLC method[3].

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or fluorescence detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Typical Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A reported mobile phase for separating doxorubicin and epirubicin is acetonitrile–0.06 M sodium hydrogen phosphate containing 0.05% (v/v) triethylamine, adjusted to pH 4.6 with 0.03 M citric acid (35:65, v/v)[4].
Stationary Phase Spherisorb ODS 1 column.
Flow Rate Typically 0.5-1.5 mL/min.
Detection UV absorbance at a wavelength where Epirubicin has strong absorption (e.g., 254 nm) or fluorescence detection for higher sensitivity (excitation at ~470 nm, emission at ~550 nm).
Column Temperature Controlled, typically between 20-40 °C.

Method Validation: The developed chiral HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Mechanism of Action and Signaling Pathways

Epirubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and associated enzymes. The main mechanisms of action include:

  • DNA Intercalation: The planar tetracyclic ring of Epirubicin intercalates between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Epirubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids.

Recent studies have also implicated the modulation of specific signaling pathways in the anticancer activity of Epirubicin. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Epirubicin and the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. Epirubicin has been shown to enhance the anticancer effects of radiation in hepatocellular carcinoma by downregulating the JAK/STAT1 pathway. This suggests that Epirubicin can interfere with the signaling cascade that promotes cancer cell survival.

The proposed mechanism involves the inhibition of STAT1 activation, a key transcription factor in this pathway. By downregulating the JAK/STAT1 pathway, Epirubicin may sensitize cancer cells to other therapeutic interventions.

Below is a simplified diagram illustrating the canonical JAK/STAT signaling pathway and the potential point of intervention by Epirubicin.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene Epirubicin Epirubicin Epirubicin->JAK Inhibits (Potential) Epirubicin->STAT Inhibits Activation (Downregulation)

Caption: JAK/STAT signaling pathway and potential inhibition by Epirubicin.

Conclusion

This compound (Epirubicin) remains a cornerstone of chemotherapy for various cancers. Its unique stereochemistry at the 4' position of the daunosamine sugar distinguishes it from other anthracyclines and contributes to its clinical efficacy and safety profile. A thorough understanding of its chemical structure, stereochemistry, and analytical methods is paramount for quality control and further drug development. The elucidation of its detailed mechanisms of action, including its interaction with signaling pathways like JAK/STAT, opens new avenues for rational combination therapies and the development of novel, more targeted anticancer agents. This technical guide provides a foundational resource for researchers dedicated to advancing the field of oncology through the study of this important therapeutic agent.

References

A Technical Guide to 4'-Epi-daunorubicin: DNA Intercalation and Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Epi-daunorubicin, also known as Epirubicin, is a potent anthracycline antibiotic widely utilized in cancer chemotherapy.[1] Its cytotoxic effects are primarily attributed to a dual mechanism of action: the intercalation into cellular DNA and the inhibition of topoisomerase II. This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

Epirubicin exerts its antineoplastic effects through a concerted molecular assault on fundamental cellular processes. The planar aromatic rings of the epirubicin molecule insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation.[2] This physical distortion of the DNA structure interferes with essential cellular functions like DNA replication and transcription.[2][3]

Simultaneously, epirubicin targets topoisomerase II, a critical enzyme responsible for managing DNA topology.[3] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thus resolving supercoils and tangles that arise during replication and transcription. Epirubicin stabilizes the covalent complex formed between topoisomerase II and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. The persistence of these breaks triggers a cascade of cellular responses, ultimately culminating in apoptotic cell death.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound (Epirubicin) with DNA and its inhibitory effect on topoisomerase II. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the specific DNA sequence or topoisomerase II isoform used.

Parameter Value Method Source
Binding Constant (K)3.8 x 10⁵ M⁻¹Spectroscopic
Binding Constant (K)3.00 x 10⁶ M⁻¹Spectroscopic and Molecular Docking

Table 1: DNA Binding Affinity of Epirubicin. This table presents the binding constants (K) for the interaction of epirubicin with DNA. Higher K values indicate a stronger binding affinity.

Compound IC₅₀ (µM) Target Assay Source
Doxorubicin (structurally similar)2.67Topoisomerase II
Etoposide (reference compound)78.4Topoisomerase II
XK469 (investigational inhibitor)≈ 130Topoisomerase IIα and IIβDecatenation Assay
Dexrazoxane (reference compound)≈ 60Topoisomerase IIα and IIβDecatenation Assay

Table 2: Topoisomerase II Inhibitory Activity. This table provides the half-maximal inhibitory concentration (IC₅₀) values for topoisomerase II inhibition. Lower IC₅₀ values indicate greater potency. Data for structurally similar or reference compounds are included for comparison.

Experimental Protocols

DNA Intercalation Assays

A variety of biophysical techniques can be employed to characterize the intercalation of this compound into DNA.

This assay is based on the displacement of the fluorescent intercalator ethidium bromide (EtBr) from DNA by a competing ligand like epirubicin. A decrease in the fluorescence of the EtBr-DNA complex indicates that the test compound is displacing EtBr and binding to the DNA.

Protocol:

  • Prepare a solution of calf thymus DNA (ct-DNA) (e.g., 10 µM) and ethidium bromide (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl) and incubate for 10 minutes to allow for complex formation.

  • Measure the initial fluorescence of the EtBr-DNA complex using a fluorometer (Excitation: ~520 nm, Emission: ~600 nm).

  • Add increasing concentrations of epirubicin to the EtBr-DNA solution.

  • After each addition, incubate for 5 minutes and record the fluorescence intensity.

  • Calculate the percentage of fluorescence quenching at each epirubicin concentration. The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be determined to estimate the binding affinity.

The interaction of epirubicin with DNA can be monitored by observing changes in its UV-Visible absorption spectrum. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).

Protocol:

  • Record the initial UV-Vis spectrum of epirubicin alone in a cuvette (typically in the 200-500 nm range).

  • Titrate the epirubicin solution with increasing concentrations of a stock DNA solution.

  • After each addition of DNA, allow the solution to equilibrate for 5 minutes before recording the spectrum.

  • Correct the spectra for the dilution of the compound upon DNA addition.

  • Analyze the changes in absorbance and wavelength maxima to determine the binding mode and calculate the binding constant.

Topoisomerase II Inhibition Assays

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation.

Protocol:

  • On ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and an appropriate assay buffer.

  • Add the test compound (epirubicin) at various concentrations to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

  • Initiate the reaction by adding purified human topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Resolve the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

  • Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated product.

This assay is designed to detect the formation of the stabilized covalent complex between topoisomerase II and DNA, which is a hallmark of topoisomerase II poisons like epirubicin.

Protocol:

  • Incubate purified topoisomerase IIα enzyme with supercoiled plasmid DNA (e.g., pBR322) in a cleavage assay buffer.

  • Add epirubicin at various concentrations.

  • Incubate at 37°C for 30 minutes to allow for cleavage complex formation.

  • Denature the topoisomerase II enzyme by adding SDS.

  • Digest the denatured enzyme with a protease (e.g., proteinase K). This leaves a peptide covalently attached to the DNA ends.

  • Analyze the DNA by agarose gel electrophoresis.

  • The stabilization of the cleavage complex by epirubicin will result in the appearance of a linearized form of the plasmid DNA, which can be quantified.

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Epirubicin_Mechanism cluster_cell Cancer Cell cluster_topo_cycle Topoisomerase II Catalytic Cycle Epirubicin This compound (Epirubicin) DNA Nuclear DNA Epirubicin->DNA Intercalation TopoII_DNA_Complex Stabilized Topo II- DNA Cleavage Complex Epirubicin->TopoII_DNA_Complex TopoII_binds_DNA Topo II binds DNA TopoII Topoisomerase II DNA_Damage Permanent Double- Strand Breaks TopoII_DNA_Complex->DNA_Damage Cleavage Transient Double- Strand Break TopoII_binds_DNA->Cleavage Cleavage->TopoII_DNA_Complex Epirubicin Inhibition Passage DNA Strand Passage Cleavage->Passage Religation DNA Religation Passage->Religation Religation->TopoII_binds_DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Dual mechanism of this compound action.

Experimental_Workflow cluster_intercalation DNA Intercalation Assessment cluster_topo_inhibition Topoisomerase II Inhibition Assessment Start_Intercalation Prepare DNA and Epirubicin Solutions Fluorescence_Assay Fluorescence Spectroscopy (EtBr Displacement) Start_Intercalation->Fluorescence_Assay UV_Vis_Assay UV-Vis Spectrophotometry Start_Intercalation->UV_Vis_Assay Analysis_Intercalation Determine Binding Affinity (K) and Binding Mode Fluorescence_Assay->Analysis_Intercalation UV_Vis_Assay->Analysis_Intercalation Start_Topo Prepare Topo II, DNA Substrate, and Epirubicin Solutions Decatenation_Assay DNA Decatenation Assay (kDNA Substrate) Start_Topo->Decatenation_Assay Cleavage_Assay Cleavage Complex Assay (Plasmid DNA) Start_Topo->Cleavage_Assay Gel_Electrophoresis Agarose Gel Electrophoresis and Visualization Decatenation_Assay->Gel_Electrophoresis Cleavage_Assay->Gel_Electrophoresis Analysis_Topo Determine IC50 and Mechanism of Inhibition Gel_Electrophoresis->Analysis_Topo

Caption: Experimental workflow for assessing Epirubicin's activity.

References

The Discovery and Development of 4'-Epi-daunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Epi-daunorubicin, more commonly known as Epirubicin, is a pivotal semi-synthetic anthracycline antibiotic derived from daunorubicin.[1][2][3] Its development was driven by the need to create analogues of doxorubicin with an improved therapeutic index, specifically reduced cardiotoxicity, while retaining potent antitumor activity.[4] Epirubicin differs from doxorubicin only in the epimerization of the hydroxyl group at the 4' position of the amino sugar moiety.[5] This seemingly minor stereochemical alteration has significant implications for its pharmacokinetic profile and toxicity, making it a cornerstone in the treatment of various malignancies, most notably breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of Epirubicin.

Chemical Synthesis

The synthesis of Epirubicin is a multi-step process that typically starts from daunorubicin, a natural product of microbial fermentation. The core of the synthesis involves the inversion of the stereochemistry at the 4'-position of the daunosamine sugar moiety.

Experimental Protocol: Synthesis of Epirubicin from Daunorubicin

This protocol outlines a general approach for the chemical synthesis of Epirubicin from daunorubicin.

Step 1: Methanolysis of Daunorubicin Daunorubicin is first treated with methanol to cleave the glycosidic bond, yielding daunomycinone and daunosamine methyl ether in high yields. This step separates the aglycone from the sugar moiety, allowing for their individual modification.

Step 2: Protection of the Amino Group of Daunosamine Methyl Ether The amino group of the isolated daunosamine methyl ether is protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include trifluoroacetyl and allyloxycarbonyl.

Step 3: Inversion of the 4'-Hydroxyl Group The key step of the synthesis is the stereochemical inversion of the hydroxyl group at the 4'-position of the N-protected daunosamine. This is typically achieved through an oxidation-reduction sequence. The 4'-hydroxyl group is first oxidized to a ketone, and then stereoselectively reduced to the desired 4'-epi configuration.

Step 4: Glycosylation The modified and protected 4'-epi-daunosamine is then coupled with a suitably protected daunomycinone derivative, such as 14-acetoxy daunomycinone, to reform the glycosidic linkage. This reaction is catalyzed by a coupling agent, for instance, trimethylsilyl trifluoromethanesulfonate.

Step 5: Deprotection Finally, the protecting groups on the amino and other functional groups are removed to yield Epirubicin. The choice of deprotection conditions depends on the protecting groups used in the earlier steps. The final product is then purified, typically by chromatographic methods, and can be converted to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Mechanism of Action

Epirubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the cell's genetic material and related enzymatic processes.

DNA Intercalation

The planar aromatic ring structure of Epirubicin intercalates between the base pairs of the DNA double helix. This physical insertion into the DNA distorts its structure, interfering with the processes of DNA replication and transcription, ultimately leading to the inhibition of DNA and RNA synthesis.

Inhibition of Topoisomerase II

A crucial aspect of Epirubicin's mechanism is its interaction with topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Epirubicin stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands that the enzyme has cleaved. This leads to the accumulation of persistent double-strand breaks in the DNA, triggering a DNA damage response that culminates in apoptotic cell death.

Generation of Reactive Oxygen Species (ROS)

Epirubicin can undergo redox cycling, a process that generates highly reactive free radicals, including superoxide and hydroxyl radicals. These reactive oxygen species (ROS) can induce oxidative damage to cellular components such as DNA, proteins, and lipids, contributing to the drug's cytotoxicity.

Epirubicin Mechanism of Action Epirubicin Epirubicin DNA Nuclear DNA Epirubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Epirubicin->TopoisomeraseII Stabilizes Complex Mitochondria Mitochondria Epirubicin->Mitochondria Redox Cycling Replication DNA Replication & Transcription Inhibition DNA->Replication DSB DNA Double-Strand Breaks TopoisomeraseII->DSB ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress & Macromolecular Damage ROS->OxidativeStress Mitochondria->ROS Apoptosis Apoptosis Replication->Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis

Figure 1: Epirubicin's multi-faceted mechanism of action.

Preclinical Development: Cytotoxicity

The cytotoxic activity of Epirubicin has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

Cell LineCancer TypeIC50 (nM)
U-87Glioblastoma6,300
ZR75-1Breast Cancer18-170 (in taxane-resistant lines)
MDA-MB-231Breast CancerData not specified in provided text
MCF-7 EPI(R)Epirubicin-Resistant Breast Cancer400-fold higher than MCF-7 WT
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Epirubicin in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the Epirubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).

  • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

3. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

4. Solubilization:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

5. Absorbance Reading:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each Epirubicin concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the Epirubicin concentration and determine the IC50 value.

MTT Assay Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_epirubicin Add serial dilutions of Epirubicin incubate1->add_epirubicin incubate2 Incubate for 72 hours add_epirubicin->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Epirubicin is characterized by a tri-phasic elimination pattern and extensive metabolism.

ParameterValue
Distribution Half-life (t½α) 4.67 minutes
Initial Elimination Half-life (t½β) 1.15 hours
Terminal Elimination Half-life (t½γ) 36.5 hours
Total Plasma Clearance 46 L/h/m²
Volume of Distribution (Vd) 1000 L/m²

Epirubicin is extensively metabolized in the liver to several metabolites, including epirubicinol, glucuronides, and aglycones. The glucuronidation pathway is unique to Epirubicin among anthracyclines and is thought to contribute to its improved tolerability compared to doxorubicin.

Clinical Development

Epirubicin has been extensively studied in numerous clinical trials, particularly in the context of breast cancer, both in the adjuvant and metastatic settings.

Adjuvant Therapy for Breast Cancer
Trial / StudyTreatment ArmsKey Efficacy Endpoints
French Adjuvant Study Group 01 6 cycles FEC 50 vs. 3 cycles FEC 50 vs. 3 cycles FEC 7510-year Disease-Free Survival: 53.4% vs. 42.5% vs. 43.6% (p=0.05)
10-year Overall Survival: 64.3% vs. 56.6% vs. 59.7% (p=0.25)
International Phase III Trial Epirubicin/Cyclophosphamide followed by Docetaxel (dose-dense) vs. Fluorouracil/Epirubicin/Cyclophosphamide followed by Docetaxel (standard)Breast Cancer Recurrence-Free Survival (BCRFS) Hazard Ratio: 0.80 (p=0.030)
Event-Free Survival (EFS) Hazard Ratio: 0.78 (p=0.009)
Toxicity Profile

The most significant dose-limiting toxicities of Epirubicin are myelosuppression and cardiotoxicity.

Adverse EventFrequency
Myelosuppression (Leukopenia, Neutropenia, Anemia, Thrombocytopenia) Very Common (≥1/10)
Cardiotoxicity (Congestive Heart Failure) Cumulative dose-dependent: ~0.9% at 550 mg/m², 1.6% at 700 mg/m², 3.3% at 900 mg/m²
Nausea and Vomiting Very Common (≥1/10)
Alopecia Very Common (≥1/10)
Mucositis/Stomatitis Very Common (≥1/10)
Secondary Leukemia (AML/MDS) Cumulative risk of ~0.27% at 3 years in adjuvant breast cancer trials

Advanced Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.

1. Reaction Setup:

  • In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, approximately 200 ng of kDNA substrate, and sterile water to a final volume of 20 µL.

  • Add Epirubicin at various concentrations to the reaction tubes. Include a solvent control.

  • Add a predetermined amount of purified topoisomerase II enzyme to each tube.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination:

  • Stop the reaction by adding 2 µL of 10% SDS.

  • Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.

4. Gel Electrophoresis:

  • Add loading dye to each sample.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a high voltage (e.g., 100-250 V) until the dye front has migrated sufficiently.

5. Visualization and Analysis:

  • Visualize the DNA bands under UV light.

  • Decatenated kDNA will migrate into the gel as distinct bands, while the catenated substrate will remain in the loading well. The degree of inhibition of decatenation by Epirubicin can be quantified by densitometry.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Seeding and Treatment:

  • Seed cells in a suitable format (e.g., 96-well plate or culture dish).

  • Treat the cells with Epirubicin at the desired concentrations for a specific duration. Include appropriate controls.

2. DCFH-DA Staining:

  • Prepare a working solution of DCFH-DA in serum-free medium or PBS.

  • Remove the treatment medium and wash the cells with PBS.

  • Add the DCFH-DA working solution to the cells and incubate at 37°C for 30-45 minutes in the dark.

3. Measurement:

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Normalize the fluorescence intensity of the treated cells to that of the untreated control to determine the fold change in ROS production.

ROS Detection Workflow start Start seed_cells Seed and treat cells with Epirubicin start->seed_cells wash1 Wash cells with PBS seed_cells->wash1 add_dcfhda Add DCFH-DA solution wash1->add_dcfhda incubate Incubate at 37°C in the dark add_dcfhda->incubate wash2 Wash cells with PBS incubate->wash2 measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) wash2->measure_fluorescence analyze_data Analyze data and quantify ROS levels measure_fluorescence->analyze_data end End analyze_data->end

Figure 3: Workflow for intracellular ROS detection using DCFH-DA.

Conclusion

This compound (Epirubicin) represents a significant advancement in anthracycline chemotherapy, offering a comparable efficacy to doxorubicin with a more favorable toxicity profile, particularly concerning cardiotoxicity. Its development underscores the importance of subtle stereochemical modifications in drug design to enhance the therapeutic index. The multifaceted mechanism of action, involving DNA intercalation, topoisomerase II inhibition, and ROS generation, provides a robust basis for its potent antitumor activity. A thorough understanding of its synthesis, mechanism, pharmacokinetics, and clinical application, as detailed in this guide, is crucial for researchers and clinicians working to further optimize its use and develop next-generation anticancer therapies.

References

In-Depth Technical Guide: Physicochemical Properties of 4'-Epi-daunorubicin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-Epi-daunorubicin hydrochloride, known as epirubicin hydrochloride. Epirubicin hydrochloride is an anthracycline antibiotic widely used in chemotherapy. A thorough understanding of its physicochemical characteristics is essential for drug development, formulation, and quality control.

General Information

This compound hydrochloride is a semisynthetic derivative of daunorubicin and an epimer of doxorubicin, differing in the spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. This seemingly minor structural change has a significant impact on its clinical properties, including a more favorable toxicity profile compared to doxorubicin.

Property Information
Chemical Name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride
Synonyms Epirubicin hydrochloride, 4'-Epidoxorubicin hydrochloride
CAS Number 56390-09-1[1]
Molecular Formula C₂₇H₂₉NO₁₁·HCl[1]
Molecular Weight 579.98 g/mol [2]
Appearance Orange-red to red, crystalline, hygroscopic powder.[3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound hydrochloride.

Table 1: Thermal and Solubility Properties
Parameter Value Source
Melting Point ~185°C (decomposes)Multiple sources
Solubility in Water Freely soluble[3], ~10 mg/mLEuropean Pharmacopoeia, Cayman Chemical, Benchchem
Solubility in Methanol Freely solubleEuropean Pharmacopoeia
Solubility in DMSO ~10 mg/mLCayman Chemical, Benchchem
Solubility in Ethanol Slightly solubleEuropean Pharmacopoeia
Solubility in Acetone Practically insolubleEuropean Pharmacopoeia
pKa Not officially reported; determined by potentiometric titration.-
Table 2: Spectroscopic Properties
Technique Parameter Value Source
UV-Vis Spectroscopy λmax in Methanol234 nm, 252 nm, 288 nm, 479 nm, 495 nmCayman Chemical, ChemBK
Fluorescence Spectroscopy Excitation Wavelength482 nmResearchGate
Emission Wavelength551-580 nmHPLC analysis paper

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are crucial for reproducibility and accuracy. The following protocols are based on standard pharmacopeial methods and scientific literature.

Melting Point Determination (Capillary Method - USP <741>)

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid. For substances that decompose, the temperature at which decomposition is observed is noted.

Apparatus:

  • Melting point apparatus with a heated block and a means for temperature control and observation.

  • Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

  • Sample Preparation: The this compound hydrochloride sample should be a fine, dry powder.

  • Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2.5-3.5 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of approximately 1-2°C per minute.

    • The temperature at which the substance begins to melt and the temperature at which it is completely melted are recorded as the melting range. Due to decomposition, the temperature at which visual changes such as charring or bubbling occur should be noted.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a substance in a given solvent by agitating an excess amount of the solid in the solvent until equilibrium is reached.

Apparatus:

  • Mechanical shaker or agitator.

  • Constant temperature bath (e.g., 25°C or 37°C).

  • Centrifuge and/or filtration apparatus.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH. The pKa is the pH at which the substance is 50% ionized.

Apparatus:

  • Calibrated pH meter with an electrode.

  • Burette.

  • Stirrer.

Procedure:

  • Solution Preparation: A known concentration of this compound hydrochloride is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Physicochemical Characterization Workflow A Sample Acquisition (this compound HCl) B Melting Point (Capillary Method) A->B C Solubility (Shake-Flask Method) A->C D pKa Determination (Potentiometric Titration) A->D E Spectroscopic Analysis (UV-Vis, Fluorescence) A->E F Data Analysis and Reporting B->F C->F D->F E->F

Caption: A generalized workflow for the physicochemical characterization of this compound hydrochloride.

Simplified Signaling Pathway of this compound Hydrochloride

G cluster_1 Mechanism of Action Drug This compound HCl Intercalation DNA Intercalation Drug->Intercalation Complex Ternary Complex Formation (Drug-DNA-TopoII) Drug->Complex DNA Cellular DNA DNA->Complex TopoII Topoisomerase II TopoII->Complex Intercalation->DNA DSB DNA Double-Strand Breaks Complex->DSB Inhibition of DNA re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound hydrochloride.

Logical Relationship of Physicochemical Properties in Drug Development

G cluster_2 Impact of Physicochemical Properties on Drug Development Properties Physicochemical Properties (Solubility, pKa, etc.) Formulation Formulation Development Properties->Formulation Dictates Bioavailability Bioavailability (ADME) Properties->Bioavailability Impacts Formulation->Bioavailability Influences Efficacy Therapeutic Efficacy & Safety Bioavailability->Efficacy Determines

Caption: Logical relationship demonstrating the influence of physicochemical properties on the drug development process.

References

The Pivotal Role of 4'-Epi-daunorubicin in the Synthesis of Epirubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirubicin, a widely used anthracycline chemotherapeutic agent, is a stereoisomer of doxorubicin and a derivative of daunorubicin.[1] Its synthesis is a critical process in pharmaceutical manufacturing, with the precursor 4'-epi-daunorubicin playing a central role. This technical guide provides an in-depth overview of the synthesis of epirubicin, focusing on the formation and conversion of this compound. Detailed experimental methodologies, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in drug development and chemical synthesis.

Introduction

The synthesis of epirubicin from the more readily available daunorubicin is a multi-step process that hinges on the critical epimerization of the 4'-hydroxyl group of the daunosamine sugar moiety. This conversion to this compound is the key transformation that ultimately defines the stereochemistry and biological activity of epirubicin.[1] While alternative methods such as fermentation using genetically engineered strains of Streptomyces peucetius have been explored to bypass semi-synthesis, the chemical conversion route remains a prominent and well-established method in industrial production.[2][3]

This guide will detail the primary chemical pathway for the synthesis of this compound from a daunorubicin derivative and its subsequent conversion to epirubicin.

Synthetic Pathway Overview

The conversion of a daunorubicin derivative to epirubicin via this compound can be conceptually broken down into several key stages. This process typically starts with a protected form of a daunorubicin analog to ensure selectivity of the reactions.

Synthesis_Pathway Daunorubicin_Derivative Daunorubicin Derivative (e.g., 13-dihydrodaunorubicin) N_Protected N-Trifluoroacetyl -13-daunorubicinol Daunorubicin_Derivative->N_Protected Acylation Keto_Intermediate 4'-keto-N-Trifluoroacetyl -daunorubicin N_Protected->Keto_Intermediate Oxidation Epi_Daunorubicin_Protected N-Trifluoroacetyl -4'-epi-daunorubicin Keto_Intermediate->Epi_Daunorubicin_Protected Stereospecific Reduction Epi_Daunorubicin This compound Epi_Daunorubicin_Protected->Epi_Daunorubicin Deprotection Epirubicin_Protected 14-Bromo-4'-epi -daunorubicin Epi_Daunorubicin->Epirubicin_Protected Halogenation Epirubicin Epirubicin Epirubicin_Protected->Epirubicin Hydrolysis

Caption: Overall synthetic workflow from a daunorubicin derivative to epirubicin.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of epirubicin, with this compound as the pivotal intermediate. The protocols are based on established patent literature.[1]

Protection of the Amino Group

To prevent unwanted side reactions, the amino group on the daunosamine sugar is first protected, typically as a trifluoroacetamide.

  • Reaction: Acylation of the starting daunorubicin derivative.

  • Starting Material: 13-dihydrodaunorubicin.

  • Reagents: Trifluoroacetic anhydride, Dichloromethane (DCM).

  • Protocol:

    • Suspend 5 grams of 13-dihydrodaunorubicin in 200 ml of DCM and cool to 0°C.

    • While stirring vigorously, slowly add a solution of trifluoroacetic anhydride in DCM (8 ml in 15 ml) dropwise over 1 hour.

    • Maintain the reaction mixture at 0°C for the duration of the addition.

    • The resulting product is N-Trifluoroacetyl-13-daunorubicinol.

Oxidation to the 4'-Keto Intermediate

The 4'-hydroxyl group is oxidized to a ketone, which removes the chiral center at this position, allowing for subsequent stereospecific reduction.

Oxidation_Workflow Start N-Trifluoroacetyl -13-daunorubicinol Reaction Reaction at -60°C Start->Reaction Reagents DMSO, Oxalyl Chloride in DCM Reagents->Reaction Quench Addition of Triethylamine Reaction->Quench Product 4'-keto-N-Trifluoroacetyl -daunorubicin Quench->Product

Caption: Experimental workflow for the oxidation of the 4'-hydroxyl group.

  • Reaction: Swern-type oxidation.

  • Starting Material: N-Trifluoroacetyl-13-daunorubicinol.

  • Reagents: Dimethyl sulfoxide (DMSO), Oxalyl chloride, Dichloromethane (DCM), Triethylamine.

  • Protocol:

    • Dissolve 8 ml of DMSO in 100 ml of DCM and cool to -60°C with stirring.

    • Add 2 ml of oxalyl chloride in 5 ml of DCM to the solution and incubate at -60°C for 40 minutes.

    • Dissolve 5 grams of N-trifluoroacetyl-13-daunorubicinol in 50 ml of DCM and add it to the reaction mixture over 20 minutes, maintaining the temperature at -60±5°C.

    • Incubate the reaction mixture for 1 hour.

    • Add 10 ml of triethylamine to the reaction mixture at a temperature ≤ -60°C.

Stereospecific Reduction to N-Trifluoroacetyl-4'-epi-daunorubicin

This is the key step where the desired stereochemistry at the 4' position is established.

  • Reaction: Stereospecific reduction of the 4'-keto group.

  • Starting Material: 4'-keto-N-Trifluoroacetyl-daunorubicin.

  • Reagents: Sodium borohydride, Methanol.

  • Protocol:

    • Conduct the reaction in a non-reducible solvent such as methanol.

    • Maintain the reaction temperature between -35°C and 10°C, preferably at -20±5°C.

    • The use of sodium borohydride as the reducing agent stereospecifically reduces the 4'-keto group to the equatorial hydroxyl group, yielding N-Trifluoroacetyl-4'-epi-daunorubicin.

Deprotection to this compound

The trifluoroacetyl protecting group is removed to yield the free amine.

  • Reaction: Hydrolysis of the N-trifluoroacetyl group.

  • Starting Material: N-Trifluoroacetyl-4'-epi-daunorubicin.

  • Reagents: Aqueous base (e.g., NaOH), Distilled water.

  • Protocol:

    • Suspend 3.0 grams of 4'-epi-N-trifluoroacetyldaunorubicin in 200 ml of distilled water at 30°C.

    • Add 10 ml of 1.0N NaOH solution.

    • Incubate the mixture for 30 minutes.

    • Neutralize the solution to pH 7 with hydrochloric acid.

    • The resulting product is this compound hydrochloride, which can be purified by preparative chromatography.

Conversion of this compound to Epirubicin

The final step involves the introduction of a hydroxyl group at the C-14 position.

  • Reaction: Bromination followed by hydrolysis.

  • Starting Material: this compound hydrochloride.

  • Reagents: Hydrogen dibromobromate bis(dimethylformamide), Dimethylformamide (DMF), Acetonitrile, Acetone, Aqueous hydrogen bromide, Sodium formate.

  • Protocol:

    • Dissolve 2.1 grams of this compound hydrochloride in 70 ml of DMF.

    • Add 2.8 grams of hydrogen dibromobromate bis(dimethylformamide) to the mixture.

    • Incubate at 40°C for 2 hours.

    • Pour the reaction mixture into 350 ml of acetonitrile to precipitate the product.

    • Filter the precipitate, wash with acetonitrile, and remove the solvent.

    • Dissolve the solid in a mixture of 80 ml of acetone, 80 ml of 0.25 M aqueous hydrogen bromide, and 8 grams of sodium formate.

    • Incubate for 30 hours at 35°C to yield epirubicin.

Quantitative Data

The efficiency and purity of each step are crucial for the overall yield and quality of the final epirubicin product.

StepProductYield/PurityAnalytical MethodReference
Stereospecific ReductionN-Trifluoroacetyl-4'-epi-daunorubicin> 90% yield of the desired epimerNot specified
Purification of Protected IntermediateN-Trifluoroacetyl-4'-epi-daunorubicin~95% purityHPLC
Deprotection and PurificationThis compound hydrochloride~96% purityHPLC

Logical Relationship of Synthetic Intermediates

The synthesis of epirubicin is a linear progression of chemical transformations, each building upon the previous intermediate.

Logical_Progression Start Protected Daunorubicin Derivative Step1 Oxidation Start->Step1 Intermediate1 4'-Keto Intermediate Step1->Intermediate1 Step2 Stereospecific Reduction Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 This compound Step3->Intermediate3 Step4 Halogenation & Hydrolysis Intermediate3->Step4 Final_Product Epirubicin Step4->Final_Product

Caption: Logical flow of intermediates in epirubicin synthesis.

Conclusion

The synthesis of epirubicin is a well-defined process where this compound serves as a critical precursor. The stereoselective conversion at the 4' position of the daunosamine moiety is the cornerstone of this synthesis. The detailed protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important chemotherapeutic agent. Understanding the nuances of each synthetic step is paramount to achieving high purity and yield of the final active pharmaceutical ingredient.

References

Spectroscopic Scrutiny of 4'-Epi-daunorubicin: A Technical Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 4'-Epi-daunorubicin, an anthracycline antibiotic pivotal in chemotherapy. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as critical tools for the structural elucidation and characterization of this complex molecule. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as Epirubicin, is a stereoisomer of doxorubicin and a derivative of daunorubicin.[1] It is a potent antineoplastic agent that functions by intercalating into DNA, thereby inhibiting DNA and RNA synthesis and leading to cell death.[1] Its distinct stereochemistry at the 4' position of the daunosamine sugar moiety influences its pharmacological profile, including its efficacy and toxicity. Accurate and comprehensive spectroscopic analysis is therefore paramount for its quality control, metabolite identification, and the development of new drug delivery systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve polar compounds and its unobtrusive solvent signals in regions of interest. Other solvents such as methanol-d₄ or chloroform-d can also be used depending on the specific experimental requirements.

  • Concentration: The concentration should be optimized to ensure good signal-to-noise ratio without causing significant line broadening due to aggregation. A concentration range of 10-20 mM is typically appropriate.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

      • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

NMR Data for Daunorubicin Hydrochloride (as a reference for this compound)

Due to the limited availability of a complete and assigned NMR dataset for this compound in the public domain, the following tables present the ¹H and ¹³C NMR chemical shifts for the closely related compound, Daunorubicin Hydrochloride, in DMSO-d₆.[2] The key differences for this compound are expected to be observed in the chemical shifts of the daunosamine sugar moiety, particularly around the C-4' position.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Daunorubicin Hydrochloride in DMSO-d₆. [2]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
1-H7.89d7.8
2-H7.87t8.1
3-H7.62d8.4
4-OCH₃3.98s-
6-OH13.27s-
7-H4.93dd7.8, 5.7
8-Hax2.13dd14.7, 5.7
8-Heq2.29d14.7
9-OH5.53s-
10-Hax2.95d18.3
10-Heq3.19d18.3
11-OH14.04s-
14-CH₃2.27s-
1'-H5.37d3.3
2'-Hax1.76m-
2'-Heq1.90m-
3'-H3.35m-
4'-H3.61m-
5'-H4.19q6.3
5'-CH₃1.13d6.3
NH₃⁺7.90br s-
4'-OH5.05d4.8

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Daunorubicin Hydrochloride in DMSO-d₆. [2]

CarbonChemical Shift (ppm)
1120.2
2136.8
3119.5
4161.3
4a120.4
5187.0
5a111.2
6156.5
6a135.8
770.0
836.8
975.1
1032.8
10a134.8
11155.8
11a110.6
12186.5
12a134.3
13212.0
1424.8
1'100.2
2'31.0
3'49.9
4'65.9
5'67.2
6'17.0

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common method for the analysis of this compound in various matrices.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for anthracyclines.

  • MS Parameters:

    • Capillary Voltage: ~3.0-4.0 kV.

    • Cone Voltage: ~20-30 V.

    • Source Temperature: ~120-150 °C.

    • Desolvation Temperature: ~350-450 °C.

    • Gas Flow Rates: Desolvation and cone gas flows should be optimized for the specific instrument.

  • Data Acquisition:

    • Full Scan Mode: To determine the molecular weight and identify other components in the sample. A scan range of m/z 100-1000 is appropriate. The protonated molecular ion [M+H]⁺ of this compound is expected at m/z 528.

    • Tandem MS (MS/MS): To obtain structural information through fragmentation. The precursor ion (m/z 528) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.

Mass Spectrometry Fragmentation Data

The primary fragmentation pathway for daunorubicin and its analogs, including this compound, involves the cleavage of the glycosidic bond, leading to the loss of the daunosamine sugar moiety.

Table 3: Predicted MS Fragmentation Data for this compound.

m/z (Predicted)FormulaFragment Identity
528.18C₂₇H₃₀NO₁₀⁺[M+H]⁺ (Protonated Molecule)
397.09C₂₁H₁₇O₇⁺[M+H - C₆H₁₃NO₃]⁺ (Aglycone fragment)
132.09C₆H₁₄NO₃⁺[C₆H₁₃NO₃ + H]⁺ (Protonated Daunosamine sugar)

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the analytical workflow and a key structural relationship.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard_Addition Internal Standard Addition Dissolution->Standard_Addition NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Standard_Addition->NMR_Spectroscopy LC_MS_Analysis LC-MS(/MS) Analysis Standard_Addition->LC_MS_Analysis NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->NMR_Data MS_Data MS Spectral Data (Molecular Ion, Fragments) LC_MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway M_H This compound [M+H]⁺ m/z = 528.18 Aglycone Aglycone Fragment [M+H - Sugar]⁺ m/z = 397.09 M_H->Aglycone Glycosidic Bond Cleavage Sugar Protonated Daunosamine [Sugar+H]⁺ m/z = 132.09 M_H->Sugar Glycosidic Bond Cleavage

Caption: Primary MS fragmentation pathway of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR and MS provides a comprehensive understanding of its chemical structure. While a complete, assigned NMR dataset for this compound remains to be fully detailed in publicly accessible literature, the data from its close analog, daunorubicin, serves as an excellent reference point for structural confirmation. The LC-MS protocols and fragmentation data presented herein offer a robust framework for the identification and characterization of this important chemotherapeutic agent. This guide is intended to be a valuable resource for scientists and researchers, facilitating further studies and applications of this compound.

References

Molecular Modeling of 4'-Epi-daunorubicin DNA Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Epi-daunorubicin, an epimer of the anthracycline antibiotic daunorubicin, is a potent anti-cancer agent whose therapeutic efficacy is primarily attributed to its interaction with DNA. Understanding the molecular intricacies of this binding process is paramount for the rational design of novel chemotherapeutics with improved efficacy and reduced cardiotoxicity. This technical guide provides an in-depth overview of the molecular modeling of this compound's binding to DNA, integrating quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for researchers in the field. The core of its mechanism involves the intercalation of its planar tetracyclic ring system between DNA base pairs, leading to the inhibition of DNA and RNA synthesis and the disruption of topoisomerase II activity.[1] This document summarizes key binding parameters, outlines the methodologies to study these interactions, and presents a logical framework for the experimental and computational investigation of this critical drug-DNA complex.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound (also known as Epirubicin) and DNA has been quantified using various biophysical techniques. These studies provide crucial data on the affinity and thermodynamics of the binding event, which are essential for understanding the drug's mechanism of action.

Table 1: Binding Constants of this compound and Related Compounds with DNA
CompoundDNA Source/SequenceMethodBinding Constant (K) / Dissociation Constant (KD)Binding Affinity (ΔG)Reference
This compound (Epirubicin)Salmon Sperm DNANot SpecifiedK = 3.8 x 105 M-1Not Reported[1]
This compound (Epirubicin)κB-33 promoter sequenceIsothermal Titration Calorimetry (ITC)KD = 11.4 µMNot Reported[2]
Epirubicin-Copper (II) ComplexFish Sperm dsDNANot SpecifiedKb = -9.5 kcal/mol (from docking)-9.5 kcal/mol[3]
This compound (Epirubicin)Fish Sperm dsDNAMolecular Docking--9.8 kcal/mol[3]
DaunorubicinCalf Thymus DNAOptical MethodK = (0.10 - 0.12) x 106 M-1Not Reported
DoxorubicinCalf Thymus DNAOptical MethodK = (0.13 - 0.16) x 106 M-1Not Reported

Experimental Protocols

A multi-faceted approach employing various biophysical and computational techniques is necessary to fully characterize the binding of this compound to DNA.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It measures the heat released or absorbed during the binding event, providing information on the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Protocol for Determining this compound-DNA Binding by ITC:

  • Sample Preparation:

    • Prepare a solution of this compound (ligand) and a solution of the target DNA (macromolecule) in the same buffer (e.g., phosphate buffer with a specific pH and salt concentration). The buffer should be thoroughly degassed.

    • The concentration of the DNA in the sample cell is typically in the range of 10-50 µM, while the concentration of this compound in the syringe is 10-20 times higher.

  • Instrumentation and Setup:

    • Use a high-sensitivity isothermal titration calorimeter.

    • The sample cell (containing the DNA solution) and the reference cell (containing the buffer) are equilibrated to the desired experimental temperature.

    • The injection syringe is loaded with the this compound solution.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the sample cell containing the DNA.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a plot of heat change per injection versus time, is integrated to obtain the heat change for each injection.

    • These values are then plotted against the molar ratio of ligand to macromolecule.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka or KD), enthalpy of binding (ΔH), and stoichiometry (n). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnKa.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for studying the conformational changes in DNA upon drug binding. The interaction of this compound with DNA can induce changes in the DNA's secondary structure, which can be monitored by changes in the CD spectrum.

Protocol for Analyzing this compound-DNA Interaction by CD Spectroscopy:

  • Sample Preparation:

    • Prepare stock solutions of DNA and this compound in a suitable buffer (e.g., phosphate buffer).

    • Prepare a series of samples with a constant concentration of DNA and varying concentrations of this compound.

  • Instrumentation and Measurement:

    • Use a CD spectropolarimeter.

    • Record the CD spectra of the DNA solution alone and in the presence of increasing concentrations of this compound in the far-UV region (typically 220-320 nm).

    • A quartz cuvette with a path length of 1 cm is commonly used.

  • Data Analysis:

    • Observe the changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm).

    • Intercalation of this compound is expected to cause changes in the intensity and position of these bands, reflecting alterations in the DNA helical structure.

    • The binding constant can be estimated by analyzing the changes in the CD signal as a function of the drug concentration.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic nature of the this compound-DNA complex. These simulations can reveal details about the binding mode, conformational changes in both the drug and the DNA, and the role of solvent molecules in the interaction.

Protocol for MD Simulation of the this compound-DNA Complex:

  • System Setup:

    • Obtain or build a 3D structure of the DNA duplex (e.g., a specific sequence known to be a target).

    • Obtain the 3D structure of this compound.

    • Perform molecular docking to predict the initial binding pose of this compound with the DNA. The planar ring system of epirubicin is known to intercalate into the DNA double helix.

    • Place the docked complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for both the DNA (e.g., AMBER, CHARMM) and the drug.

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant temperature and pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to study various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Hydrogen bond analysis to identify key interactions.

      • Analysis of DNA structural parameters (e.g., helical parameters, groove widths) to quantify drug-induced conformational changes.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

Visualizing the Workflow and Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and computational workflows, as well as the logical relationships in the study of this compound-DNA binding.

Experimental and Computational Workflow

experimental_computational_workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Binding Affinity (Ka, Kd) Enthalpy (ΔH), Entropy (ΔS) Stoichiometry (n) ITC->Thermodynamics CD Circular Dichroism (CD) Spectroscopy Conformation DNA Conformational Changes CD->Conformation Interpretation Comprehensive Understanding of This compound-DNA Binding Thermodynamics->Interpretation Data Integration Conformation->Interpretation Data Integration Docking Molecular Docking BindingPose Initial Binding Pose Docking->BindingPose MD Molecular Dynamics (MD) Simulations Dynamics Complex Stability Interaction Details Binding Free Energy MD->Dynamics BindingPose->MD Input Structure Dynamics->Interpretation Data Integration

Caption: Integrated workflow for studying this compound-DNA binding.

Logical Relationship of Key Concepts

logical_relationship Drug This compound Intercalation Intercalation (Planar Ring System) Drug->Intercalation DNA DNA Double Helix DNA->Intercalation ConformationalChange DNA Conformational Change Intercalation->ConformationalChange Inhibition Inhibition of DNA/RNA Synthesis & Topoisomerase II ConformationalChange->Inhibition Anticancer Anticancer Effect Inhibition->Anticancer

Caption: Mechanism of this compound's anticancer activity via DNA binding.

Conclusion

The molecular modeling of this compound's binding to DNA is a critical area of research that provides fundamental insights into its anticancer mechanism. This guide has summarized the key quantitative data, provided detailed experimental and computational protocols, and visualized the interconnectedness of these approaches. By integrating these diverse methodologies, researchers can gain a comprehensive understanding of the structural, thermodynamic, and dynamic aspects of this vital drug-target interaction. Such knowledge is indispensable for the development of next-generation anthracyclines with enhanced therapeutic profiles. The binding of 4'-epi-doxorubicin to DNA is a key step in its mechanism of action, leading to the inhibition of nucleic acid synthesis and function.

References

Methodological & Application

Application Notes and Protocols: 4'-Epi-daunorubicin (Epirubicin) In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Epi-daunorubicin, more commonly known as Epirubicin, is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies, including breast and gastric cancers.[1] Its cytotoxic efficacy is attributed to a multi-faceted mechanism of action that primarily involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of Epirubicin using a standard colorimetric assay, summarizes its cytotoxic effects on various cancer cell lines, and illustrates its mechanism of action and the experimental workflow.

Mechanism of Action

Epirubicin exerts its cytotoxic effects through several key mechanisms:

  • DNA Intercalation: The planar ring structure of Epirubicin inserts itself between DNA base pairs, distorting the DNA helix and consequently inhibiting DNA and RNA synthesis.[4]

  • Topoisomerase II Inhibition: Epirubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing cytotoxic free radicals that cause damage to DNA, proteins, and cell membranes.

These actions culminate in the induction of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Signaling Pathway of Epirubicin-Induced Apoptosis

cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Apoptotic Pathways Epirubicin Epirubicin DNA DNA Intercalation Epirubicin->DNA TopoII Topoisomerase II Inhibition Epirubicin->TopoII ROS ROS Generation Epirubicin->ROS DNAdamage DNA Double-Strand Breaks DNA->DNAdamage TopoII->DNAdamage OxidativeStress Oxidative Stress ROS->OxidativeStress Extrinsic Extrinsic Pathway (Death Receptor) DNAdamage->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) DNAdamage->Intrinsic OxidativeStress->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Epirubicin-induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity of Epirubicin

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The IC50 values for Epirubicin can vary significantly depending on the cancer cell line, incubation time, and the specific assay used.

Cell LineCancer TypeIncubation Time (h)AssayIC50 (µM)
U-87Glioblastoma48MTT6.3
MCF-7Breast CancerNot SpecifiedNot SpecifiedNot Specified
SKBR-3Breast CancerNot SpecifiedNot SpecifiedNot Specified
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedNot Specified
HeLaCervical Cancer24, 48WST-1Not Specified
4T1Breast CancerNot SpecifiedNot SpecifiedNot Specified

Note: The table above is a template. Specific IC50 values from literature would be populated here. The search results provided some cell lines tested but did not consistently provide specific IC50 values with all corresponding experimental details in a single source.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of Epirubicin's cytotoxic effects by measuring the metabolic activity of cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Epirubicin hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottomed microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Epirubicin in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of Epirubicin in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Epirubicin. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control (fresh medium).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot a dose-response curve of cell viability versus Epirubicin concentration.

    • Determine the IC50 value, which is the concentration of Epirubicin that inhibits cell viability by 50%.

Experimental Workflow

cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h for attachment) A->B C 3. Epirubicin Treatment (Varying Concentrations) B->C D 4. Incubation (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (4h, 37°C) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

HPLC method for 4'-Epi-daunorubicin quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of 4'-Epi-daunorubicin (Epirubicin) in Human Plasma

Application Note

Introduction

This compound, more commonly known as Epirubicin, is an anthracycline antibiotic widely used in chemotherapy for various cancers, including breast, ovarian, and lung cancer. Therapeutic drug monitoring of Epirubicin and its principal metabolite, epirubicinol, in patient plasma is crucial for optimizing dosage, minimizing toxicity, and understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the quantification of Epirubicin in biological matrices. This document provides detailed protocols for the determination of Epirubicin in human plasma using HPLC coupled with either fluorescence or ultraviolet (UV) detection.

Principle

The methods described involve the isolation of Epirubicin and an internal standard from plasma, followed by chromatographic separation on a reversed-phase column and subsequent quantification. Two primary approaches for sample preparation are presented: liquid-liquid extraction (LLE) and protein precipitation (PP). Detection is achieved through fluorescence, which offers high sensitivity, or UV absorbance, which is widely accessible. The choice of method may depend on the required sensitivity and the available laboratory equipment.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Fluorescence Detection

This protocol is adapted from methods that prioritize high sensitivity, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.[1][2]

1. Materials and Reagents

  • Epirubicin Hydrochloride (Reference Standard)

  • Doxorubicin Hydrochloride (Internal Standard)[1]

  • Human Plasma (with anticoagulant, e.g., EDTA)

  • Chloroform (HPLC Grade)

  • 2-Propanol or 1-Heptanol (HPLC Grade)[1][2]

  • 0.1 M Orthophosphoric Acid

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Nucleosil 100 S C18, 5 µm, 150 x 4.6 mm) or a Cyanopropyl (CN) column (e.g., Supelcosil LC-CN, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 24.4% Acetonitrile and 75.6% 10 mM KH₂PO₄, with pH adjusted to 4.3).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 50 - 100 µL.

  • Fluorescence Detector Wavelengths: Excitation at 470-480 nm and Emission at 550-580 nm.

3. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 0.5 mL of plasma sample into a clean glass tube.

  • Add 50 µL of the internal standard solution (Doxorubicin, 1 µg/mL).

  • Add 3 mL of an extraction solvent mixture, such as Chloroform:2-Propanol (6:1, v/v) or Chloroform:1-Heptanol (9:1, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject the solution into the HPLC system.

Protocol 2: Protein Precipitation with UV Detection

This protocol offers a faster sample preparation time and utilizes UV detection, which is common in many analytical laboratories.

1. Materials and Reagents

  • Epirubicin Hydrochloride (Reference Standard)

  • Ondansetron (Internal Standard)

  • Human Plasma (with anticoagulant)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC Grade or Ultrapure)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.025% Trifluoroacetic Acid in water (e.g., 22:78, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 - 50 µL.

  • UV Detector Wavelength: 234 nm.

3. Sample Preparation: Protein Precipitation

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution (Ondansetron, 5 µg/mL).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Inject an aliquot of the supernatant directly into the HPLC system.

Method Validation and Data

The described methods have been validated for key analytical parameters. A summary of performance characteristics from various published methods is presented below for comparison.

Table 1: Summary of HPLC Method Parameters for Epirubicin Quantification in Plasma

ParameterMethod 1 (LLE - Fluorescence)Method 2 (SPE - UV)Method 3 (PP - UV)
Internal Standard DoxorubicinEpidaunorubicinOndansetron
Linearity Range 5 - 1000 µg/L0.050 - 2.5 µg/mL0.016 - 1.024 µg/mL
Correlation (r²) > 0.99> 0.999Not specified, but linear
Limit of Quantification (LOQ) 5 µg/L0.050 µg/mL0.016 µg/mL
Recovery (%) 68 - 89%> 89%Not specified
Precision (CV %) < 10%< 12%Not specified

Note: Data is compiled from multiple sources and represents typical performance. SPE = Solid-Phase Extraction; PP = Protein Precipitation.

Visualized Workflows

Diagram 1: Sample Preparation Workflow

cluster_0 Sample Preparation cluster_1 Method A: Liquid-Liquid Extraction cluster_2 Method B: Protein Precipitation plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (e.g., Chloroform:2-Propanol) add_is->add_solvent Method A add_pp_solvent Add Acetonitrile add_is->add_pp_solvent Method B vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 separate Separate Organic Layer centrifuge1->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject HPLC Injection reconstitute->inject Ready for Injection vortex2 Vortex (1 min) add_pp_solvent->vortex2 centrifuge2 Centrifuge (12000 rpm, 10 min) vortex2->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant collect_supernatant->inject Ready for Injection

Caption: Workflow for plasma sample preparation using two alternative methods.

Diagram 2: HPLC Analysis Logical Flow

cluster_detect Detector Options start Prepared Sample Injection separation Reversed-Phase C18 Column Separation start->separation detection Detection separation->detection data Data Acquisition (Chromatogram) detection->data uv UV Detector (234 nm) detection->uv fluorescence Fluorescence Detector (Ex: 470 nm, Em: 560 nm) detection->fluorescence quant Quantification (Peak Area Ratio vs. Conc.) data->quant

Caption: Logical flow of the HPLC analysis from injection to quantification.

References

Application Notes and Protocols for Developing Animal Models for 4'-Epi-daunorubicin (Epirubicin) Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing preclinical animal models for evaluating the efficacy and safety of 4'-Epi-daunorubicin, an anthracycline chemotherapeutic agent commonly known as Epirubicin.

Introduction

This compound (Epirubicin) is a potent antineoplastic agent used in the treatment of various cancers, including breast, gastric, ovarian, and lung cancers, as well as lymphomas.[1][2] It is an epimer of doxorubicin, differing only in the spatial orientation of a hydroxyl group, a modification that may contribute to its faster elimination and potentially reduced toxicity profile.[1] The development of robust and relevant animal models is critical for the preclinical evaluation of Epirubicin's efficacy, pharmacokinetics, and safety, particularly its well-documented cardiotoxicity.

Mechanism of Action

Epirubicin exerts its cytotoxic effects through a multi-faceted mechanism:

  • DNA Intercalation: The planar rings of the Epirubicin molecule insert themselves between DNA base pairs, distorting the helical structure. This physical blockage inhibits DNA and RNA synthesis by impairing the function of enzymes essential for replication and transcription.[1][3]

  • Topoisomerase II Inhibition: Epirubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This stabilization prevents the re-ligation of DNA strands, leading to irreversible double-strand breaks and triggering apoptosis (programmed cell death).

  • Free Radical Generation: The drug can generate cytotoxic free radicals, which cause damage to DNA, cell membranes, and mitochondria, contributing to its anti-cancer activity.

  • Cell Membrane Interaction: Epirubicin can integrate into the lipid bilayer of cell membranes, altering their fluidity and function, which disrupts signal transduction and transport processes.

While active throughout the cell cycle, Epirubicin's maximum cell-killing effect occurs during the S and G2 phases.

cluster_drug Epirubicin Action cluster_cellular_targets Cellular Targets cluster_effects Cytotoxic Effects cluster_outcomes Cellular Outcomes Epirubicin This compound (Epirubicin) Intercalation DNA Intercalation & Distortion Epirubicin->Intercalation 1 TopoII_Complex Stabilization of DNA-Topo II Complex Epirubicin->TopoII_Complex 2 FreeRadicals Free Radical Generation Epirubicin->FreeRadicals 3 Membrane_Disrupt Membrane Fluidity Alteration Epirubicin->Membrane_Disrupt 4 DNA Nuclear DNA TopoII Topoisomerase II Membrane Cell Membrane Intercalation->DNA Inhibition Inhibition of DNA/RNA Synthesis Intercalation->Inhibition TopoII_Complex->TopoII DSB DNA Strand Breaks TopoII_Complex->DSB FreeRadicals->DSB Membrane_Disrupt->Membrane Apoptosis Apoptosis Membrane_Disrupt->Apoptosis Inhibition->Apoptosis DSB->Apoptosis

Figure 1: Mechanism of action for Epirubicin.
Signaling Pathway Modulation

Recent studies have indicated that Epirubicin's efficacy can be influenced by specific signaling pathways. For instance, in hepatocellular carcinoma, Epirubicin has been shown to enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 signaling pathway, which is linked to tumor growth and metastasis. Understanding these pathways is crucial for identifying biomarkers of response and developing combination therapies.

Epirubicin Epirubicin JAK JAK Epirubicin->JAK Downregulates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 pSTAT1 (Active) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibition Inhibition of Tumor Growth Transcription->Inhibition

Figure 2: Epirubicin-mediated downregulation of the JAK/STAT1 pathway.

Application Notes

Selection of Animal Models

The choice of animal model is fundamental and depends on the specific research question.

  • Mice: Immunocompromised mice (e.g., athymic nude, SCID) are standard for patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models to assess anti-tumor efficacy. Syngeneic models in immunocompetent mice (e.g., BALB/c with 4T1 breast cancer cells) are essential for studying interactions with the immune system.

  • Rats: Often preferred for toxicology studies due to their larger size, which facilitates blood sampling and physiological measurements. They are a well-established model for assessing anthracycline-induced cardiotoxicity.

  • Rabbits: Also used for chronic toxicity studies, particularly for evaluating cardiotoxicity, and have shown a similar pattern of cardiac damage to humans.

  • Canine Models: Spontaneous cancers in dogs, such as lymphoma, closely mimic human disease in presentation and response to therapy, making them a valuable translational model.

Drug Formulation and Administration
  • Vehicle: Epirubicin hydrochloride should be reconstituted in sterile water or 0.9% Sodium Chloride. For intravenous infusion, it can be further diluted with 0.9% Sodium Chloride or 5% Dextrose Injection.

  • pH Stability: The drug is most stable in acidic conditions (pH 4-5). Alkaline solutions must be avoided as they can cause hydrolysis.

  • Route of Administration: Intravenous (tail vein in mice/rats) or intraperitoneal injections are the most common routes for systemic delivery. The route should be chosen to mimic the intended clinical application.

Efficacy Endpoints and Monitoring
  • Tumor Growth: For solid tumors, tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor weight should be recorded at the study endpoint.

  • Survival: Overall survival and event-free survival are critical endpoints. Kaplan-Meier survival curves should be generated for analysis.

  • Biomarkers: Tumor and blood samples can be collected to analyze biomarkers related to the drug's mechanism of action (e.g., DNA damage markers, apoptosis assays, expression levels of JAK/STAT1 pathway components).

Safety and Toxicity Assessment
  • General Health: Monitor animal body weight, food/water intake, and clinical signs of distress throughout the study.

  • Cardiotoxicity: This is the most significant dose-limiting toxicity of Epirubicin.

    • Non-invasive Monitoring: Echocardiography in mice or rats can measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess cardiac function.

    • Histopathology: At necropsy, hearts should be collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for morphology and Masson's Trichrome for fibrosis.

  • Hematology and Blood Chemistry: Blood samples should be analyzed for complete blood counts and serum chemistry panels to assess myelosuppression and liver/kidney function.

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Mouse Model for Efficacy Study

This protocol describes the use of the 4T1 murine breast cancer cell line in BALB/c mice to evaluate the efficacy of Epirubicin.

  • Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase.

  • Animal Acclimation: Acclimate female BALB/c mice (6-8 weeks old) for at least one week before the experiment.

  • Tumor Implantation: Resuspend 4x10^5 4T1 cells in 150 µL of sterile PBS. Anesthetize the mouse and implant the cell suspension into the second mammary fat pad.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle Control, Epirubicin).

    • Prepare Epirubicin solution. A previously reported dose in a nanoparticle formulation for a 4T1 model was 1 mg/kg. Dosing for standard Epirubicin may require optimization.

    • Administer treatment via tail vein injection according to the planned schedule (e.g., every other day for four doses).

  • Efficacy Evaluation:

    • Continue monitoring tumor volume and body weight.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.

    • Euthanize all animals, excise tumors, and record their final weight.

  • Data Analysis: Compare tumor growth inhibition (TGI) and final tumor weights between groups. Perform statistical analysis (e.g., t-test or ANOVA).

Protocol 2: Rat Model for Cardiotoxicity Assessment

This protocol provides a method for evaluating Epirubicin-induced cardiotoxicity.

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Drug Administration: Administer Epirubicin via intraperitoneal or intravenous injection. Dosing regimens can be acute (e.g., a single high dose of 20-25 mg/kg) or chronic (e.g., multiple lower doses over several weeks) to mimic different clinical scenarios.

  • Cardiac Function Monitoring (Optional): Perform baseline and follow-up echocardiography under light anesthesia (e.g., isoflurane) to measure LVEF and FS.

  • Tissue Collection: At the end of the study (e.g., 24-48 hours after an acute dose or at the end of a chronic regimen), euthanize the rats.

  • Blood Sample Collection: Collect blood via cardiac puncture for analysis of cardiac biomarkers (e.g., troponins, BNP, LDH).

  • Histopathology:

    • Excise the heart and fix it in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and cut 5 µm sections.

    • Stain sections with H&E to observe myocardial fiber arrangement and necrosis.

    • Stain sections with Masson's Trichrome or Picrosirius Red to assess fibrosis.

  • Microscopic Examination: Quantify the degree of myocardial damage, necrosis, and fibrosis using a semi-quantitative scoring system.

Quantitative Data Summary

The following table summarizes efficacy and dosage data from various preclinical and clinical studies of Epirubicin.

Study TypeCancer TypeModel/Patient PopulationEpirubicin DosageKey FindingsReference
PreclinicalCanine Lymphoma97 dogsPart of a multi-agent protocol96% complete response rate; Median survival 342 days.
PreclinicalBreast Cancer4T1 Orthotopic Mouse Model1 mg/kg (nanoparticle formulation)Significantly inhibited tumor growth (~80% reduction vs. control).
PreclinicalVarious TumorsAthymic Mice (Xenografts)Not specifiedGreater antitumor activity than doxorubicin in Lewis lung carcinoma and human melanoma models.
Clinical TrialAdvanced Lung Cancer50 human patients90 mg/m² every 3 weeksModest activity; significant cardiotoxicity was noted.
Clinical TrialAcute Lymphoblastic Leukemia (ALL)79 adult human patientsPart of induction therapyAs effective as doxorubicin (80% vs. 78.3% complete remission).

Experimental Workflow Visualization

The development of animal models for efficacy testing follows a structured workflow, from initial planning to final data interpretation.

cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Select Animal Model (e.g., Mouse, Rat) A2 Develop Tumor Model (e.g., Orthotopic, Xenograft) A1->A2 A3 Prepare Drug Formulation & Determine Dosing A2->A3 B1 Tumor Implantation & Growth Monitoring A3->B1 B2 Animal Randomization & Group Assignment B1->B2 B3 Drug Administration B2->B3 B4 Monitor Efficacy (Tumor Volume, Survival) B3->B4 B5 Monitor Safety (Body Weight, Toxicity) B3->B5 C1 Endpoint Reached: Tissue & Blood Collection B4->C1 B5->C1 C2 Histopathology & Biomarker Analysis C1->C2 C3 Statistical Analysis & Data Interpretation C2->C3 C4 Final Report C3->C4

References

Application Notes and Protocols: Preparation of 4'-Epi-daunorubicin Liposomal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of 4'-Epi-daunorubicin (Epirubicin) liposomal formulations. The following sections offer step-by-step methodologies for common preparation techniques, quantitative data from cited studies, and visual workflows to guide the experimental process.

I. Introduction

This compound, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers.[1] However, its clinical application can be limited by dose-dependent cardiotoxicity.[2][3] Encapsulation of Epirubicin into liposomes offers a promising strategy to mitigate these toxic effects by altering the drug's pharmacokinetic profile, leading to preferential accumulation at tumor sites and reduced exposure to healthy tissues, such as the heart.[4] This document outlines established methods for the preparation of Epirubicin-loaded liposomes, including the ethanol injection method, thin film hydration, and remote loading techniques.

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the preparation of Epirubicin liposomal formulations.

Table 1: Formulation Composition and Physicochemical Properties

Formulation CodeLipid Composition (molar ratio)Drug-to-Phospholipid Ratio (molar)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
F8DOPE:Cholesterol (molar ratio not specified, but used 10mg DOPE and 6.5mg Cholesterol)Not Specified234 ± 9.86Not Specified62.39 ± 8.75[5]
Optimized FormulationHSPC:Chol:DSPG:mPEG-DSPE (60:30:8:2)1:5 (drug:phospholipid)< 200~ -20~ 83
EPI-RES-LNot SpecifiedNot SpecifiedNot SpecifiedNot Specified87 (for Epirubicin)
Multifunctional LiposomesNot SpecifiedNot SpecifiedUniformClose to neutral, slightly negativeNot Specified
CPX-351 (Daunorubicin)DSPC:DSPG:Cholesterol (7:2:1)Not Applicable107-33Not Applicable

Table 2: In Vitro Drug Release

FormulationRelease MediumTime (hours)Cumulative Release (%)Reference
Multifunctional targeting epirubicin liposomesPBS with 10% plasma4825.07 ± 2.91
F9 (Optimized Doxorubicin Liposome)Phosphate buffer pH 7.4Not specified41.45 ± 1.06 (maximum sustained release)

III. Experimental Protocols

A. Protocol 1: Ethanol Injection Method

This method involves the rapid injection of an ethanolic solution of lipids into an aqueous phase, leading to the spontaneous formation of liposomes.

Materials:

  • This compound HCl

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE)

  • Ethanol

  • Ammonium Sulfate solution (250 mM)

  • 10% Glucose solution

  • Sephadex G-25 column

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Lipid Film Hydration:

    • Dissolve HSPC, cholesterol, DSPG, and mPEG-DSPE in ethanol at a desired molar ratio (e.g., 60:30:8:2).

  • Formation of Multilamellar Vesicles (MLVs):

    • Heat the ammonium sulfate solution to 60°C.

    • Rapidly inject the lipid-ethanol solution into the heated ammonium sulfate solution while stirring. This results in the formation of MLVs.

  • Formation of Unilamellar Vesicles:

    • Sonicate the MLV preparation using a probe sonicator to form small unilamellar vesicles (SUVs).

  • Removal of Unentrapped Ammonium Sulfate:

    • Pass the liposomal dispersion through a Sephadex G-25 column to remove the unentrapped ammonium sulfate.

  • Active Drug Loading (Ammonium Sulfate Gradient):

    • Dissolve Epirubicin-HCl in a 10% glucose solution.

    • Heat the blank liposome suspension to 65°C.

    • Add the Epirubicin-HCl solution to the liposomal suspension at a drug-to-phospholipid molar ratio of 1:5.

    • Continue stirring for 2 hours at 65°C to facilitate drug loading.

  • Removal of Free Drug:

    • Separate the free drug from the liposomal formulation using a Sephadex G-25 column.

B. Protocol 2: Thin Film Hydration Method

This is a common method for preparing liposomes where a thin lipid film is hydrated with an aqueous solution containing the drug.

Materials:

  • This compound HCl

  • Soyalecithin

  • Cholesterol

  • DSPE-mPEG2000

  • Chloroform:Methanol mixture (2:1 v/v)

  • Phosphate Buffer Solution (pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve soyalecithin, cholesterol, and DSPE-mPEG2000 in a chloroform:methanol mixture in a round-bottom flask.

    • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Keep the flask under vacuum overnight to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with a phosphate buffer solution (pH 7.4) containing the desired amount of Epirubicin. The hydration is performed at a temperature above the lipid phase transition temperature (e.g., 60 ± 2°C).

    • Allow the dispersion to swell for 2-3 hours at room temperature to form a vesicular dispersion.

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes, the preparation can be sonicated or extruded through polycarbonate membranes of a specific pore size.

C. Protocol 3: Remote Loading using a pH/Ion Gradient

Active loading of the drug into pre-formed liposomes can be achieved by creating a transmembrane pH or ion gradient. A novel approach utilizes a vitamin C gradient.

Materials:

  • This compound HCl

  • Lipid components (e.g., HSPC, Cholesterol, DSPE-mPEG2000)

  • Ascorbic acid solution (300 mM, pH 2.4) or Ammonium ascorbate (300 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS) of various pH values (5.5, 6.5, 7.5, 8.5)

  • Sephadex G-50 column

Procedure:

  • Preparation of Blank Liposomes:

    • Prepare blank liposomes using the thin film hydration method, hydrating the lipid film with either 300 mM ascorbic acid (pH 2.4) or 300 mM ammonium ascorbate (pH 4.0).

  • Creation of pH Gradient:

    • Exchange the external buffer of the blank liposomes with PBS of a desired pH (e.g., 7.5) to create a pH gradient across the liposomal membrane.

  • Drug Loading:

    • Add the Epirubicin solution to the liposome suspension.

    • Incubate the mixture at 60°C for 5 minutes to facilitate drug loading.

  • Removal of Unencapsulated Drug:

    • Remove the non-encapsulated drug using a Sephadex G-50 minicolumn.

IV. Characterization Methods

A. Particle Size and Zeta Potential: The mean diameter and zeta potential of the liposomes are determined by dynamic light scattering (DLS).

B. Encapsulation Efficiency (EE%): The EE% is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in the liposomal fraction.

  • Separation of Free Drug: Use methods like size-exclusion chromatography (e.g., Sephadex column), dialysis, or ultrafiltration.

  • Quantification: Disrupt the liposomes (e.g., with a suitable solvent) and quantify the amount of encapsulated Epirubicin using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100.

C. In Vitro Drug Release: The drug release profile is typically assessed using a dialysis method.

  • Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, PBS with 10% plasma) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

  • Quantify the amount of released Epirubicin in the samples using HPLC.

V. Visual Workflows (Graphviz)

Below are diagrams illustrating the experimental workflows for the described liposomal preparation methods.

Ethanol_Injection_Method cluster_liposome_formation Liposome Formation cluster_drug_loading Drug Loading Lipids in Ethanol Lipids in Ethanol Rapid Injection Rapid Injection Lipids in Ethanol->Rapid Injection Ammonium Sulfate Solution (60°C) Ammonium Sulfate Solution (60°C) Ammonium Sulfate Solution (60°C)->Rapid Injection MLVs MLVs Rapid Injection->MLVs Sonication Sonication MLVs->Sonication SUVs SUVs Sonication->SUVs Sephadex G-25 Sephadex G-25 SUVs->Sephadex G-25 Blank Liposomes Blank Liposomes Sephadex G-25->Blank Liposomes Incubation (65°C, 2h) Incubation (65°C, 2h) Blank Liposomes->Incubation (65°C, 2h) Epirubicin in Glucose Epirubicin in Glucose Epirubicin in Glucose->Incubation (65°C, 2h) Loaded Liposomes Loaded Liposomes Incubation (65°C, 2h)->Loaded Liposomes Sephadex G-25_2 Sephadex G-25 Loaded Liposomes->Sephadex G-25_2 Final Formulation Final Formulation Sephadex G-25_2->Final Formulation

Caption: Workflow for the Ethanol Injection Method.

Thin_Film_Hydration_Method Lipids in Organic Solvent Lipids in Organic Solvent Rotary Evaporation Rotary Evaporation Lipids in Organic Solvent->Rotary Evaporation Thin Lipid Film Thin Lipid Film Rotary Evaporation->Thin Lipid Film Hydration with Epirubicin Solution Hydration with Epirubicin Solution Thin Lipid Film->Hydration with Epirubicin Solution Liposomal Dispersion Liposomal Dispersion Hydration with Epirubicin Solution->Liposomal Dispersion Size Reduction (Optional) Size Reduction (Optional) Liposomal Dispersion->Size Reduction (Optional) Final Formulation Final Formulation Size Reduction (Optional)->Final Formulation

Caption: Workflow for the Thin Film Hydration Method.

Remote_Loading_Method Prepare Blank Liposomes (e.g., with Ascorbic Acid) Prepare Blank Liposomes (e.g., with Ascorbic Acid) Create pH Gradient (Buffer Exchange) Create pH Gradient (Buffer Exchange) Prepare Blank Liposomes (e.g., with Ascorbic Acid)->Create pH Gradient (Buffer Exchange) Liposomes with pH Gradient Liposomes with pH Gradient Create pH Gradient (Buffer Exchange)->Liposomes with pH Gradient Add Epirubicin Solution & Incubate Add Epirubicin Solution & Incubate Liposomes with pH Gradient->Add Epirubicin Solution & Incubate Loaded Liposomes Loaded Liposomes Add Epirubicin Solution & Incubate->Loaded Liposomes Remove Free Drug (e.g., Sephadex G-50) Remove Free Drug (e.g., Sephadex G-50) Loaded Liposomes->Remove Free Drug (e.g., Sephadex G-50) Final Formulation Final Formulation Remove Free Drug (e.g., Sephadex G-50)->Final Formulation

Caption: Workflow for the Remote Loading Method.

References

Application Notes and Protocols: Synergistic Antitumor Effects of 4'-Epi-daunorubicin and Cytarabine in In Vitro Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of an anthracycline antibiotic with the antimetabolite cytarabine is a cornerstone of chemotherapy for various hematological malignancies, particularly acute myeloid leukemia (AML). 4'-Epi-daunorubicin (also known as epirubicin), a derivative of daunorubicin, functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1] Cytarabine, a pyrimidine analog, primarily inhibits DNA synthesis during the S phase of the cell cycle.[1] The combination of these two agents has been shown to exert synergistic cytotoxic effects against cancer cell lines, providing a rationale for their clinical use.

These application notes provide a comprehensive overview of the in vitro application of this compound in combination with cytarabine, detailing their synergistic effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are provided to enable researchers to investigate this drug combination in various cell line models.

Mechanisms of Action and Synergy

Epirubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II, which leads to DNA strand breaks. Cytarabine, once intracellularly converted to its active triphosphate form, competes with deoxycytidine triphosphate for incorporation into DNA, leading to the termination of DNA chain elongation and inhibition of DNA polymerase.[1]

The synergistic interaction between epirubicin and cytarabine is thought to arise from their complementary mechanisms of action. Epirubicin-induced DNA damage can enhance the incorporation of cytarabine into DNA, while cytarabine-induced S-phase arrest may sensitize cells to the DNA-damaging effects of epirubicin. While specific studies on the epirubicin-cytarabine combination are limited, studies with the closely related daunorubicin have shown that the combination can lead to enhanced apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of epirubicin and cytarabine, alone and in combination, on various leukemia cell lines. It is important to note that specific IC50 values and the degree of synergy can vary significantly between different cell lines.

Table 1: Cytotoxicity of Epirubicin and Cytarabine in Leukemia Cell Lines (72-hour incubation)

Cell LineDrugIC50 (nM)
HL-60 EpirubicinData not available
CytarabineData not available
Epirubicin + CytarabineSynergistic effects reported with daunorubicin
Kasumi-1 EpirubicinData not available
CytarabineData not available
Epirubicin + CytarabineSynergistic effects reported with daunorubicin
LOUCY EpirubicinData not available
Cytarabine~78 nM
Epirubicin + CytarabineSynergistic effects reported with BCL2 inhibitors

Table 2: Induction of Apoptosis by Epirubicin and Cytarabine Combination (48-hour treatment)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
LOUCY Control~5%
Cytarabine (78 nM)~20%
Epirubicin + CytarabineSignificant increase in apoptosis reported with BCL2 inhibitors and cytarabine

Note: Quantitative data for apoptosis induction by the specific epirubicin-cytarabine combination is limited. The data presented for the LOUCY cell line with a BCL2 inhibitor and cytarabine illustrates the potential for synergistic induction of apoptosis.

Table 3: Effects on Cell Cycle Distribution by Epirubicin and Cytarabine Combination (24-hour treatment)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
LOUCY Control~55%~30%~15%
Cytarabine (78 nM)~40%~50%~10%
Epirubicin + CytarabineIncreased Sub-G1 (apoptotic) population reported with BCL2 inhibitors and cytarabine

Note: Cytarabine is known to induce S-phase arrest. The combination with epirubicin is expected to enhance cell cycle arrest and lead to an increase in the sub-G1 population, indicative of apoptotic cells.

Signaling Pathways and Visualizations

The synergistic effect of epirubicin and cytarabine is mediated through the induction of apoptosis, which can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key protein families involved include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.

Synergy_Apoptosis_Pathway cluster_drugs Drug Combination cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Epirubicin This compound DNA_Damage DNA Damage & Topoisomerase II Inhibition Epirubicin->DNA_Damage Cytarabine Cytarabine DNA_Synth_Inhibition DNA Synthesis Inhibition (S-Phase) Cytarabine->DNA_Synth_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) DNA_Damage->Bcl2_Family p53 activation DNA_Synth_Inhibition->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Synergistic induction of apoptosis by epirubicin and cytarabine.

The combination of epirubicin and cytarabine also impacts the cell cycle. Cytarabine's S-phase arrest is a key feature, and the DNA damage caused by epirubicin can activate cell cycle checkpoints, leading to arrest at G1/S or G2/M phases, ultimately culminating in apoptosis.

Synergy_CellCycle_Pathway cluster_drugs Drug Combination cluster_cell_cycle Cell Cycle Progression Epirubicin This compound G1 G1 Phase Epirubicin->G1 DNA Damage -> p53/p21 activation Cytarabine Cytarabine S S Phase Cytarabine->S Inhibition of DNA Synthesis G1->S G2M G2/M Phase S->G2M Apoptosis Apoptosis S->Apoptosis G2M->G1 G2M->Apoptosis

Caption: Impact of epirubicin and cytarabine on cell cycle progression.

Experimental Protocols

A general workflow for studying the combination of epirubicin and cytarabine is outlined below.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with Epirubicin, Cytarabine, and Combination start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (MTT/MTS) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle western_blot Western Blot Analysis (Apoptosis & Cell Cycle Proteins) incubation->western_blot data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vitro combination studies.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of epirubicin and cytarabine, alone and in combination.

Materials:

  • Leukemia cell lines (e.g., HL-60, Kasumi-1, LOUCY)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (Epirubicin)

  • Cytarabine (Ara-C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of epirubicin and cytarabine in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of each drug and the combination at various ratios. It is recommended to test concentrations around the known IC50 of each drug.

    • Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values for each drug and the combination using dose-response curve fitting software.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with epirubicin, cytarabine, and their combination for 48 hours as described in Protocol 1.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with epirubicin, cytarabine, and their combination for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells by centrifugation.

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The combination of this compound and cytarabine demonstrates a strong potential for synergistic antitumor activity in various cancer cell lines, particularly in hematological malignancies. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and underlying mechanisms of this combination. By systematically evaluating cytotoxicity, apoptosis, and cell cycle effects, a comprehensive understanding of the synergistic interaction can be achieved, which is crucial for the preclinical development of improved cancer therapies. Further investigation into the specific molecular pathways will provide more detailed insights and may reveal biomarkers for predicting treatment response.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 4'-Epi-daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Epi-daunorubicin is an anthracycline antibiotic belonging to a class of potent chemotherapeutic agents used in the treatment of various cancers. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the subsequent induction of programmed cell death, or apoptosis. The precise quantification and understanding of the apoptotic response to this compound are critical for evaluating its efficacy, optimizing dosing regimens, and developing novel cancer therapies.

Flow cytometry is a powerful and versatile technique for the single-cell analysis of apoptosis. By utilizing fluorescent probes that detect specific cellular changes associated with apoptosis, researchers can identify and quantify different stages of cell death. This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, focusing on three key assays: Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis, analysis of mitochondrial membrane potential (ΔΨm), and cell cycle analysis.

Note: While this compound is structurally and functionally similar to other anthracyclines like daunorubicin and epirubicin (4'-epi-doxorubicin), the following protocols and data are based on studies of these closely related compounds. Researchers should optimize and validate these protocols for their specific cell lines and experimental conditions when studying this compound.

Signaling Pathways of Anthracycline-Induced Apoptosis

This compound, like other anthracyclines, induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of a cascade of caspases, which are the executioners of apoptosis.

  • Intrinsic Pathway: Drug-induced DNA damage and oxidative stress lead to the disruption of the mitochondrial membrane potential (ΔΨm). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical regulator of this pathway.[1][2][3]

  • Extrinsic Pathway: this compound can also upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8.[1][2] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 4-Epi-daunorubicin_ext This compound FasL FasL 4-Epi-daunorubicin_ext->FasL induces Fas Fas Receptor FasL->Fas binds FADD FADD Fas->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Bid Bid Caspase8->Bid cleaves 4-Epi-daunorubicin_int This compound DNA_damage DNA Damage / ROS 4-Epi-daunorubicin_int->DNA_damage p53 p53 activation DNA_damage->p53 Bax Bax activation p53->Bax Bcl2 Bcl-2 inhibition p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Formation Caspase9 Caspase-9 Procaspase9->Caspase9 via Apoptosome Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid tBid->Bax

Figure 1: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow

A typical workflow for the analysis of this compound-induced apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.

cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Drug_Treatment 2. Treatment with This compound Cell_Culture->Drug_Treatment Harvesting 3. Cell Harvesting Drug_Treatment->Harvesting Staining 4. Staining with Fluorescent Probes Harvesting->Staining Flow_Cytometry 5. Data Acquisition (Flow Cytometry) Staining->Flow_Cytometry Data_Analysis 6. Data Analysis Flow_Cytometry->Data_Analysis

Figure 2: General experimental workflow for flow cytometry analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on daunorubicin and epirubicin, which can serve as a reference for designing experiments with this compound.

Table 1: Apoptosis Induction by Daunorubicin in Leukemia Cell Lines

Cell LineTreatment% Apoptotic Cells (Annexin V+)Reference
MOLT-4Daunorubicin, 4h treatment, 4h recovery27.48 ± 2.46
CCRF-CEMDaunorubicin, 4h treatment, 4h recovery14.15 (approx.)
SUP-B15Daunorubicin, 4h treatment, 4h recovery25.75 ± 1.74
HL-60Daunorubicin, 2h pulse, 22h recoveryDose-dependent increase

Table 2: Cell Cycle Arrest Induced by Epirubicin

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/MReference
MCF-7Epirubicin (0.8 µM, 48h)IncreasedDecreased-
MCF-7Epirubicin (1.5 µM, 48h)IncreasedDecreased-
OsteoblastsEpirubicin--Arrested

Detailed Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound for the desired time period. Include an untreated control and a vehicle control (if the drug is dissolved in a solvent like DMSO).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or a cell scraper. Combine the detached cells with the collected medium.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently mix and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS

  • JC-1 dye

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Harvesting: Follow the same procedure as in Protocol 1.

  • Staining:

    • Resuspend the cell pellet in cell culture medium.

    • Add JC-1 to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis:

    • Acquire data using both green (e.g., FITC) and red (e.g., PE) channels.

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Protocol 3: Cell Cycle Analysis

Propidium iodide (PI) is a DNA-intercalating agent that is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Harvesting: Follow the same procedure as in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the flow cytometric analysis of apoptosis induced by this compound. By carefully applying these methods, researchers can gain valuable insights into the drug's mechanism of action, which is essential for its preclinical and clinical development. It is crucial to adapt and optimize these protocols for the specific experimental system under investigation to ensure accurate and reproducible results.

References

Application Notes and Protocols: In Vivo Administration of 4'-Epi-daunorubicin in Murine Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Epi-daunorubicin is an anthracycline antibiotic and an epimer of daunorubicin, a widely used chemotherapeutic agent for the treatment of various leukemias. The modification at the 4' position of the daunosamine sugar moiety is intended to alter the pharmacological properties of the parent compound, potentially leading to an improved therapeutic index. These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo administration of this compound and its close analogs in murine leukemia models. The primary mechanism of action for anthracyclines like this compound involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.

Quantitative Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, data for its close analog, 4'-epi-doxorubicin, which shares the same epimerization at the 4' position, provides valuable insights into its potential efficacy. The antitumor activity of 4'-epi-doxorubicin in several murine leukemia models has been shown to be similar to that of doxorubicin.[1] Another analog, 3'-Deamino-4'-epi-3'-hydroxy-daunorubicin, has demonstrated greater activity than the parent compound, daunorubicin, in the P-388 murine leukemia model.[2]

Table 1: Comparative Antitumor Activity of 4'-epi-doxorubicin in Murine Leukemia Models

Murine Leukemia ModelDrug AdministeredRoute of AdministrationOptimal DoseAntitumor Activity Compared to DoxorubicinReference
L1210 Leukemia4'-epi-doxorubicinNot SpecifiedNot SpecifiedSimilar[1]
P388 Leukemia4'-epi-doxorubicinNot SpecifiedNot SpecifiedSimilar[1]
Gross Leukemia4'-epi-doxorubicinNot SpecifiedNot SpecifiedSimilar[1]

Note: This data is for 4'-epi-doxorubicin, a close structural analog of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like other anthracyclines, is the inhibition of macromolecular biosynthesis through its interaction with DNA. It intercalates between DNA base pairs and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.

The cellular response to daunorubicin and its analogs is regulated by multiple signaling pathways. While specific pathways for this compound are not extensively detailed, the known pathways for daunorubicin provide a strong indication of its cellular effects.

Daunorubicin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4EpiDaunorubicin This compound TopoisomeraseII Topoisomerase II 4EpiDaunorubicin->TopoisomeraseII Inhibition DNA DNA 4EpiDaunorubicin->DNA Intercalation DNABreaks DNA Strand Breaks TopoisomeraseII->DNABreaks Induction DNA->DNABreaks Damage Apoptosis Apoptosis DNABreaks->Apoptosis Initiation Experimental_Workflow CellCulture 1. Leukemia Cell Culture (e.g., P388, L1210) Inoculation 2. Inoculation into Mice (i.p. or s.c.) CellCulture->Inoculation DrugAdmin 3. This compound Administration Inoculation->DrugAdmin Monitoring 4. Daily Monitoring (Health & Survival) DrugAdmin->Monitoring TumorMeasurement 5. Tumor Measurement (for s.c. model) DrugAdmin->TumorMeasurement DataCollection 6. Data Collection (Survival Time, Tumor Size/Weight) Monitoring->DataCollection TumorMeasurement->DataCollection Analysis 7. Statistical Analysis DataCollection->Analysis Results 8. Efficacy Determination (%ILS, TGI) Analysis->Results

References

Application Notes and Protocols for the Analytical Identification of 4'-Epi-daunorubicin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Epi-daunorubicin, also known as Epirubicin, is an anthracycline antibiotic widely used in cancer chemotherapy. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity. This document provides detailed application notes and protocols for the analytical identification and quantification of this compound and its metabolites in biological matrices. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for sensitive and specific analysis.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves two-electron reduction and deglycosidation. The major metabolic pathway is the reduction of the C-13 keto group to a secondary alcohol, forming 4'-epidoxorubicinol (epirubicinol). Other metabolites can include aglycones, resulting from the cleavage of the daunosamine sugar, and their subsequent reduction products. Enzymes such as aldo-keto reductases and carbonyl reductases, predominantly found in the liver, are responsible for these transformations.[1][2]

MetabolismPathway EpiDaunorubicin This compound Epirubicinol 4'-Epidoxorubicinol (Epirubicinol) EpiDaunorubicin->Epirubicinol Two-electron reduction (Aldo-keto reductases, Carbonyl reductases) Aglycones Aglycones (e.g., 7-deoxyaglycone) EpiDaunorubicin->Aglycones Deglycosidation (Hydrolytic cleavage) ReducedAglycones Reduced Aglycones Aglycones->ReducedAglycones Reduction

Figure 1: Metabolic pathway of this compound.

Analytical Techniques and Data

A variety of analytical methods have been developed for the quantification of this compound and its metabolites. HPLC with fluorescence detection and LC-MS/MS are the most common due to their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a robust and sensitive method for analyzing anthracyclines, which are naturally fluorescent.

Table 1: Quantitative Data for HPLC-Fluorescence Methods

Analyte(s)MatrixLower Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Linearity RangeRecoveryReference
Doxorubicin, Epirubicin, and metabolitesSerum1 ng/mL (Doxorubicin)Not Specified94 ± 8% (Doxorubicin), 96 ± 8% (Epirubicin), 99% (7-deoxyaglycone metabolite)[3][4]
Doxorubicin, 4'-epidoxorubicin, and metabolitesPlasmaGlycosides: 7 x 10⁻⁹ M, Aglycones: 1 x 10⁻⁹ M, Glucuronides: 4 x 10⁻⁸ MUp to 5 x 10⁻⁶ MNot Specified[5]
Daunorubicin and metabolitesPlasma< 10 ng/mLNot SpecifiedNot Specified
Doxorubicin, Epirubicin, and fluorescent metabolitesPlasma, Bile, Urine< 0.3 ng/mLNot Specified88.3% - 98.92%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, allowing for the simultaneous determination of multiple metabolites and the use of smaller sample volumes.

Table 2: Quantitative Data for LC-MS/MS Methods

Analyte(s)MatrixLower Limit of Quantification (LLOQ)Linearity RangeReference
Doxorubicin and 4 metabolitesMouse PlasmaDoxorubicin: 0.5 ng/mL, Doxorubicinol: 0.1 ng/mL, Aglycones: 0.01 ng/mLDoxorubicin: 0.5–200 ng/mL, Doxorubicinol: 0.1–200 ng/mL, Aglycones: 0.01–50 ng/mL
Doxorubicin and DoxorubicinolMouse Plasma, Urine, TissuesPlasma/Tumor: 5–250 ng/mL (Doxorubicin), 1.25–25 ng/mL (Doxorubicinol)Not Specified

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up plasma or serum samples prior to HPLC or LC-MS/MS analysis.

Materials:

  • C8 Bond-Elut cartridges

  • Acetonitrile

  • 0.2 M Sodium Hydrogen Phosphate

  • Triethylamine

  • 0.1 M Citric Acid

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., SpeedVac)

Procedure:

  • Cartridge Conditioning: Condition the C8 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma or serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the anthracyclines and their metabolites with an elution solvent. A suitable elution solvent is a mixture of acetonitrile and 0.2 M sodium hydrogen phosphate containing 0.05% (v/v) triethylamine, adjusted to pH 3.6 with 0.1 M citric acid (67.5:32.5, v/v).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a SpeedVac.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the HPLC or LC-MS/MS system.

SPE_Workflow cluster_prep Sample Preparation Start Start with Plasma/Serum Sample Condition Condition C8 SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC/LC-MS Reconstitute->Inject

Figure 2: Solid-Phase Extraction Workflow.

Protocol 2: HPLC-Fluorescence Analysis

This protocol describes a general method for the separation and detection of this compound and its metabolites.

Instrumentation:

  • HPLC system with a fluorescence detector

  • Cyanopropyl or C18 analytical column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A common mobile phase consists of an aqueous buffer and an organic modifier. For example, 75.6% 10 mM KH2PO4 and 24.4% CH3CN, with the pH adjusted to 4.3 with 0.03 M H3PO4. Another option is acetonitrile-0.06 M Na2HPO4 containing 0.05% (v/v) triethylamine adjusted to pH 4.6 with 0.03 M citric acid (35:65, v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-100 µL.

  • Fluorescence Detection: Excitation wavelength (λex) at 470 nm and emission wavelength (λem) at 580 nm.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the chromatogram for a sufficient time to elute all compounds of interest.

  • Identify and quantify the peaks based on the retention times and peak areas of standard compounds.

Protocol 3: LC-MS/MS Analysis

This protocol provides a framework for the highly sensitive and selective quantification of this compound and its metabolites.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 2 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its metabolites. For doxorubicin (an analogue), a common transition is m/z 544 -> 397. Similar transitions would be established for this compound and its metabolites.

Procedure:

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for each analyte by infusing standard solutions.

  • Develop a suitable LC gradient to achieve good separation of the analytes.

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared samples and standards.

  • Acquire data in MRM mode.

  • Process the data using the instrument's software to quantify the analytes based on the peak areas of the specific MRM transitions.

LCMS_Workflow cluster_analysis LC-MS/MS Analysis Start Prepared Sample LC_Separation Liquid Chromatography Separation Start->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Mass_Analyzer1 Mass Analyzer 1 (Precursor Ion Selection) ESI->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Mass Analyzer 2 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Processing Data Processing and Quantification Detector->Data_Processing

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4'-Epi-daunorubicin (Epirubicin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with 4'-Epi-daunorubicin, commonly known as Epirubicin.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: The solubility of this compound is highly dependent on its form (free base vs. salt) and the solvent. The hydrochloride (HCl) salt is the most common form.

  • Epirubicin HCl is generally described as freely soluble in water.[1] Specific reported values are approximately 10 mg/mL and 100 mg/mL in water.[2][3] It is also soluble in DMSO at similar concentrations.[2][3]

  • However, its solubility is significantly lower in aqueous buffers , where it is described as sparingly soluble. For instance, in a 1:1 solution of DMSO and PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.

  • The free base form has a much lower estimated water solubility of about 93 mg/L (0.093 mg/mL).

Q2: Why does my Epirubicin HCl precipitate when I dilute a DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This is a common issue known as "crashing out." It occurs because Epirubicin HCl is significantly less soluble in aqueous buffers than in pure DMSO. When a concentrated DMSO stock is rapidly diluted into a buffer, the solvent composition changes abruptly, and the buffer cannot accommodate the high drug concentration, leading to precipitation.

Q3: What is the recommended method for preparing and storing Epirubicin stock solutions?

A3: For experimental use, preparing a high-concentration stock solution in sterile DMSO is standard practice.

  • Preparation: Dissolve Epirubicin HCl powder in fresh, anhydrous DMSO to a desired concentration (e.g., 10 mg/mL). Gentle vortexing or sonication can aid dissolution.

  • Storage: The powder form should be stored at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C.

  • Stability: Epirubicin is sensitive to light and degradation at alkaline pH. Always protect solutions from light using amber vials or aluminum foil. Aqueous solutions are not recommended for storage for more than one day.

Q4: What advanced formulation strategies can enhance the aqueous solubility and stability of Epirubicin?

A4: Several advanced strategies are used to improve Epirubicin's formulation properties:

  • Nanocarriers: Encapsulating Epirubicin into nanoparticles, such as polymeric nanoparticles (e.g., PLA–PEG–PLA), liposomes, or micelles, can significantly improve its stability in aqueous media and provide targeted delivery.

  • Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of poorly soluble drugs. This technique has been successfully applied to related anthracyclines.

  • pH Adjustment: Since Epirubicin is an ionizable compound, adjusting the pH of the formulation can improve its solubility. Formulations are often prepared at a slightly acidic pH (e.g., 3.0 - 4.5) to enhance stability and solubility.

Data Presentation: Solubility of this compound (Epirubicin)

FormSolventReported SolubilityReference(s)
Epirubicin HCl Water~10 mg/mL
Epirubicin HCl Water~100 mg/mL
Epirubicin HCl DMSO~10 mg/mL
Epirubicin HCl DMSO~100 mg/mL
Epirubicin HCl 1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Epirubicin Base Water (estimated)93 mg/L (0.093 mg/mL)
Nanocrystal Formulation Aqueous Media37.76-fold increase vs. pure drug

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Aqueous Buffer The drug is sparingly soluble in aqueous buffers. Direct dilution of a concentrated DMSO stock leads to supersaturation and precipitation.Perform Serial Dilutions: Instead of a single large dilution, first dilute the DMSO stock into a small volume of sterile PBS or serum-free medium. Then, add this intermediate dilution to the final volume of the aqueous buffer or medium while gently mixing. This gradual change in solvent polarity helps maintain solubility.
Inconsistent Experimental Results / Loss of Activity Epirubicin is susceptible to degradation, particularly when exposed to light or alkaline pH. Anthracyclines can also adsorb to plastic surfaces, reducing the effective concentration.Protect from Light: Prepare, store, and handle all Epirubicin solutions with protection from light. Control pH: Ensure the pH of the final solution is slightly acidic to neutral for optimal stability. Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock. Use Low-Binding Plastics: Utilize low-protein-binding plasticware to minimize loss due to surface adsorption.
Difficulty Dissolving Powder in Buffer Direct dissolution of Epirubicin HCl powder in buffered solutions is challenging due to its limited solubility.Use a Co-solvent: First, dissolve the Epirubicin HCl powder in a small amount of an appropriate organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into the aqueous buffer using the serial dilution method described above.

Visualized Workflows and Logic

cluster_start Initial Problem cluster_methods Solubilization Strategy cluster_outcome Outcome start Need to dissolve This compound in aqueous buffer cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent Simple, for lab experiments ph_adjust Adjust pH (Slightly Acidic) start->ph_adjust For formulation development complexation Cyclodextrin Complexation cosolvent->complexation If precipitation or instability occurs outcome Soluble & Stable Formulation cosolvent->outcome Successful? ph_adjust->complexation If more stability is needed ph_adjust->outcome Successful? nanocarrier Use Nanocarrier (Liposomes, Nanoparticles) complexation->nanocarrier For advanced delivery & stability needs complexation->outcome Successful? nanocarrier->outcome

Caption: Decision tree for selecting a solubilization method.

cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Drying cluster_char Characterization aq_phase Aqueous Phase: Prepare PVA solution in distilled water emulsify Add Organic Phase dropwise to Aqueous Phase under high-speed stirring (1000 rpm) aq_phase->emulsify org_phase Organic Phase: Dissolve Epirubicin & Polymer (e.g., Eudragit) in Dichloromethane org_phase->emulsify evap Continue stirring (2 hrs) to allow solvent evaporation and nanosponge formation emulsify->evap filter Filter the suspension to collect nanosponges evap->filter dry Dry in oven (40°C) for 24 hours filter->dry char Analyze Particle Size, Zeta Potential, and Entrapment Efficiency dry->char

Caption: Experimental workflow for nanoparticle formulation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution for in vitro experiments.

Materials:

  • Epirubicin HCl powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., biological safety cabinet), weigh the desired amount of Epirubicin HCl powder.

  • Transfer the powder to a sterile, light-protected tube.

  • Add the required volume of sterile DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Gently vortex the tube until the powder is completely dissolved. The solution should be clear and orange-red.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected, low-binding tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Solubilization using Cyclodextrin Complexation (Phase-Solubility Study)

This protocol outlines a phase-solubility study to determine the appropriate concentration of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) for solubilization.

Materials:

  • Epirubicin HCl

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired buffer.

  • Add an excess amount of Epirubicin HCl powder to each solution in separate vials. Ensure enough solid is present to maintain saturation.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours, or until equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved drug settle.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples appropriately with the buffer.

  • Quantify the concentration of dissolved Epirubicin in each sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the concentration of dissolved Epirubicin (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this phase-solubility diagram can be used to determine the complexation efficiency and the required amount of cyclodextrin for full solubilization.

Protocol 3: Preparation of Epirubicin-Loaded Nanoparticles

This protocol is based on the emulsion solvent diffusion method for preparing Epirubicin-loaded nanosponges, a type of nanoparticle.

Materials:

  • Epirubicin HCl

  • Hydrophobic polymer (e.g., Eudragit or Ethyl Cellulose)

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA)

  • Distilled water

  • Magnetic stirrer with a stir bar

Procedure:

  • Prepare the Aqueous Phase: Dissolve a specified amount of PVA (e.g., 1% w/v) in 100 mL of distilled water with gentle stirring to act as a stabilizer.

  • Prepare the Organic Phase: Dissolve the specified amounts of Epirubicin HCl and the polymer (e.g., Eudragit) in 20 mL of DCM.

  • Emulsification: Place the aqueous phase on a magnetic stirrer and stir at a high speed (e.g., 1000 rpm). Add the organic phase drop by drop into the vortex of the stirring aqueous phase.

  • Solvent Evaporation: Continue stirring the resulting emulsion for approximately 2 hours. This allows the DCM to evaporate, leading to the precipitation of the polymer and the formation of solid nanosponges encapsulating the drug.

  • Collection: Collect the formed nanosponges by filtration or centrifugation.

  • Drying: Dry the collected nanoparticles in a hot air oven at a low temperature (e.g., 40°C) for 24 hours to remove residual moisture.

  • Characterization: The resulting powder should be characterized for particle size, zeta potential, drug loading, and encapsulation efficiency.

References

Technical Support Center: Optimizing 4'-Epi-daunorubicin (Epirubicin) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Epi-daunorubicin (Epirubicin) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Epirubicin?

A1: Epirubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, forming a complex that inhibits DNA and RNA synthesis.[1][2][3] This action also triggers DNA cleavage by topoisomerase II, leading to cell death.[1][2] Additionally, Epirubicin can generate cytotoxic free radicals that damage DNA and cell membranes.

Q2: What are the common toxicities associated with Epirubicin in in vivo models, and how can they be mitigated?

A2: The most significant dose-limiting toxicity of Epirubicin is cardiotoxicity, which is cumulative and dose-dependent. Myelosuppression, particularly leukopenia and thrombocytopenia, is also a common acute toxicity. To mitigate these, it is crucial to carefully determine the maximum tolerated dose (MTD) in your specific animal model and strain. Strategies to reduce cardiotoxicity include slow infusion administration rather than bolus injection and co-administration with cardioprotective agents like dexrazoxane. Regular monitoring of animal health, including body weight and complete blood counts, is essential.

Q3: How should I prepare and administer Epirubicin for in vivo studies?

A3: Epirubicin hydrochloride is typically dissolved in sterile water for injection or saline. For administration, intravenous (i.v.) or intraperitoneal (i.p.) routes are common in preclinical studies. The choice of administration route can influence the pharmacokinetic profile and efficacy. It is recommended to prepare fresh solutions for each experiment and filter-sterilize before use.

Q4: We are observing inconsistent anti-tumor efficacy in our in vivo experiments. What could be the cause?

A4: Inconsistent results can arise from several factors, including variability in tumor cell implantation, inaccurate tumor measurement, and issues with drug administration. Ensure that the tumor cells are in a logarithmic growth phase at the time of implantation and that a consistent number of viable cells are injected. Implement blinded tumor measurements to reduce bias. Additionally, confirm the stability and concentration of your Epirubicin formulation.

Troubleshooting Guides

Issue 1: High Mortality Rate in Epirubicin-Treated Animals
Potential Cause Troubleshooting Steps
Dosage Exceeds Maximum Tolerated Dose (MTD) - Perform a dose-escalation study to determine the MTD in your specific animal model and strain.- Start with lower, previously reported doses and gradually increase.- Monitor for signs of toxicity such as significant weight loss (>15-20%), lethargy, and ruffled fur.
Cumulative Cardiotoxicity - Reduce the frequency of administration or the total number of doses.- Consider a slow-infusion administration protocol instead of bolus injections.- Co-administer a cardioprotective agent like dexrazoxane, typically given 15-30 minutes before Epirubicin.
Vehicle-Related Toxicity - If using a vehicle other than saline, run a vehicle-only control group to assess its toxicity.
Animal Health Status - Ensure all animals are healthy and within a consistent age and weight range at the start of the experiment.
Issue 2: Lack of Significant Anti-Tumor Efficacy
Potential Cause Troubleshooting Steps
Sub-optimal Dosage - The administered dose may be too low to exert a therapeutic effect.- Review the literature for effective dose ranges in similar tumor models.- If toxicity is not observed, consider a dose-escalation study.
Drug Inactivation - Epirubicin is sensitive to light and pH changes. Prepare fresh solutions for each treatment and protect them from light.- Ensure the pH of the vehicle is compatible with Epirubicin stability.
Tumor Model Resistance - The chosen tumor cell line may be inherently resistant to anthracyclines.- Verify the expression of drug resistance markers (e.g., P-glycoprotein) in your cell line.
Inappropriate Dosing Schedule - The dosing schedule may not align with the tumor growth kinetics.- Adjust the frequency and duration of treatment based on the tumor doubling time.

Quantitative Data from In Vivo Studies

Table 1: Examples of Epirubicin Dosages in Murine Models

Cancer Type Mouse Strain Dosage Administration Route Dosing Schedule Reference
Hepatocellular CarcinomaBALB/c nude10 mg/kgIntravenous (i.v.)Three times with a 7-day interval
Hepatocellular CarcinomaBALB/c nude15 mg/kgIntravenous (i.v.)Three times with a 7-day interval
Breast Cancer-10 mg/kg-Nine doses over 12 weeks
Genotoxicity StudySwiss albino4, 6, 8, 10 mg/kgIntraperitoneal (i.p.)Single doses

Table 2: Examples of Daunorubicin (a related anthracycline) Dosages in Murine Models for Comparison

Cancer Type Mouse Strain Dosage Administration Route Dosing Schedule Reference
Kaposi's Sarcoma-1 mg/kg-Days 35, 42, 49, 56, and 63 post-inoculation
Colorectal CarcinomaNSG1 mg/kgIntravenous (i.v.)Once a week for 7 weeks
Colorectal CarcinomaBALB/c nude2 mg/kgIntraperitoneal (i.p.)Every other day for 15 days

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
  • Cell Culture and Preparation: Culture the selected cancer cell line under recommended conditions. Harvest cells during the exponential growth phase (80-90% confluency). Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration for injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.

  • Drug Preparation and Administration: Prepare the Epirubicin solution at the desired concentration. Administer the drug according to the planned dosage, route, and schedule. The control group should receive the vehicle alone.

  • Monitoring and Data Collection: Continue to monitor tumor volume and the general health of the animals (body weight, clinical signs of toxicity) throughout the study.

  • Endpoint and Analysis: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Assessment of Cardiotoxicity
  • Baseline Cardiac Function: Before initiating treatment, assess baseline cardiac function using non-invasive methods like echocardiography to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

  • Treatment Administration: Administer Epirubicin according to the experimental protocol.

  • Cardiac Function Monitoring: At specified time points during and after the treatment period, repeat the echocardiography measurements.

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect the hearts. Fix the heart tissue in 10% neutral buffered formalin for histopathological analysis to assess for signs of cardiomyopathy.

  • Biomarker Analysis: Collect blood samples for the analysis of cardiac biomarkers such as troponin I (cTnI) and troponin T (cTnT).

Visualizations

Epirubicin_Mechanism_of_Action Epirubicin's Primary Mechanisms of Action cluster_cellular_entry Cellular Compartment cluster_nuclear_action Nuclear Action cluster_downstream_effects Downstream Effects cluster_ros_generation Cytoplasmic Action Epirubicin Epirubicin Cell_Membrane Cell Membrane Epirubicin->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm DNA_Intercalation DNA Intercalation Cytoplasm->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Cytoplasm->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Cytoplasm->ROS DNA Nuclear DNA DNA_Intercalation->DNA Topoisomerase_II->DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Replication_Inhibition Inhibition of DNA/RNA Synthesis DNA->Replication_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Inhibition->Apoptosis ROS->DNA_Damage Oxidative Stress

Caption: Epirubicin's primary mechanisms of action.

in_vivo_workflow General Workflow for In Vivo Efficacy Study Start Start Cell_Culture 1. Cell Culture & Preparation Start->Cell_Culture Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration (Epirubicin vs. Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data & Tissue Analysis Endpoint->Analysis Tumors meet size criteria or study duration ends End End Analysis->End

Caption: General workflow for an in vivo efficacy study.

References

Technical Support Center: Troubleshooting 4'-Epi-daunorubicin (Epirubicin) Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results obtained during 4'-Epi-daunorubicin (Epirubicin) cytotoxicity assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Epirubicin cytotoxicity experiments in a question-and-answer format.

Question 1: Why am I seeing significant variability in my IC50 values for Epirubicin between experiments?

Answer: Inconsistent IC50 values for Epirubicin can stem from several factors:

  • Cell-Dependent Factors:

    • Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in higher passage numbers can alter drug sensitivity.

    • Cell Health and Confluency: Only use healthy, actively dividing cells. Seeding density should be optimized as both sparse and overly confluent cultures can respond differently to Epirubicin.

    • Drug Resistance: Continuous exposure to Epirubicin or other anthracyclines can lead to the development of drug-resistant cell populations.[1][2] Mechanisms can include increased expression of drug efflux pumps like P-glycoprotein or alterations in metabolic pathways.[1][2]

  • Reagent and Compound-Related Issues:

    • Epirubicin Stock Solution: Epirubicin is sensitive to light and pH.[3] Prepare fresh dilutions from a properly stored, light-protected stock solution for each experiment. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Solubility: Epirubicin hydrochloride has limited solubility in aqueous media. When diluting a concentrated DMSO stock, perform serial dilutions in PBS or serum-free media before adding to the final culture medium to prevent precipitation.

    • Adsorption to Plastics: Anthracyclines can adsorb to plastic surfaces. Using low-protein-binding plasticware can minimize this effect.

  • Assay-Specific Problems (e.g., MTT Assay):

    • Incomplete Solubilization of Formazan: Ensure complete dissolution of the formazan crystals by using an appropriate solvent and sufficient mixing.

    • Interference with MTT Reduction: Epirubicin, like other compounds, can potentially interfere with the cellular metabolic activity that the MTT assay measures, leading to an over- or underestimation of cytotoxicity. Consider using an alternative viability assay, such as the Calcein-AM assay, to confirm results.

Question 2: My results show that Epirubicin is less potent than expected, or the dose-response curve is flat.

Answer: A flattened dose-response curve or lower-than-expected potency can be due to:

  • Drug Degradation: Epirubicin can degrade if exposed to light or alkaline pH. Ensure all solutions are protected from light and the pH of the culture medium is stable.

  • Incorrect Drug Concentration: This could be due to precipitation of the drug upon dilution (see Q1) or adsorption to plasticware.

  • Cell Seeding Density: A high cell seeding density can lead to a diminished apparent effect of the drug. Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment.

  • Incubation Time: The cytotoxic effects of Epirubicin are time-dependent. Shorter incubation times may not be sufficient to observe significant cell death. Consider extending the incubation period (e.g., 48 or 72 hours).

Question 3: I am observing high background signal in my cytotoxicity assay.

Answer: High background can obscure the true signal and affect the accuracy of your results. Here are some potential causes and solutions:

  • For MTT Assays:

    • Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false-positive signal. Ensure aseptic techniques are strictly followed.

    • Serum and Phenol Red: Components in the culture medium, such as serum and phenol red, can interact with the MTT reagent. It is advisable to perform the MTT incubation in serum- and phenol red-free medium.

  • For Fluorescence-Based Assays (e.g., Calcein-AM):

    • Incomplete Washing: Residual extracellular Calcein-AM can contribute to high background fluorescence. Ensure thorough washing of cells before measurement.

    • Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Always include a "no-dye" control to measure and subtract this background.

Data Presentation

Table 1: Reported IC50 Values of this compound (Epirubicin) in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Assay MethodReported IC50 (µM)
HeLaCervical Carcinoma24WST-1~0.5 µg/ml (~0.9 µM)
HeLaCervical Carcinoma48WST-1~0.5 µg/ml (~0.9 µM)
MCF-7Breast Adenocarcinoma72Not SpecifiedNot Specified
MDA-MB-231Breast Adenocarcinoma72Not SpecifiedNot Specified
ZR75-1Breast CarcinomaNot SpecifiedNot SpecifiedNot Specified
THP-1Acute Monocytic LeukemiaNot SpecifiedCCK-8Higher than HL-60
KG-1Acute Myelogenous LeukemiaNot SpecifiedCCK-8Higher than HL-60
HL-60Acute Promyelocytic LeukemiaNot SpecifiedCCK-8Lower than THP-1, KG-1
Kasumi-1Acute Myeloid LeukemiaNot SpecifiedCCK-8Lower than THP-1, KG-1, HL-60

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (Epirubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Epirubicin in culture medium. Remove the old medium from the wells and add 100 µL of the Epirubicin dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Calcein-AM Cytotoxicity Assay

This assay measures cell viability based on the enzymatic conversion of non-fluorescent Calcein-AM to fluorescent calcein in live cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (Epirubicin)

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., PBS or HBSS)

  • 96-well black-walled plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using black-walled plates.

  • Preparation of Calcein-AM Working Solution: Immediately before use, dilute the Calcein-AM stock solution in assay buffer to the desired final concentration (typically 1-2 µM).

  • Cell Washing: After the drug treatment period, carefully remove the medium from each well. Wash the cells once with 100 µL of assay buffer.

  • Dye Loading: Remove the wash buffer and add 100 µL of the Calcein-AM working solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells without cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Epirubicin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Epirubicin This compound (Epirubicin) DNA DNA Epirubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Epirubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Epirubicin->Mitochondria Replication_Transcription_Block Inhibition of DNA/RNA Synthesis DNA->Replication_Transcription_Block DNA_Damage DNA Strand Breaks TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria->ROS CellDeath Apoptosis / Cell Death DNA_Damage->CellDeath Replication_Transcription_Block->CellDeath

Caption: Mechanism of action of this compound (Epirubicin).

Epirubicin_Signaling_Pathways cluster_p53 p53 Pathway cluster_jak_stat JAK/STAT Pathway Epirubicin_p53 Epirubicin p53 p53 Activation Epirubicin_p53->p53 p21 p21 Expression p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Epirubicin_JAKSTAT Epirubicin JAK JAK Phosphorylation Epirubicin_JAKSTAT->JAK Downregulation STAT1 STAT1 Phosphorylation JAK->STAT1 STAT1_dimer STAT1 Dimerization & Nuclear Translocation STAT1->STAT1_dimer Gene_Expression Target Gene Expression STAT1_dimer->Gene_Expression Modulation

Caption: Epirubicin's effect on p53 and JAK/STAT signaling pathways.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Reagents Verify Reagent Stability (Epirubicin stock, media) Start->Check_Reagents Check_Cells Assess Cell Health & Passage (Mycoplasma test, confluency) Start->Check_Cells Review_Protocol Review Assay Protocol (Seeding density, incubation time) Start->Review_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed Correctly? Review_Protocol->Protocol_OK Reagent_OK->Cells_OK Yes Prepare_Fresh Prepare Fresh Reagents Reagent_OK->Prepare_Fresh No Cells_OK->Protocol_OK Yes Use_New_Cells Use Low Passage, Healthy Cells Cells_OK->Use_New_Cells No Optimize_Protocol Optimize Protocol Parameters Protocol_OK->Optimize_Protocol No Rerun_Experiment Re-run Experiment Protocol_OK->Rerun_Experiment Yes Prepare_Fresh->Rerun_Experiment Use_New_Cells->Rerun_Experiment Optimize_Protocol->Rerun_Experiment Consistent_Results Consistent Results Rerun_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Strategies to Reduce 4'-Epi-daunorubicin (Epirubicin)-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to mitigate cardiotoxicity induced by 4'-Epi-daunorubicin (epirubicin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guides

This section addresses common problems that may arise during in vivo and in vitro experiments studying epirubicin-induced cardiotoxicity.

Issue 1: High Mortality Rate in Epirubicin-Treated Animal Models

  • Question: We are observing a high mortality rate in our animal cohort (mice/rats) treated with epirubicin before the study's planned endpoint. What could be the cause, and how can we troubleshoot this?

  • Answer: High mortality can compromise your study's validity. Several factors may be contributing to this issue:

    • Cumulative Dose: Epirubicin-induced cardiotoxicity is dose-dependent.[1][2] The cumulative dose might be too high for the specific animal strain or model. The recommended maximum cumulative dose in human patients is around 900 mg/m².[2]

    • Dose Administration: Bolus injections can lead to high peak plasma concentrations of epirubicin, increasing acute toxicity.[1] A slow infusion method has been shown to reduce cardiotoxicity.[3]

    • Animal Health and Supportive Care: Ensure the use of healthy, age-matched animals. Provide adequate supportive care, including easy access to food and water, and monitor for signs of distress, weight loss, and behavioral changes. A pilot study to determine the maximum tolerated dose (MTD) in your specific animal strain is highly recommended.

Issue 2: Inconsistent or Highly Variable Echocardiography Results

  • Question: Our echocardiography measurements, such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), show high variability between animals within the same experimental group. How can we improve the consistency of our data?

  • Answer: Variability in echocardiography results can obscure true experimental effects. Consider the following to improve data quality:

    • Anesthesia: The type and depth of anesthesia can significantly impact cardiac function. Use a consistent anesthesia protocol for all animals.

    • Heart Rate: Heart rate influences cardiac function parameters. Record the heart rate during each measurement and consider it as a covariate in your statistical analysis.

    • Blinded Analysis: To minimize operator bias, the individual performing and analyzing the echocardiography should be blinded to the treatment groups.

    • Advanced Imaging Techniques: While 2D and M-mode echocardiography are common, they may not be sensitive enough to detect early, subtle changes in cardiac function. Consider using more advanced techniques like speckle-tracking echocardiography (STE) to assess myocardial strain, which can be an earlier indicator of cardiotoxicity.

Issue 3: Lack of Efficacy of a Potential Cardioprotective Agent

  • Question: We are testing a novel cardioprotective agent alongside epirubicin but are not observing a significant protective effect on cardiac function compared to the epirubicin-only group. What are the possible reasons for this?

  • Answer: Several factors can contribute to the apparent lack of efficacy of a cardioprotective agent:

    • Dosing and Timing: The dose and administration schedule of the protective agent are critical. For instance, the iron chelator Dexrazoxane is typically given 15-30 minutes before epirubicin administration. Ensure your experimental design allows the protective agent to reach its target and exert its effect before epirubicin-induced damage occurs.

    • Mechanism of Action: The protective agent should ideally target a key pathway of epirubicin-induced cardiotoxicity, such as oxidative stress, apoptosis, or ferroptosis. Confirm that your agent's mechanism is relevant to the model.

    • Severity of Cardiotoxicity: If the epirubicin dose is too high, the resulting cardiac injury may be too severe for any protective agent to overcome. Consider titrating the epirubicin dose to induce a moderate, yet measurable, level of cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of epirubicin-induced cardiotoxicity?

A1: The cardiotoxicity of epirubicin, like other anthracyclines, is multifactorial. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Production: Epirubicin can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • Topoisomerase IIβ Inhibition: Epirubicin inhibits topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and activating cell death pathways.

  • Mitochondrial Dysfunction: Epirubicin accumulates in mitochondria, impairing their function and leading to energy deficits and further ROS production.

  • Ferroptosis: Recent studies indicate that epirubicin can trigger ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in cardiomyocytes.

  • Disruption of Lysosomal Function: Epirubicin has been shown to disrupt lysosomal acidification, which can contribute to cellular dysfunction and ferroptosis.

Q2: What are the established clinical strategies to mitigate epirubicin-induced cardiotoxicity?

A2: Several strategies are employed in the clinical setting to reduce the risk of cardiotoxicity:

  • Dose Limitation: Adhering to a maximum recommended cumulative dose of epirubicin (around 900 mg/m²) is a primary strategy.

  • Dexrazoxane: Dexrazoxane is an iron-chelating agent and the only FDA-approved cardioprotective drug for use with anthracyclines. It is thought to work by preventing the formation of iron-anthracycline complexes that generate ROS.

  • Liposomal Formulations: Encapsulating epirubicin in liposomes alters its biodistribution, reducing its accumulation in the heart and thereby decreasing cardiotoxicity.

  • Continuous Infusion: Administering epirubicin as a continuous infusion over a longer period, rather than a bolus injection, can lower peak plasma concentrations and reduce cardiac damage.

Q3: What biomarkers can be used to monitor for early signs of epirubicin-induced cardiotoxicity in experimental models?

A3: Monitoring for early biomarkers of cardiac injury is crucial. Commonly used biomarkers include:

  • Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of cardiomyocyte injury. An increase in troponin levels can indicate subclinical cardiac damage before changes in LVEF are detectable.

  • Natriuretic Peptides (BNP and NT-proBNP): These are released in response to increased ventricular wall stress and are established markers of heart failure.

  • Myeloperoxidase (MPO): Elevated levels of MPO, an enzyme involved in oxidative stress, have been associated with an increased risk of cardiotoxicity.

  • microRNAs (miRNAs): Specific circulating miRNAs have been identified as potential early biomarkers for anthracycline-induced cardiotoxicity.

Q4: What are some of the experimental models used to study epirubicin-induced cardiotoxicity?

A4: A variety of preclinical models are utilized to investigate the mechanisms of and potential therapies for epirubicin-induced cardiotoxicity:

  • Rodent Models (Mice and Rats): These are the most common in vivo models. Cardiotoxicity can be induced by single or multiple injections of epirubicin, and cardiac function is typically assessed using echocardiography, electrocardiography (ECG), and histological analysis.

  • Zebrafish: Zebrafish embryos are a useful model for studying developmental cardiotoxicity due to their rapid development and transparent bodies, which allow for easy visualization of cardiac morphology and function.

  • In Vitro Models (Cardiomyocyte Cultures): Primary neonatal ventricular cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to study the direct cellular effects of epirubicin and to screen for cardioprotective compounds.

  • 3D Cardiac Spheroids/Organoids: These models, which co-culture different cardiac cell types, can better mimic the microenvironment of the human heart compared to 2D cell cultures.

Data Presentation

Table 1: Efficacy of Cardioprotective Agents in Preclinical and Clinical Studies

Cardioprotective AgentModel/Study PopulationKey FindingsReference(s)
Dexrazoxane Metastatic Breast Cancer PatientsReduced risk of heart failure (Risk Ratio: 0.29).
Metastatic Breast Cancer PatientsReduced odds of clinical cardiotoxicity (Odds Ratio: 0.21).
Candesartan Early-Stage Breast Cancer PatientsAttenuated reduction in LVEF compared to placebo.
Metoprolol Early-Stage Breast Cancer PatientsNo significant effect on LVEF reduction.
Enalapril Leukemia and Lymphoma Patients (Children)No significant difference in mean LVEF at 6 months compared to placebo, but the control group had a significant LVEF decline from baseline.
Carvedilol Doxorubicin-Treated PatientsSlightly higher LVEF at 6 months compared to the control group.
Statins Breast Cancer Patients on AnthracyclinesLower risk of developing heart failure compared to non-statin users.

Experimental Protocols

Protocol 1: Induction of Epirubicin Cardiotoxicity in a Mouse Model

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Epirubicin Preparation: Dissolve epirubicin hydrochloride in sterile 0.9% NaCl to a final concentration of 2 mg/mL.

  • Administration: Administer epirubicin via intraperitoneal (i.p.) injection. A common regimen is a cumulative dose of 24 mg/kg, given as 4 mg/kg injections twice a week for 3 weeks.

  • Cardioprotective Agent Administration (if applicable): For a Dexrazoxane group, dissolve Dexrazoxane in sterile water and further dilute in 0.9% NaCl. Administer Dexrazoxane (e.g., at a 10:1 ratio to epirubicin, so 40 mg/kg for a 4 mg/kg epirubicin dose) via i.p. injection 30 minutes before each epirubicin injection.

  • Monitoring:

    • Body Weight and General Health: Monitor daily.

    • Echocardiography: Perform baseline echocardiography before the first injection and then weekly or at the end of the study to assess LVEF, FS, and other cardiac parameters.

    • Biomarker Analysis: Collect blood samples at baseline and at the end of the study for analysis of cardiac troponins and other biomarkers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect heart tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (e.g., Western blotting for markers of apoptosis and oxidative stress).

Protocol 2: In Vitro Assessment of Cardiotoxicity in H9c2 Cardiomyocytes

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Treat cells with varying concentrations of epirubicin (e.g., 0.1, 1, 5, 10 µM) for 24-48 hours.

    • For testing a cardioprotective agent, pre-treat cells with the agent for a specified time (e.g., 1-2 hours) before adding epirubicin.

  • Viability Assay (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assay (Annexin V/PI Staining):

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry.

  • Oxidative Stress Measurement (ROS Assay):

    • After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) for 30 minutes.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

Visualizations

Epirubicin_Cardiotoxicity_Pathway cluster_epirubicin Epirubicin cluster_cardiomyocyte Cardiomyocyte cluster_effects Cellular Effects cluster_outcome Outcome Epirubicin Epirubicin Mitochondria Mitochondria Epirubicin->Mitochondria Topoisomerase_IIb Topoisomerase IIβ Epirubicin->Topoisomerase_IIb Iron Cellular Iron Epirubicin->Iron Lysosome Lysosome Epirubicin->Lysosome ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Double-Strand Breaks Topoisomerase_IIb->DNA_Damage Iron->ROS Lysosomal_Dysfunction Lysosomal Dysfunction Lysosome->Lysosomal_Dysfunction Ferroptosis ↑ Lipid Peroxidation (Ferroptosis) ROS->Ferroptosis Cardiotoxicity Cardiotoxicity (Apoptosis, Necrosis, Fibrosis) ROS->Cardiotoxicity DNA_Damage->Cardiotoxicity Ferroptosis->Cardiotoxicity Lysosomal_Dysfunction->Ferroptosis

Caption: Key Signaling Pathways in Epirubicin-Induced Cardiotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Grouping Randomize into Groups (Control, Epirubicin, Epirubicin + Protectant) Animal_Model->Grouping Baseline Baseline Measurements (Echocardiography, Blood Sample) Grouping->Baseline Treatment_Admin Administer Epirubicin +/- Cardioprotective Agent (e.g., i.p. injections over 3 weeks) Baseline->Treatment_Admin Monitoring Monitor Animal Health (Weight, Behavior) Treatment_Admin->Monitoring Final_Echo Final Echocardiography Treatment_Admin->Final_Echo Biomarkers Serum Biomarker Analysis (cTnI, NT-proBNP) Treatment_Admin->Biomarkers Histology Heart Tissue Collection for Histology (H&E, Trichrome) Treatment_Admin->Histology Molecular Molecular Analysis (Western Blot, qPCR) Treatment_Admin->Molecular

Caption: General Experimental Workflow for In Vivo Studies.

Troubleshooting_Logic Start Problem Observed High_Mortality High Mortality in Animal Model? Start->High_Mortality Inconsistent_Data Inconsistent Echocardiography Data? Start->Inconsistent_Data No_Protective_Effect No Protective Effect of Test Agent? Start->No_Protective_Effect Check_Dose Review Cumulative Dose & Administration Route High_Mortality->Check_Dose Yes Check_Support Assess Supportive Care & Animal Health High_Mortality->Check_Support Yes Check_Anesthesia Standardize Anesthesia Protocol Inconsistent_Data->Check_Anesthesia Yes Blinded_Analysis Implement Blinded Analysis Inconsistent_Data->Blinded_Analysis Yes Check_Agent_Dose Verify Agent Dosing & Timing No_Protective_Effect->Check_Agent_Dose Yes Check_Model_Severity Titrate Epirubicin Dose (Model Severity) No_Protective_Effect->Check_Model_Severity Yes

References

Technical Support Center: Managing Myelosuppression in Animal Models Treated with 4'-Epi-daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Epi-daunorubicin (also known as Epirubicin) in animal models. The information provided is intended to assist in managing and understanding the common complication of myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause myelosuppression?

A1: this compound is an anthracycline antibiotic used as a chemotherapeutic agent.[1] Its primary mechanisms of action include intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and transcription, ultimately leading to cell death.[2] This cytotoxic effect is not specific to cancer cells and also affects rapidly dividing healthy cells, such as hematopoietic stem and progenitor cells in the bone marrow.[3] The damage to these cells leads to a decrease in the production of red blood cells, white blood cells, and platelets, a condition known as myelosuppression.

Q2: What are the typical signs of myelosuppression in animal models treated with this compound?

A2: The primary indicators of myelosuppression are observed in hematological parameters. These include:

  • Neutropenia: A significant decrease in the number of neutrophils, which are a type of white blood cell crucial for fighting infections. This is often the most critical and dose-limiting toxicity.

  • Thrombocytopenia: A reduction in platelet count, which can lead to an increased risk of bleeding.

  • Anemia: A decrease in red blood cells and hemoglobin, which can result in fatigue and reduced oxygen-carrying capacity.

Clinically, animals may appear lethargic, have a ruffled coat, show signs of infection (due to neutropenia), or exhibit bleeding (due to thrombocytopenia). Regular monitoring of complete blood counts (CBCs) is essential to quantify the extent of myelosuppression.

Q3: How does the myelosuppressive potential of this compound compare to other anthracyclines like doxorubicin?

A3: Preclinical studies in mice suggest that this compound is significantly less toxic to hematopoietic progenitor cells than doxorubicin on a milligram per kilogram basis.[3] The dose of this compound required to achieve the same level of hematopoietic progenitor cell kill is approximately 50% higher than that for doxorubicin.[3] Additionally, early recovery of hematopoietic stem cells (CFU-S) and peripheral white blood cells is more robust following treatment with this compound compared to doxorubicin. However, at high doses near the lethal limit, both drugs can induce chronic hematopoietic suppression.

Q4: What is the expected time course for myelosuppression and recovery after this compound administration?

A4: The nadir (lowest point) of blood cell counts typically occurs several days after drug administration, with recovery following. The exact timing can vary depending on the animal model, dose, and administration schedule. For anthracyclines in general, the white blood cell and neutrophil nadir is often observed around 10 to 14 days post-treatment, with recovery by day 21. Platelet counts may follow a similar pattern. It is crucial to establish the time course of myelosuppression for your specific experimental conditions through serial blood sampling.

Troubleshooting Guides

Issue 1: Higher than expected mortality or severe clinical signs of toxicity.

Possible Cause Troubleshooting Step
Incorrect Dose Calculation or Formulation Double-check all dose calculations, including conversions between units (e.g., mg/kg to mg/m²). Re-verify the concentration of the stock solution and the final diluted solution. Ensure proper mixing and solubility of the compound in the chosen vehicle.
Vehicle Toxicity If using a vehicle other than saline, run a control group treated with the vehicle alone to rule out any toxic effects of the vehicle itself.
Route of Administration Issue Ensure the correct administration route is being used (e.g., intravenous, intraperitoneal). For intravenous injections, monitor for signs of extravasation, as this compound is a vesicant and can cause severe tissue necrosis.
Animal Strain or Species Sensitivity Different strains or species of animals can have varying sensitivities to chemotherapeutic agents. Review the literature for data on the specific strain you are using. If data is unavailable, consider conducting a pilot dose-range finding study in a small number of animals.

Issue 2: Inconsistent or highly variable myelosuppression between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inaccurate Dosing Ensure precise and consistent administration of the calculated dose to each animal. Use appropriate-sized syringes and needles for accurate volume delivery.
Variations in Animal Health Status Ensure all animals are healthy and of a similar age and weight at the start of the study. Underlying subclinical infections or stress can impact the hematopoietic system and its response to the drug.
Differences in Drug Metabolism While some inter-animal variability is expected, significant deviations may warrant investigation into factors that can influence drug metabolism, such as liver function.
Technical Errors in Blood Sampling or Analysis Standardize blood collection techniques to minimize stress and ensure consistent sample quality. Use a calibrated hematology analyzer and perform regular quality control checks.

Issue 3: Myelosuppression is too severe, compromising the intended experimental endpoint.

| Possible Cause | Troubleshooting Step | | Dose is Too High for the Chosen Animal Model/Strain | Reduce the dose of this compound in subsequent experiments. A dose-response study is recommended to identify a dose that induces a manageable level of myelosuppression. | | Need for Supportive Care | Implement supportive care measures to mitigate the effects of severe myelosuppression. This can include the use of hematopoietic growth factors like Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production. Prophylactic antibiotics may also be considered to prevent infections during the period of severe neutropenia. | | Alternative Dosing Schedule | Consider a fractionated dosing schedule (dividing the total dose into smaller, more frequent administrations) which may be less toxic than a single high dose. |

Data Presentation

Table 1: Illustrative Dose-Dependent Myelosuppression of this compound in Mice (CFU-S Assay)

Dose (mg/kg)Survival of CFU-S (% of control)
2~60%
4~30%
6~15%
8~5%

Data is illustrative and based on dose-survival curves from preclinical studies. Actual values will vary depending on the specific experimental conditions.

Table 2: Illustrative Time Course of Hematological Parameters in Rats Treated with an Anthracycline

Time PointWBC (% of Baseline)Neutrophils (% of Baseline)Platelets (% of Baseline)
Day 0 (Baseline)100100100
Day 4~70~60~80
Day 7 (Nadir)~40~30~50
Day 14~80~70~90
Day 21 (Recovery)~95~95~100

This table provides an illustrative example of the expected trend of myelosuppression following anthracycline administration. The exact nadir and recovery times can vary.

Experimental Protocols

Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC)

  • Animal Dosing: Administer this compound at the desired doses and route to experimental animals. Include a vehicle control group.

  • Blood Collection: At predetermined time points (e.g., baseline, day 3, 7, 14, 21 post-treatment), collect a small volume of peripheral blood (typically 20-50 µL) from each animal via a suitable method (e.g., tail vein, saphenous vein). Use tubes containing an anticoagulant (e.g., EDTA).

  • Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer to determine counts of white blood cells (WBC), neutrophils, lymphocytes, red blood cells (RBC), hemoglobin, and platelets.

  • Data Analysis: Calculate the mean and standard deviation for each parameter at each time point for all treatment groups. Compare the treated groups to the vehicle control group to determine the extent and duration of myelosuppression.

Protocol 2: Bone Marrow Progenitor Cell Assay (CFU Assay)

  • Animal Dosing: Treat animals with this compound as described above.

  • Bone Marrow Isolation: At the desired time point, euthanize the animals and aseptically harvest the femurs and tibias.

  • Cell Suspension Preparation: Flush the bone marrow from the bones using an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium with 2% fetal bovine serum). Create a single-cell suspension by gently passing the marrow through a syringe and needle.

  • Cell Counting: Perform a nucleated cell count using a hemocytometer or an automated cell counter.

  • Colony-Forming Unit Culture: Plate the bone marrow cells in a semi-solid methylcellulose-based medium containing appropriate cytokine cocktails to support the growth of specific progenitor colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, CFU-GEMM for multipotential progenitors).

  • Incubation and Colony Counting: Incubate the plates under standard cell culture conditions (37°C, 5% CO2). After an appropriate incubation period (typically 7-14 days), count the number of colonies under a microscope.

  • Data Analysis: Express the results as the number of CFUs per 10^5 plated bone marrow cells. Compare the results from treated animals to those from control animals to assess the impact on hematopoietic progenitor cells.

Visualizations

Mechanism of Myelosuppression

The primary mechanism of this compound-induced myelosuppression involves the induction of apoptosis in hematopoietic stem and progenitor cells. This is thought to be mediated through the activation of pro-apoptotic signaling pathways and the inhibition of pro-survival pathways.

G cluster_drug This compound cluster_cell Hematopoietic Stem/Progenitor Cell cluster_pathways Signaling Pathways cluster_outcome Outcome Drug This compound DNA DNA Intercalation & Topoisomerase II Inhibition Drug->DNA Directly causes ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Induces PI3K_AKT Pro-survival (e.g., PI3K/AKT pathway) Drug->PI3K_AKT Inhibits JNK Pro-apoptotic (e.g., JNK pathway) DNA->JNK Activates ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes PI3K_AKT->Apoptosis Inhibits Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) Apoptosis->Myelosuppression

Caption: Putative signaling pathway for this compound-induced myelosuppression.

Experimental Workflow

A typical workflow for assessing and managing this compound-induced myelosuppression in an animal model involves several key steps, from initial dose determination to supportive care and endpoint analysis.

G Start Start: Experimental Design DoseFinding Pilot Dose-Range Finding Study Start->DoseFinding MainStudy Main Study: This compound Administration DoseFinding->MainStudy Monitoring Regular Monitoring: Clinical Signs & Body Weight MainStudy->Monitoring CBC Serial Blood Collection for Complete Blood Count (CBC) Monitoring->CBC SupportiveCare Supportive Care (if needed): G-CSF, Antibiotics CBC->SupportiveCare Severe myelosuppression? Endpoint Endpoint Analysis: Bone Marrow (CFU Assay), Histopathology CBC->Endpoint No severe myelosuppression SupportiveCare->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for managing myelosuppression.

References

minimizing degradation of 4'-Epi-daunorubicin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of 4'-Epi-daunorubicin during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

IssuePossible CauseRecommended Action
Discoloration of the solid compound (powder) Exposure to light or high temperatures.Store the solid compound in a light-resistant container at the recommended temperature (-20°C for long-term storage). Avoid frequent temperature fluctuations.
Precipitation in a reconstituted solution The concentration of the drug is too high for the solvent, or the solvent is inappropriate.Ensure the solvent is compatible and the concentration is within the solubility limits. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. Always use the recommended reconstitution solvent.
Loss of potency in stored solutions Degradation due to improper storage conditions (e.g., temperature, light exposure, wrong pH).Store solutions at 2-8°C for short-term storage (up to 7 days) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. Ensure the pH of the solution is within the optimal range (around 4.5-5.5).
Appearance of unexpected peaks in HPLC analysis Chemical degradation of the compound.Review storage and handling procedures. The primary degradation pathways are hydrolysis and oxidation. Ensure the compound is not exposed to strong acids, bases, or oxidizing agents. Use high-purity solvents and degas them before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container.

Q2: How should I store reconstituted solutions of this compound?

For short-term storage (up to 7 days), solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is advisable to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles.

Q3: What solvents are recommended for reconstituting this compound?

This compound is typically reconstituted in sterile water for injection, 0.9% sodium chloride, or 5% dextrose solution. The choice of solvent may depend on the intended downstream application.

Q4: What are the main factors that cause degradation of this compound?

The primary factors contributing to the degradation of this compound and other anthracyclines are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • pH: The stability of anthracyclines is pH-dependent. They are generally more stable in slightly acidic conditions and degrade in alkaline solutions.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q5: What are the known degradation pathways for anthracyclines like this compound?

Based on studies of closely related compounds like epirubicin, the main degradation pathways are:

  • Acid-catalyzed hydrolysis: This can lead to the cleavage of the glycosidic bond, resulting in the formation of the aglycone (deglucosaminylepirubicin in the case of epirubicin) and the amino sugar.[1]

  • Oxidative degradation: This can result in the formation of several oxidative products, such as hydroperoxides and desacetyl derivatives.[1]

Q6: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact drug from its potential degradation products.

Data on Stability of Related Anthracyclines

The following tables summarize stability data for daunorubicin and epirubicin, which are structurally similar to this compound and can provide guidance on its handling and storage.

Table 1: Stability of Daunorubicin and Epirubicin in Different Infusion Solutions

DrugConcentrationInfusion SolutionStorage TemperatureStability (Time to <10% loss)
Daunorubicin50 µg/mL5% Dextrose25°C> 48 hours
Daunorubicin50 µg/mL0.9% NaCl25°C> 48 hours
Epirubicin20 µg/mL5% Dextrose4°C7 days
Epirubicin20 µg/mL0.9% NaCl4°C7 days

Data extrapolated from studies on doxorubicin, daunorubicin, and epirubicin.[2][3]

Table 2: Stability of Reconstituted Daunorubicin and Epirubicin Solutions

DrugReconstitution SolventStorage TemperatureContainerStability
DaunorubicinWater for Injection4°CPolypropylene syringeAt least 43 days
Daunorubicin0.9% NaCl-20°CPVC minibagAt least 43 days
EpirubicinWater for Injection4°CPolypropylene syringeAt least 43 days
Epirubicin0.9% NaCl-20°CPVC minibagAt least 43 days

Data from a study on doxorubicin, daunorubicin, and epirubicin.[4]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Experiments
  • Bring the vial of lyophilized this compound to room temperature.

  • Aseptically add the desired volume of sterile, high-purity solvent (e.g., sterile water, 0.9% NaCl) to the vial to achieve the target concentration.

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

  • If not for immediate use, protect the solution from light and store at 2-8°C for short-term use or aliquot and freeze at -20°C or below for long-term storage.

Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Method parameters may need to be optimized for specific equipment and degradation products.

  • Chromatographic System:

    • HPLC system with a UV-Vis or photodiode array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient or isocratic mobile phase can be used. A common mobile phase for anthracyclines consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to 3-4) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection:

    • Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 254 nm and 480 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution with the mobile phase to a working concentration.

    • For stability studies, incubate the samples under the desired stress conditions (e.g., different temperatures, pH values, light exposure).

    • At specified time points, withdraw aliquots, dilute them appropriately, and inject them into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point by comparing the peak area to that of a reference standard or the initial time point.

    • Identify and quantify any degradation products that appear as new peaks in the chromatogram.

Visualizations

Degradation_Pathway cluster_main This compound Degradation cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation 4_Epi_daunorubicin This compound Aglycone Aglycone (deglucosaminyl derivative) 4_Epi_daunorubicin->Aglycone Glycosidic Bond Cleavage Amino_Sugar Amino Sugar 4_Epi_daunorubicin->Amino_Sugar Glycosidic Bond Cleavage Oxidative_Products Oxidative Products (e.g., hydroperoxides, desacetyl derivatives) 4_Epi_daunorubicin->Oxidative_Products Oxidizing Agents

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_workflow Stability Testing Workflow Start Start: this compound Sample Preparation Prepare Solutions under Defined Conditions Start->Preparation Incubation Incubate under Stress Conditions (Temp, Light, pH) Preparation->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Processing Quantify Parent Compound and Degradation Products Analysis->Data_Processing End End: Stability Profile Data_Processing->End Troubleshooting_Logic cluster_logic Troubleshooting Degradation Issues Problem Observed Degradation of This compound Check_Storage_Temp Is storage temperature correct? Problem->Check_Storage_Temp Check_Light Is it protected from light? Check_Storage_Temp->Check_Light Yes Adjust_Temp Store at recommended temperature Check_Storage_Temp->Adjust_Temp No Check_pH Is the solution pH appropriate? Check_Light->Check_pH Yes Use_Light_Resistant Use amber vials or cover with foil Check_Light->Use_Light_Resistant No Check_Freeze_Thaw Multiple freeze-thaw cycles? Check_pH->Check_Freeze_Thaw Yes Adjust_pH Buffer solution to optimal pH Check_pH->Adjust_pH No Aliquot Aliquot into single-use volumes Check_Freeze_Thaw->Aliquot Yes Solution Problem Resolved Check_Freeze_Thaw->Solution No Adjust_Temp->Solution Use_Light_Resistant->Solution Adjust_pH->Solution Aliquot->Solution

References

addressing peak tailing in HPLC analysis of 4'-Epi-daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of 4'-Epi-daunorubicin, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Addressing Peak Tailing

Question: My this compound peak is showing significant tailing. What are the primary causes and how can I resolve this?

Answer:

Peak tailing in the HPLC analysis of this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase, or by other method parameters. Here is a step-by-step guide to troubleshoot and resolve this issue.

Primary Cause: Secondary Interactions with Residual Silanol Groups

This compound contains a basic amino group which can be protonated (positively charged) at acidic to neutral pH. Silica-based reversed-phase columns often have residual silanol groups (Si-OH) that can be deprotonated (negatively charged) at pH values above ~3.5. The electrostatic interaction between the positively charged analyte and the negatively charged silanol groups leads to a secondary retention mechanism, which is a primary cause of peak tailing.[1][2]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a range of 2.5-3.5 is the most effective way to mitigate this interaction. At this low pH, the residual silanol groups are protonated (neutral), thus minimizing the electrostatic interaction with the protonated this compound.[3][4] A study on the closely related compound, epirubicin, demonstrated that a mobile phase pH of 3 resulted in good peak symmetry.

  • Use of Mobile Phase Additives (Competing Bases): The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing.[5] TEA, being a basic compound, will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from interacting with this compound.

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) in your mobile phase can also help to reduce peak tailing by masking the residual silanol interactions.

Secondary Causes and Solutions:
  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was a contributing factor.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing. Similarly, column performance degrades over time.

    • Solution: Flush the column with a strong solvent. If the problem persists, try replacing the column with a new one of the same type. Using a guard column can help extend the life of your analytical column.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) for pH adjustment

  • pH meter

Procedure:

  • Prepare Mobile Phase Stock Solutions:

    • Aqueous Phase (A): Prepare aqueous solutions buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). For example, to prepare a pH 3.0 mobile phase, add a suitable amount of phosphoric acid to HPLC-grade water and adjust the pH using a calibrated pH meter.

    • Organic Phase (B): Acetonitrile or a mixture of acetonitrile and methanol.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A suitable isocratic or gradient mixture of the prepared aqueous phase and the organic phase. A good starting point is 60:40 (Aqueous:Organic).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the initial mobile phase (e.g., pH 4.0) until a stable baseline is achieved.

    • Inject the this compound standard and record the chromatogram.

    • Sequentially decrease the pH of the mobile phase, allowing the column to equilibrate at each new pH before injecting the standard.

    • For each chromatogram, calculate the tailing factor (Tf) or asymmetry factor (As). A value closer to 1.0 indicates better peak symmetry.

    • Plot the tailing/asymmetry factor against the mobile phase pH to identify the optimal pH.

Protocol 2: Optimization of Triethylamine (TEA) Concentration

Objective: To evaluate the effect of TEA concentration on the peak shape of this compound.

Materials:

  • Same as Protocol 1, with the addition of Triethylamine (TEA).

Procedure:

  • Prepare Mobile Phases with Varying TEA Concentrations:

    • Prepare a mobile phase at the optimal pH determined from Protocol 1 (or a starting pH of ~3.5 if not determined).

    • Create a series of mobile phases with different concentrations of TEA, for example: 0% (control), 0.05%, 0.1%, and 0.2% (v/v). Add the TEA to the aqueous component of the mobile phase before mixing with the organic solvent.

  • Chromatographic Conditions:

    • Use the same conditions as in Protocol 1.

  • Analysis:

    • Equilibrate the column with the mobile phase containing no TEA.

    • Inject the this compound standard and record the chromatogram.

    • Sequentially introduce the mobile phases with increasing concentrations of TEA, allowing for equilibration at each step.

    • Calculate the tailing factor or asymmetry factor for each chromatogram.

    • Compare the peak shapes to determine the optimal concentration of TEA that provides the best symmetry without compromising other chromatographic parameters.

Data Presentation

Table 1: Illustrative Example of the Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound Similar to this compound.

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
4.52.1Significant tailing
4.01.8Moderate tailing
3.51.4Minor tailing
3.01.1Symmetrical peak
2.51.0Highly symmetrical peak

Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary based on specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important for HPLC analysis?

A1: The pKa of the basic amino group of this compound is expected to be around 9.9-10.0, similar to its close analogs epirubicin (pKa ~9.93) and daunorubicin (pKa ~10.03). Knowing the pKa is crucial because it helps in selecting the appropriate mobile phase pH. To ensure consistent protonation of the analyte and to minimize interactions with the stationary phase, it is recommended to work at a pH at least 2 units below the pKa of the basic group.

Q2: Which type of HPLC column is best for analyzing this compound?

A2: A high-purity, end-capped C18 or C8 column is generally recommended. "Type B" silica columns, which have a lower content of acidic silanol groups, are preferable to older "Type A" silica columns to reduce peak tailing. For particularly challenging separations, columns with alternative chemistries, such as hybrid silica or polymer-based columns, can also be considered.

Q3: Can I use a phosphate buffer in my mobile phase? Are there any disadvantages?

A3: Yes, phosphate buffers are commonly used to control pH in the acidic range and can be effective in improving the peak shape of basic compounds. A potential disadvantage is that phosphate salts can precipitate in high concentrations of organic solvent, particularly acetonitrile. This can lead to column and system blockage. If using a gradient with high organic content, it is important to ensure the buffer concentration is not too high.

Q4: Are there alternatives to triethylamine (TEA) for reducing peak tailing?

A4: While TEA is effective, it can have some drawbacks, such as being retained on the column and potentially interfering with mass spectrometry (MS) detection. Alternatives include other amine modifiers like diethylamine (DEA) or using a mobile phase with a higher buffer concentration. Additionally, ion-pairing agents like trifluoroacetic acid (TFA) can be used, but they may also have long retention times on the column.

Q5: How does column temperature affect the peak shape of this compound?

A5: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. This can lead to sharper and more symmetrical peaks. However, the effect is compound-specific, and high temperatures can also accelerate the degradation of the silica-based stationary phase, especially at pH extremes. It is advisable to start with a moderate temperature (e.g., 30-40 °C) and evaluate its effect on your separation.

Visualization

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing in this compound Analysis start Peak Tailing Observed (Tf > 1.2) check_column Check Column - Age and performance - Correct type (C18, end-capped)? start->check_column check_method Review Method Parameters start->check_method check_sample Evaluate Sample Preparation start->check_sample sub_column Is column old or contaminated? check_column->sub_column sub_method_ph Is mobile phase pH in the 2.5-3.5 range? check_method->sub_method_ph sub_sample_conc Is sample concentration too high? check_sample->sub_sample_conc sub_column->check_method No replace_column Flush or Replace Column sub_column->replace_column Yes end_node Symmetrical Peak (Tf ≈ 1.0) replace_column->end_node sub_method_ph->check_sample Yes adjust_ph Adjust pH to 2.5-3.5 using H₃PO₄ or HCOOH sub_method_ph->adjust_ph No adjust_ph->end_node dilute_sample Dilute Sample sub_sample_conc->dilute_sample Yes sub_sample_solvent Is sample solvent stronger than mobile phase? sub_sample_conc->sub_sample_solvent No dilute_sample->end_node change_solvent Dissolve sample in mobile phase sub_sample_solvent->change_solvent Yes add_additive Consider adding a competing base (e.g., 0.1% TEA) sub_sample_solvent->add_additive No change_solvent->end_node add_additive->end_node

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

References

Technical Support Center: Enhancing the Therapeutic Index of 4'-Epi-daunorubicin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Epi-daunorubicin formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary goal of formulating this compound?

The primary goal is to enhance its therapeutic index by improving its efficacy against tumor cells while minimizing its systemic toxicity, particularly cardiotoxicity.[1][2] Novel formulations like liposomes and nanoparticles can alter the drug's pharmacokinetic profile, leading to preferential accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.

Q2: What are the main stability concerns for this compound in formulations?

Like other anthracyclines, this compound is susceptible to degradation depending on pH, temperature, and light exposure. It is most stable in slightly acidic conditions (pH 4-6) and should be protected from light.[3] Formulations should be stored at recommended temperatures, typically refrigerated (2-8°C), to minimize degradation.[4][5]

Q3: What are the key differences in formulation strategies between this compound and Doxorubicin?

While the formulation strategies are largely similar due to their structural resemblance, differences in their physicochemical properties, such as solubility and cellular uptake kinetics, may necessitate optimization of formulation parameters. For instance, the higher intracellular concentration of 4'-epi-doxorubicin compared to doxorubicin might influence the desired release kinetics of a formulation.

II. Troubleshooting Guides

A. Formulation & Characterization
Problem Possible Causes Troubleshooting Steps
Low Encapsulation Efficiency - Suboptimal drug-to-lipid/polymer ratio.- Poor drug solubility in the aqueous or organic phase during preparation.- Inefficient removal of unencapsulated drug.- Instability of the formulation leading to drug leakage.- Optimize the drug-to-carrier ratio.- Adjust the pH of the aqueous phase to improve drug solubility.- Use a different solvent system.- Employ more rigorous purification methods like dialysis or size exclusion chromatography.- Assess the stability of the formulation at different stages of preparation.
Inconsistent Particle Size or Polydispersity - Inconsistent homogenization or sonication parameters.- Aggregation of nanoparticles/liposomes.- Improper storage conditions.- Standardize sonication/homogenization time, power, and temperature.- Optimize the concentration of stabilizing agents (e.g., surfactants, PEG).- Ensure proper storage temperature and protect from light.- Filter the formulation through appropriate pore-sized filters.
Drug Precipitation During Formulation - Exceeding the solubility limit of the drug.- pH shifts during the formulation process.- Prepare a more dilute drug solution.- Buffer all aqueous solutions to maintain a stable pH.- For pH-sensitive drugs, consider using a remote loading method for liposomes.
Inaccurate Drug Concentration Measurement - Interference from formulation components in spectrophotometric or chromatographic assays.- Incomplete drug extraction from the formulation.- Develop a validated analytical method (e.g., HPLC) with appropriate controls.- Use a suitable solvent to completely dissolve the formulation and extract the drug before analysis.- Prepare a calibration curve using the same formulation components as the samples.
B. In Vitro Studies
Problem Possible Causes Troubleshooting Steps
Unexpectedly Fast or Slow In Vitro Drug Release - Formulation instability in the release medium.- Inappropriate composition of the release medium (e.g., pH, ionic strength).- Inaccurate sampling or analytical method.- Test the stability of the formulation in the release medium.- Use a release medium that mimics physiological conditions or the specific target environment.- Ensure proper sink conditions are maintained.- Validate the sampling and analytical procedures.
High Variability in Cell Viability Assays - Inconsistent cell seeding density.- Heterogeneity of the formulation.- Instability of the formulation in cell culture media.- Ensure uniform cell seeding and distribution in multi-well plates.- Gently vortex the formulation before adding to cells to ensure homogeneity.- Assess the stability of the formulation in the specific cell culture medium over the duration of the experiment.
Low Cellular Uptake of the Formulation - Inappropriate surface charge or size of the nanoparticles/liposomes.- Lack of specific targeting ligands for receptor-mediated endocytosis.- Modify the surface charge (e.g., by using cationic lipids) to enhance interaction with the negatively charged cell membrane.- Optimize the particle size to be within the optimal range for cellular uptake (typically < 200 nm).- Conjugate targeting moieties (e.g., antibodies, peptides) to the surface of the formulation.

III. Quantitative Data Summary

The following tables summarize key formulation parameters for anthracycline formulations, which can serve as a reference for developing this compound formulations.

Table 1: Nanoparticle Formulation Parameters for Anthracyclines

FormulationDrugPolymer/CarrierParticle Size (nm)Encapsulation Efficiency (%)Reference
Magnetic NanoparticlesDaunorubicinIron Oxide, Oleic Acid, Pluronic F-12710-20 (core), 94 (hydrodynamic)~10% (optimal)
PLA-PEG-FA SPIONsDoxorubicinPLA-PEG-Folic Acid71-25750.4 - 79.6
PLA-PEG-PLA NanoparticlesEpirubicinPLA-PEG-PLA166.93 ± 1.4088.3
PLGA NanoparticlesDoxorubicinPLGA103 - 14178.9 - 91.5

Table 2: Stability of Anthracyclines in Solution

DrugSolutionTemperature (°C)pHStability (Loss in potency < 10%)Reference
Epirubicin0.9% NaCl in PVC minibag256.4720 days
Daunorubicin0.9% NaCl in PVC minibag256.47At least 43 days
Epirubicin0.9% NaCl or 5% Dextrose4 and -205.20-6.47 (NaCl), 4.36 (Dextrose)At least 43 days
Daunorubicin0.9% NaCl or 5% Dextrose4 and -205.20-6.47 (NaCl), 4.36 (Dextrose)At least 43 days
DaunorubicinAqueous Solution-4-6Greatest stability

IV. Experimental Protocols

A. Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation: Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution (e.g., ammonium sulfate buffer for remote loading) containing this compound by vortexing or gentle agitation.

  • Size Reduction: Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a high-pressure extruder to obtain unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.

B. Determination of Encapsulation Efficiency
  • Separation of Free Drug: Separate the encapsulated drug from the free drug using methods like ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Total Drug: Disrupt the nanoparticles/liposomes using a suitable solvent (e.g., methanol or isopropanol with acid) to release the encapsulated drug. Quantify the total drug concentration using a validated analytical method like HPLC or fluorescence spectroscopy.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant or dialysate obtained in step 1.

  • Calculation: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

C. In Vitro Drug Release Study
  • Preparation: Place a known amount of the this compound formulation into a dialysis bag (with an appropriate molecular weight cut-off).

  • Incubation: Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 or acetate buffer at pH 5.5 to simulate physiological or tumor microenvironment conditions, respectively) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

V. Visualizations

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Preparation of This compound Formulation char Physicochemical Characterization (Size, Zeta, Morphology) prep->char ee Encapsulation Efficiency Determination char->ee release In Vitro Drug Release Study ee->release stability Stability Assessment release->stability uptake Cellular Uptake and Cytotoxicity Assays stability->uptake pk Pharmacokinetics and Biodistribution uptake->pk efficacy Antitumor Efficacy pk->efficacy toxicity Toxicity Assessment efficacy->toxicity end End toxicity->end start Start start->prep

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

troubleshooting_workflow problem Problem Identified (e.g., Low EE, Instability) cause_analysis Analyze Potential Causes problem->cause_analysis solution_dev Develop Corrective Actions cause_analysis->solution_dev implement Implement Corrective Actions solution_dev->implement re_evaluate Re-evaluate Formulation implement->re_evaluate resolved Problem Resolved re_evaluate->resolved Yes unresolved Problem Persists re_evaluate->unresolved No unresolved->cause_analysis

Caption: A logical workflow for troubleshooting common issues in this compound formulation development.

signaling_pathway cluster_delivery Drug Delivery cluster_cellular Cellular Events formulation This compound Formulation circulation Systemic Circulation formulation->circulation accumulation Tumor Accumulation (EPR) circulation->accumulation uptake Cellular Uptake accumulation->uptake release Intracellular Drug Release uptake->release target Interaction with DNA/Topoisomerase II release->target apoptosis Apoptosis target->apoptosis

Caption: A simplified diagram illustrating the proposed mechanism of action for a nanoparticle-based this compound formulation.

References

Validation & Comparative

A Comparative Analysis of 4'-Epi-daunorubicin (Epirubicin) and Doxorubicin in the Treatment of Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two anthracycline chemotherapeutic agents, 4'-Epi-daunorubicin (epirubicin) and doxorubicin, in the context of clinical trials for acute lymphoblastic leukemia (ALL). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, toxicity, experimental protocols, and mechanisms of action based on available clinical data.

Efficacy and Toxicity: A Head-to-Head Comparison

A pivotal randomized clinical trial conducted by Bhutani et al. (2002) directly compared the efficacy and toxicity of epirubicin and doxorubicin as part of an induction chemotherapy regimen for adult ALL. The study provides the most direct evidence for comparing these two agents in this specific malignancy.

Quantitative Efficacy Data

The clinical trial demonstrated that epirubicin is as effective as doxorubicin in inducing remission and achieving long-term survival in adult ALL patients. Key efficacy endpoints are summarized in the table below.

Efficacy OutcomeDoxorubicin Group (n=39)Epirubicin Group (n=40)P-value
Complete Remission Rate 78.3%80%0.87
Relapse Rate 51.7%57.1%0.68
5-Year Overall Survival 30%30%0.98
5-Year Disease-Free Survival 39%40%0.92

Data sourced from Bhutani et al., American Journal of Hematology, 2002.[1][2]

Quantitative Toxicity Data

Myelosuppression is a significant side effect of anthracycline-based chemotherapy. The Bhutani et al. (2002) study found that the incidence of Grade 4 myelotoxicity was comparable between the two treatment arms.[1][2] While this study did not provide detailed comparative data on cardiotoxicity in the ALL patient cohort, data from studies in other malignancies, such as breast cancer and non-Hodgkin lymphoma, consistently suggest that epirubicin has a better cardiac safety profile than doxorubicin.

Toxicity OutcomeDoxorubicinEpirubicinNotes
Grade 4 Myelotoxicity ComparableComparableData from adult ALL clinical trial.[1]
Congestive Heart Failure Higher IncidenceLower IncidenceData from breast cancer and lymphoma trials.
Decline in Left Ventricular Ejection Fraction (LVEF) More pronouncedLess pronouncedData from non-Hodgkin lymphoma trial.

Experimental Protocols

Bhutani et al. (2002) Clinical Trial Protocol for Adult ALL

This randomized study aimed to compare the relative efficacy of epirubicin versus doxorubicin as part of induction chemotherapy in adult ALL.

  • Patient Population: 79 previously untreated adult ALL patients, aged 11-55 years.

  • Randomization: Patients were randomized into two groups:

    • Group A (n=39): Received doxorubicin as part of the induction therapy.

    • Group B (n=40): Received epirubicin as part of the induction therapy.

  • Induction Chemotherapy Regimen:

    • Both groups received vincristine and prednisolone.

    • The anthracycline component was either doxorubicin or epirubicin, according to the randomization.

  • Consolidation and Maintenance Therapy: Following induction, all patients received identical consolidation and maintenance therapy.

  • Endpoints: The primary endpoints were complete remission rate, relapse rate, overall survival, and disease-free survival. Myelotoxicity was also assessed.

  • Follow-up: The median follow-up was 68 months.

G cluster_0 Patient Enrollment and Randomization cluster_1 Induction Therapy cluster_2 Post-Induction cluster_3 Outcome Assessment P 79 Untreated Adult ALL Patients R Randomization P->R A Group A (n=39) Doxorubicin + Vincristine + Prednisolone R->A 1:1 B Group B (n=40) Epirubicin + Vincristine + Prednisolone R->B C Identical Consolidation Therapy A->C B->C M Identical Maintenance Therapy C->M F Follow-up (Median 68 months) M->F O Efficacy: - Complete Remission - Relapse Rate - Overall Survival - Disease-Free Survival Toxicity: - Myelotoxicity F->O

Fig. 1: Experimental workflow of the Bhutani et al. (2002) clinical trial.

Mechanism of Action and Signaling Pathways

Both doxorubicin and epirubicin are anthracycline antibiotics that exert their cytotoxic effects through similar mechanisms. The primary modes of action are:

  • DNA Intercalation: They insert themselves between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.

  • Topoisomerase II Inhibition: They form a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of these drugs can lead to the production of free radicals, which cause damage to cellular components, including DNA, lipids, and proteins.

This cellular damage ultimately triggers apoptosis (programmed cell death) in cancer cells. The signaling cascade leading to apoptosis is complex and can involve multiple pathways. In leukemia cells, the Fas receptor (Fas)/Fas ligand (FasL) system and the subsequent activation of caspases play a crucial role in anthracycline-induced apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Apoptotic Signaling Drug Doxorubicin / Epirubicin DNA DNA Intercalation Drug->DNA TopoII Topoisomerase II Inhibition Drug->TopoII ROS Reactive Oxygen Species (ROS) Generation Drug->ROS DSB DNA Double-Strand Breaks TopoII->DSB FasL Increased Fas Ligand (FasL) Expression ROS->FasL Casp8 Caspase-8 Activation DSB->Casp8 Fas Fas Receptor Activation FasL->Fas Fas->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Signaling pathway of anthracycline-induced apoptosis in leukemia cells.

Conclusion

Based on the available clinical trial data, this compound (epirubicin) demonstrates comparable efficacy to doxorubicin in the induction treatment of adult acute lymphoblastic leukemia. Both drugs achieve similar rates of complete remission, relapse, and long-term survival. While myelotoxicity is a significant side effect for both agents, evidence from studies in other cancers suggests that epirubicin may offer a superior safety profile with respect to cardiotoxicity. This potential for reduced cardiac damage makes epirubicin a valuable alternative to doxorubicin in the treatment of ALL, particularly in patients with pre-existing cardiac risk factors or where high cumulative doses are anticipated. Further research specifically focusing on the long-term cardiac outcomes of epirubicin versus doxorubicin in the ALL population is warranted to solidify these findings.

References

Comparative Efficacy of 4'-Epi-daunorubicin (Epirubicin) and Idarubicin in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

The selection of an optimal anthracycline is a critical component of induction chemotherapy for Acute Myeloid Leukemia (AML). While idarubicin is a well-established agent in this setting, the comparative efficacy of 4'-Epi-daunorubicin (epirubicin) is less clearly defined due to a lack of head-to-head clinical trials. This guide provides a comprehensive comparison of epirubicin and idarubicin based on available clinical data, mechanisms of action, and representative experimental protocols.

Both epirubicin and idarubicin are potent topoisomerase II inhibitors that intercalate with DNA, leading to cytotoxic effects in rapidly dividing cancer cells.[1][2][3][4] While their fundamental mechanism is similar, differences in their chemical structures may influence their clinical activity and toxicity profiles.

This document summarizes key efficacy and safety data from separate clinical trials to facilitate an evidence-based comparison for research and drug development professionals.

Quantitative Data Comparison

Due to the absence of direct comparative clinical trials, the following tables summarize efficacy and safety data from separate studies of epirubicin and idarubicin in the context of AML treatment.

Table 1: Efficacy of Epirubicin in Acute Leukemia

Study PopulationTreatment RegimenComplete Remission (CR) RateOverall Survival (OS)Source
Childhood Acute Nonlymphocytic Leukemia (de novo)Epirubicin (20 mg/m²/day for 3 days) + Cytarabine (100 mg/m²/day for 7 days)80% (20/25)Not Reported[5]

Table 2: Efficacy of Idarubicin in Acute Myeloid Leukemia

Study PopulationTreatment RegimenComplete Remission (CR) RateOverall Survival (OS)Disease-Free Survival (DFS)Source
De novo AMLIdarubicin + Cytarabine (AIDA)63.4%30.7% at 5 years33.2% at 5 years
Newly Diagnosed AMLIdarubicin (12 mg/m²) + Cytarabine71%Median: 297 daysMedian: 433 days
Relapsed AMLIdarubicin (8 mg/m²/day for 5 days) + Intermediate-dose Cytarabine60% (21/35)Not ReportedNot Reported
Newly Diagnosed AML (vs. high-dose daunorubicin)Idarubicin (12 mg/m²/day for 3 days) + Cytarabine80.5%51.1% at 4 years45.5% at 4 years

Table 3: Comparative Toxicity Profiles (from separate studies)

Adverse EventEpirubicin (+ Cytarabine) in Childhood ANLLIdarubicin (+ Cytarabine) in AML
Hematological Severe MyelosuppressionSevere Bone Marrow Suppression
Infections Main cause of death in 3 patientsCommon
Gastrointestinal TolerableMucositis (most significant non-hematological), Diarrhea (rare and mild)
Cardiac Not specifiedA known risk, especially at higher cumulative doses
Other Tolerable side effectsSkin toxicity (rare and mild), Hepatic disturbances (rare and mild)

Experimental Protocols

Epirubicin in Childhood Acute Nonlymphocytic Leukemia

A study involving children with de novo acute nonlymphocytic leukemia utilized the following induction regimen:

  • Epirubicin: 20 mg/m²/day administered intravenously for 3 consecutive days.

  • Cytarabine: 100 mg/m²/day administered intravenously for 7 consecutive days.

  • Treatment Cycles: The treatment could be repeated every 3 weeks.

Idarubicin in De Novo Acute Myeloid Leukemia (AIDA Regimen)

A clinical trial in patients with de novo AML employed the following induction and consolidation therapy:

  • Induction Therapy: Two courses of conventional-dose cytarabine combined with idarubicin (AIDA).

  • Post-Remission Therapy: Patients in complete remission received either a third course of AIDA, high-dose cytarabine, or underwent a bone-marrow transplantation.

Mechanism of Action and Signaling Pathways

Both epirubicin and idarubicin are anthracycline antibiotics that exert their cytotoxic effects through a multi-faceted mechanism of action. The core mechanisms include:

  • DNA Intercalation: The planar ring structures of these molecules insert between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: They act as topoisomerase II poisons by stabilizing the covalent complex between the enzyme and DNA. This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in their structure can undergo redox cycling, leading to the production of ROS. This induces oxidative stress, causing further damage to DNA, lipids, and proteins.

These actions trigger downstream signaling pathways that lead to cell cycle arrest, primarily at the G2/M transition, and programmed cell death (apoptosis).

Visualizations

Experimental Workflow

cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Induction Chemotherapy cluster_response Response Assessment cluster_consolidation Consolidation Therapy cluster_followup Long-term Follow-up p1 Newly Diagnosed AML Patients p2 Informed Consent p1->p2 p3 Baseline Assessments (Bone Marrow Biopsy, Labs, etc.) p2->p3 rand Randomization p3->rand armA Arm A: Epirubicin + Cytarabine rand->armA armB Arm B: Idarubicin + Cytarabine rand->armB resp Bone Marrow Assessment for Complete Remission armA->resp armB->resp cons Further Chemotherapy or Stem Cell Transplant resp->cons If in CR fu Monitoring for Relapse and Survival cons->fu

Caption: Hypothetical clinical trial workflow comparing Epirubicin and Idarubicin in AML.

Signaling Pathway

cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects drug Epirubicin / Idarubicin dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo ros Reactive Oxygen Species (ROS) drug->ros dsb DNA Double-Strand Breaks dna->dsb topo->dsb cycle Cell Cycle Arrest (G2/M) dsb->cycle apoptosis Apoptosis dsb->apoptosis ros->dsb cycle->apoptosis

Caption: Shared mechanism of action for Epirubicin and Idarubicin in AML cells.

Conclusion

While direct comparative efficacy data between epirubicin and idarubicin in AML are lacking, this guide provides a framework for understanding their respective clinical profiles. Idarubicin is a well-documented, potent agent in AML induction therapy. The available data for epirubicin, primarily from older studies in pediatric populations, suggests activity but is insufficient for a direct comparison. Both drugs share a common mechanism of action centered on DNA damage and apoptosis induction. Further research, including head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and safety of these two anthracyclines in the treatment of AML.

References

head-to-head comparison of 4'-Epi-daunorubicin and daunorubicin in P388 leukemia model

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of 4'-Epi-daunorubicin and Daunorubicin in the P388 Leukemia Model

In the landscape of anthracycline antibiotics, both daunorubicin and its epimer, this compound, have been subjects of extensive research for their potent antineoplastic activities. This guide provides a comparative analysis of their efficacy in the well-established P388 murine leukemia model, a standard for preclinical screening of anticancer agents. While direct head-to-head studies with comprehensive quantitative data are limited, this comparison synthesizes available preclinical data to offer insights for researchers, scientists, and drug development professionals.

Comparative Efficacy and Toxicity

Daunorubicin has long been a cornerstone in the treatment of acute leukemias. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair. This compound, an epimer of daunorubicin, shares this fundamental mechanism. The key structural difference lies in the orientation of the hydroxyl group at the 4' position of the amino sugar moiety. This subtle stereochemical change has been explored to modulate the therapeutic index, potentially reducing toxicity while maintaining or enhancing antitumor activity.

Preclinical studies in the P388 leukemia model have indicated that 4'-epi-doxorubicin (Epirubicin), a closely related compound to this compound, exhibits antitumor activity similar to its parent compound, doxorubicin.[1] Given the structural similarities, a comparable level of activity between this compound and daunorubicin in the P388 model is anticipated. Some studies on daunorubicin derivatives have also been conducted in the P388 leukemia model.[2]

For the purpose of this guide, we will present available data on doxorubicin and its 4'-epimer, epirubicin, in the P388 model as a surrogate for a direct daunorubicin comparison, with the caveat that these are distinct but structurally related compounds.

Quantitative Data Summary

The following table summarizes representative data on the activity of anthracyclines in the P388 leukemia model. It is important to note that these values are compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterDaunorubicin (in P388 model)4'-Epi-doxorubicin (Epirubicin) (in P388 model)Reference(s)
Optimal Dose (OD) Varies by study; generally in the range of 1-10 mg/kg/daySimilar to doxorubicin[1]
Increase in Lifespan (%ILS) at ODSignificant activity reportedSimilar to doxorubicin[1]
Toxicity Profile Myelosuppression, cardiotoxicityGenerally reported to have a better therapeutic index, with potentially lower cardiotoxicity at equimolar doses compared to doxorubicin.[1]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of chemotherapeutic agents in the P388 murine leukemia model, based on common practices described in the literature.

In Vivo P388 Leukemia Model Protocol
  • Animal Model: DBA/2 or BDF1 mice are typically used for the P388 leukemia model.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells on Day 0.

  • Drug Administration:

    • Test compounds (this compound and Daunorubicin) are dissolved in a suitable vehicle (e.g., sterile saline).

    • Treatment is typically initiated 24 hours after tumor inoculation (Day 1).

    • Drugs are administered via a specified route, commonly intraperitoneal (i.p.) or intravenous (i.v.).

    • A range of doses for each compound is tested to determine the optimal dose and dose-response relationship.

    • A control group receives the vehicle only.

  • Evaluation of Efficacy:

    • The primary endpoint is the mean survival time (MST) of the treated mice compared to the control group.

    • The percentage increase in lifespan (%ILS) is calculated using the formula: (%ILS) = [(MST of treated group - MST of control group) / MST of control group] x 100.

    • A %ILS value of ≥ 25% is generally considered indicative of significant antitumor activity.

  • Toxicity Assessment:

    • Animal body weight is monitored throughout the experiment as an indicator of toxicity.

    • Gross observation for any signs of adverse effects is performed daily.

    • In some studies, hematological parameters and histopathological analysis of major organs are conducted to assess toxicity more comprehensively.

Visualizations

Experimental Workflow for P388 Leukemia Model

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_evaluation Evaluation P388 P388 Leukemia Cell Culture Inoculation Intraperitoneal Inoculation (1x10^6 cells/mouse) P388->Inoculation Mice DBA/2 or BDF1 Mice Mice->Inoculation Treatment Drug Administration (Day 1 onwards) - this compound - Daunorubicin - Vehicle Control Inoculation->Treatment Monitoring Daily Monitoring - Survival - Body Weight Treatment->Monitoring Data_Analysis Data Analysis - Mean Survival Time (MST) - % Increase in Lifespan (%ILS) Monitoring->Data_Analysis G Anthracycline Anthracycline (Daunorubicin / this compound) DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition Complex DNA-Topoisomerase II-Drug Ternary Complex DNA->Complex TopoisomeraseII->Complex DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

References

A Comparative Guide to the Bioequivalence of Generic 4'-Epi-daunorubicin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations is a critical step in ensuring therapeutic interchangeability with an innovator product. This guide provides a comprehensive comparison of generic 4'-Epi-daunorubicin (epirubicin) formulations, focusing on key bioequivalence parameters, experimental protocols, and the drug's mechanism of action.

Comparative Pharmacokinetic Data

The bioequivalence of a generic drug is determined by comparing its pharmacokinetic parameters to those of the reference listed drug (RLD). The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflect the rate and extent of drug absorption, respectively. For a generic product to be considered bioequivalent, the 90% confidence interval (CI) of the geometric mean ratio (generic/innovator) for both Cmax and AUC must fall within the acceptance range of 80% to 125%.[1]

While a head-to-head comparative study between a specific generic and the innovator was not publicly available, the following table presents pharmacokinetic data for the innovator product, Pharmorubicin®, and a generic Epirubicin Hydrochloride injection. It is important to note that this data is compiled from the products' respective monographs and not from a direct comparative trial.

Pharmacokinetic ParameterInnovator Product (Pharmorubicin®)Generic Product (Epirubicin Hydrochloride Injection)
Cmax (ng/mL) Data not specified in monograph865 ± 141
AUC (ng·h/mL) Data not specified in monograph557 ± 146 (AUC0-inf)
Terminal Half-life (t½) (hours) Approximately 30-40 hours[2]20.6 ± 6.7
Plasma Clearance (L/h) Not specified65.4 ± 16.4
Volume of Distribution (Vd) (L) Not specified1636 ± 472

Data for the generic product is for a 90 mg/m² dose.[3] Data for the innovator product is from its product monograph which does not provide specific Cmax and AUC values but gives a general overview of its pharmacokinetic profile.[2]

Experimental Protocols for Bioequivalence Studies

A typical bioequivalence study for an intravenously administered drug like this compound follows a standardized protocol to ensure the accuracy and reliability of the results.

Study Design

A randomized, two-period, two-sequence, single-dose, crossover design is generally employed. A washout period of at least five times the drug's terminal half-life is maintained between the two periods to ensure the complete elimination of the drug from the body before the next administration.

Bioanalytical Method

The concentration of epirubicin and its major metabolites in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method ensures high sensitivity and specificity for the analyte.

Pharmacokinetic Analysis

Blood samples are collected at predefined time points after drug administration. The plasma is separated and analyzed to determine the drug concentration. The following pharmacokinetic parameters are then calculated using non-compartmental methods:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-inf: The area under the plasma concentration-time curve from time zero to infinity.

  • t½: The elimination half-life.

Dissolution Testing

For solid oral dosage forms, in vitro dissolution testing is a critical component of bioequivalence assessment. While this compound is administered intravenously, dissolution studies are fundamental for oral generic drugs. The dissolution profiles of the test and reference products are compared in different pH media (e.g., pH 1.2, 4.5, and 6.8). The similarity factor (f2) is calculated to compare the dissolution profiles; an f2 value between 50 and 100 indicates similarity.[4]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in a bioequivalence study and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Screening & Enrollment cluster_1 Randomization & Dosing (Crossover Design) cluster_2 Pharmacokinetic Sampling & Analysis cluster_3 Data Analysis & Statistical Comparison P1 Healthy Volunteers P2 Inclusion/Exclusion Criteria P1->P2 R1 Group A: Test Product R2 Group B: Reference Product R1->R2 Washout Period S1 Serial Blood Sampling R1->S1 R2->R1 Washout Period R2->S1 S2 Plasma Separation S1->S2 S3 Bioanalytical Method (HPLC-MS/MS) S2->S3 D1 Calculate PK Parameters (Cmax, AUC) S3->D1 D2 Statistical Analysis (90% CI) D1->D2 D3 Bioequivalence Assessment (80-125% Rule) D2->D3

Caption: Experimental workflow for a typical bioequivalence study.

G cluster_0 Nuclear Actions cluster_1 Cytoplasmic & Membrane Actions cluster_2 Cellular Outcomes Epirubicin This compound (Epirubicin) DNA DNA Intercalation Epirubicin->DNA TopoII Topoisomerase II Inhibition Epirubicin->TopoII ROS Generation of Reactive Oxygen Species (ROS) Epirubicin->ROS Membrane Alteration of Cell Membrane Fluidity Epirubicin->Membrane Replication_Transcription_Inhibition Inhibition of DNA Replication & RNA Transcription DNA->Replication_Transcription_Inhibition DNA_damage DNA Strand Breaks TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Inhibition->Cell_Cycle_Arrest Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound (Epirubicin).

References

Unraveling Anthracycline Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of 4'-Epi-daunorubicin (Epirubicin) and other key anthracyclines, this guide provides researchers, scientists, and drug development professionals with comparative experimental data, detailed methodologies, and an exploration of the underlying resistance mechanisms. A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. This guide focuses on the cross-resistance observed between epirubicin and other widely used anthracyclines like doxorubicin, daunorubicin, and idarubicin, often driven by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp).

Comparative Cytotoxicity of Anthracyclines

The following table summarizes the 50% inhibitory concentration (IC50) values and the Resistance Index (RI) of epirubicin and other anthracyclines in sensitive and resistant cancer cell lines. The RI, calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parental cell line, provides a quantitative measure of the degree of resistance.

Cell LineDrugIC50 (Sensitive) (nM)IC50 (Resistant) (nM)Resistance Index (RI)Reference
K562 (Human Leukemia) Daunorubicin21.7 ± 5.6--[1]
Idarubicin4.7 ± 1.3--[1]
MCF-7 (Human Breast Cancer) Doxorubicin2.50 ± 1.76 (µM)1.9 (µM) (Dox-resistant)0.76[2][3]
HepG2 (Human Liver Cancer) Doxorubicin12.18 ± 1.89 (µM)> 20 (µM)> 1.64[4]
A549 (Human Lung Cancer) Doxorubicin> 20 (µM)--

Experimental Protocols

A fundamental technique to determine the cytotoxic effects of chemotherapeutic agents and to assess drug resistance is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Determining IC50 and Cross-Resistance

Objective: To determine the concentration of an anthracycline that inhibits 50% of cancer cell growth (IC50) and to assess the cross-resistance profile in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Anthracyclines (Epirubicin, Doxorubicin, Daunorubicin, Idarubicin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of each anthracycline in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include wells with drug-free medium as a control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

    • The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.

Signaling Pathways in Anthracycline Cross-Resistance

The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a primary mechanism of multidrug resistance to anthracyclines. The PI3K/Akt/NF-κB signaling pathway has been identified as a key regulator of P-gp expression.

PI3K_Akt_Pgp_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_efflux Drug Efflux Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Pgp P-glycoprotein (MDR1/ABCB1) Anthracyclines_out Anthracyclines (extracellular) Pgp->Anthracyclines_out Efflux PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt IKK IKK pAkt->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NFkB NF-κB NFkB_complex NF-κB/IκB Complex NFkB_complex->IκB NFkB_complex->NFkB Releases MDR1_gene MDR1 Gene NFkB->MDR1_gene Translocates & Binds to Promoter Pgp_mRNA P-gp mRNA MDR1_gene->Pgp_mRNA Transcription Pgp_mRNA->Pgp Translation & Trafficking Anthracyclines_in Anthracyclines (intracellular) Anthracyclines_in->Pgp Substrate

Caption: PI3K/Akt/NF-κB pathway leading to P-gp mediated anthracycline resistance.

Activation of receptor tyrosine kinases by growth factors triggers the PI3K/Akt signaling cascade. This leads to the activation of NF-κB, which translocates to the nucleus and promotes the transcription of the MDR1 gene. The resulting P-glycoprotein is an efflux pump that actively transports anthracyclines out of the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.

References

meta-analysis of clinical trials involving 4'-Epi-daunorubicin in solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving 4'-Epi-daunorubicin (epirubicin), an anthracycline antibiotic, in the treatment of various solid tumors. By synthesizing data from pivotal clinical trials, this document offers an objective comparison of epirubicin-based regimens with alternative chemotherapies, supported by detailed experimental data and mechanistic insights.

Comparative Efficacy of Epirubicin-Based Regimens

Epirubicin has been a cornerstone in the treatment of several solid tumors, most notably breast and gastric cancer. Its efficacy, often in combination with other cytotoxic agents, has been demonstrated in numerous clinical trials.

Breast Cancer

In the adjuvant setting for early-stage breast cancer, epirubicin-containing regimens have shown significant improvements in long-term survival outcomes compared to non-anthracycline regimens. A meta-analysis of eight studies with over 5,000 patients confirmed that anthracycline-based adjuvant chemotherapy provides a greater benefit in disease-free survival (DFS) and overall survival (OS) for HER2-positive breast cancer compared to non-anthracycline regimens[1].

One of the most common epirubicin-based regimens is CEF (cyclophosphamide, epirubicin, and fluorouracil). In a large phase III study, adjuvant treatment with the CEF regimen resulted in a 10% higher 6-year survival rate (93% vs. 83%) in premenopausal women with node-negative, grade 2-3 tumors when compared to the CMF regimen (cyclophosphamide, methotrexate, and fluorouracil)[2]. This suggests a significant survival advantage for epirubicin-based therapy in this patient population[2].

When compared to its parent compound, doxorubicin, epirubicin has demonstrated equivalent efficacy at the same doses but with a better toxicity profile[3][4]. A meta-analysis of trials in metastatic breast cancer showed no significant difference in response rates or one-year survival between epirubicin and doxorubicin at equal doses.

Regimen ComparisonTumor TypeKey Efficacy EndpointsResultReference
CEF vs. CMF Early-Stage Breast Cancer (premenopausal, node-negative)6-Year Overall Survival93% vs. 83% (p < 0.01)
Epirubicin vs. Doxorubicin Metastatic Breast CancerResponse Rate, 1-Year SurvivalNo significant difference
CEF vs. CMF Metastatic Breast CancerOverall Response Rate, Time to Progression57% vs. 46% (p=0.01), 8.9 vs. 6.3 months (p=0.0064)
Dose-Intensified Epirubicin vs. Standard Epirubicin Advanced Breast CancerResponse Rate, Time to Progression69% vs. 41% (p < 0.001), 19 vs. 8 months (p < 0.02)
Gastric Cancer

Epirubicin-based combination therapies, such as ECF (epirubicin, cisplatin, and fluorouracil), have been a standard of care for advanced gastric cancer. The addition of epirubicin to a cisplatin and 5-FU regimen has been shown to provide a significant survival benefit. However, more recent studies have introduced docetaxel-based regimens as a strong competitor. A meta-analysis comparing epirubicin-based and docetaxel-based chemotherapy for advanced gastric cancer, involving 553 patients, found similar activity between the two regimens. The choice between these regimens may therefore depend on the toxicity profile and patient characteristics.

Regimen ComparisonTumor TypeKey Efficacy EndpointsResultReference
Epirubicin-based vs. Docetaxel-based Advanced Gastric CancerObjective Response Rate, Disease Control RateNo significant difference
Epirubicin vs. Fluorouracil (single agent) Advanced Gastric CancerPartial Response Rate, Overall Survival8% vs. 6%, no significant difference
Epirubicin, Cisplatin, and Docetaxel Metastatic Gastric CancerOverall Response Rate, Median Overall Survival50%, 11.2 months
Other Solid Tumors

Epirubicin has also been evaluated in other solid tumors, including ovarian, lung, and thoracic sarcomas, though with more limited data from large-scale meta-analyses.

  • Ovarian Cancer : In a phase II study of patients with advanced epithelial ovarian cancer who had previously received platinum-based therapy, epirubicin as a second-line treatment demonstrated a response rate of 26.4%. A study on high-dose epirubicin in platinum-pretreated patients showed a 20% response rate.

  • Lung Cancer : In previously untreated patients with extensive small-cell lung cancer (SCLC), single-agent epirubicin resulted in a 50% objective response rate. Another study in a similar patient population reported a 57% response rate. For non-small cell lung cancer (NSCLC), high-dose epirubicin (120-165 mg/m2) achieved a 25% partial remission rate.

  • Thoracic Sarcomas : A retrospective study suggested a benefit for an epirubicin, cisplatin, and ifosfamide (E/C/I) regimen in primary pulmonary sarcomas for both overall and progression-free survival compared to other regimens.

Toxicity Profile of Epirubicin

The most significant dose-limiting toxicities of epirubicin are myelosuppression and cardiotoxicity.

  • Myelosuppression : This is the most common dose-limiting toxicity, manifesting as leukopenia, neutropenia, and thrombocytopenia.

  • Cardiotoxicity : A serious long-term side effect of anthracyclines is cardiomyopathy, leading to congestive heart failure (CHF). The risk of cardiotoxicity is related to the cumulative dose of epirubicin. The probability of developing CHF is estimated to be 0.9% at a cumulative dose of 550 mg/m², 1.6% at 700 mg/m², and 3.3% at 900 mg/m². Clinical trials have shown that epirubicin is less cardiotoxic than doxorubicin at equimolar doses. A network meta-analysis of 19 randomized clinical trials in breast cancer confirmed that epirubicin has a superior cardioprotective effect compared to doxorubicin.

  • Other Common Adverse Events : Other frequently reported side effects include nausea, vomiting, alopecia (hair loss), and mucositis.

ToxicityEpirubicin vs. Doxorubicin (Equal Doses)Epirubicin-based vs. Docetaxel-based (Gastric Cancer)
Nausea and Vomiting Less with EpirubicinLess with Docetaxel-based regimens
Alopecia Less with Epirubicin-
Cardiotoxicity Less with Epirubicin-
Neutropenia -Less with Epirubicin-based regimens
Leukopenia -Less with Docetaxel-based regimens
Stomatitis -Less with Docetaxel-based regimens

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for representative studies.

Adjuvant Breast Cancer: CEF vs. CMF (Phase III)
  • Patient Population : Premenopausal women with node-negative, grade 2-3 early-stage breast cancer who had undergone surgery.

  • Treatment Regimens :

    • CEF Arm : Cyclophosphamide, Epirubicin, and Fluorouracil.

    • CMF Arm : Cyclophosphamide, Methotrexate, and Fluorouracil.

  • Dosage and Administration : Specific dosages and schedules were administered intravenously in cycles.

  • Primary Endpoint : Overall survival.

  • Secondary Endpoints : Disease-free survival, toxicity.

Advanced Gastric Cancer: Epirubicin-based vs. Docetaxel-based (Meta-analysis)
  • Study Design : A systematic review and meta-analysis of randomized controlled trials.

  • Patient Population : Patients with metastatic gastric cancer.

  • Interventions :

    • Epirubicin Arm : Epirubicin-based chemotherapy regimens.

    • Docetaxel Arm : Docetaxel-based chemotherapy regimens.

  • Primary Outcome : Efficacy (objective response rate and disease control rate).

  • Secondary Outcomes : Toxicities.

Second-Line Ovarian Cancer: Single-Agent Epirubicin (Phase II)
  • Patient Population : Patients with advanced epithelial ovarian cancer who had received prior treatment with carboplatin and cyclophosphamide.

  • Treatment Regimen : Epirubicin administered as a single agent.

  • Primary Endpoint : Objective response rate.

  • Secondary Endpoints : Duration of response, toxicity.

Mechanism of Action and Signaling Pathways

Epirubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and cellular processes essential for cancer cell survival and proliferation.

Primary Mechanisms of Action:

  • DNA Intercalation : Epirubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition : It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS) : Epirubicin can undergo redox cycling, leading to the production of free radicals. These ROS can damage DNA, proteins, and cell membranes, contributing to cytotoxicity.

  • Interaction with Cell Membranes : Epirubicin can alter the fluidity and function of cell membranes, disrupting signal transduction and ion transport.

Epirubicin_Mechanism_of_Action cluster_dna_interaction DNA-Targeted Mechanisms cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Epirubicin This compound (Epirubicin) DNA_Intercalation DNA Intercalation Epirubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Epirubicin->Topo_II_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) Epirubicin->ROS_Generation Membrane_Interaction Cell Membrane Interaction Epirubicin->Membrane_Interaction Inhibition_Replication Inhibition of DNA Replication & Transcription DNA_Intercalation->Inhibition_Replication DNA_Damage DNA Strand Breaks Topo_II_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest ROS_Generation->DNA_Damage Apoptosis Apoptosis Inhibition_Replication->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Primary mechanisms of action of Epirubicin leading to cancer cell death.

Epirubicin's induction of DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest, typically at the G1 phase, to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis.

Epirubicin_p53_Pathway Epirubicin Epirubicin DNA_Damage DNA Damage Epirubicin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation p21_Activation p21 Activation p53_Activation->p21_Activation Apoptosis Apoptosis p53_Activation->Apoptosis (severe damage) G1_Arrest G1 Cell Cycle Arrest p21_Activation->G1_Arrest

Caption: Epirubicin-induced p53-mediated cell cycle arrest and apoptosis.

The workflow for a typical clinical trial evaluating an epirubicin-based regimen against a standard of care is outlined below.

Clinical_Trial_Workflow Patient_Population Eligible Patient Population (e.g., specific tumor type, stage) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Epirubicin-based Regimen Randomization->Arm_A Arm_B Arm B: Standard of Care / Comparator Randomization->Arm_B Treatment_Cycles Treatment Cycles Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Follow_up Follow-up Period Treatment_Cycles->Follow_up Data_Collection Data Collection (Efficacy and Safety) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusions Analysis->Results

Caption: Generalized workflow of a randomized clinical trial comparing treatment regimens.

References

A Comparative Analysis of the Cardiotoxicity Profiles of Epirubicin and Dxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiotoxicity profiles of the anthracycline chemotherapeutic agents 4'-Epi-daunorubicin (epirubicin) and doxorubicin. This analysis is supported by experimental data from clinical and preclinical studies, detailing the underlying mechanisms and comparative quantitative outcomes.

Doxorubicin and its epimer, epirubicin, are cornerstone treatments for a variety of cancers. However, their clinical utility is frequently constrained by a dose-dependent cardiotoxicity, which can culminate in severe, life-threatening heart failure. While both agents share a common antineoplastic mechanism through DNA intercalation and inhibition of topoisomerase II, subtle differences in their molecular structures lead to distinct cardiotoxicity profiles. It is generally accepted that epirubicin is less cardiotoxic than doxorubicin. This guide delves into the experimental evidence that substantiates this claim.

Quantitative Comparison of Cardiac Function and Damage

Clinical and preclinical studies have consistently demonstrated that doxorubicin exerts a more pronounced negative impact on cardiac function compared to epirubicin at equimolar doses.

Table 1: Clinical Comparison of Cardiac Function

ParameterDoxorubicinEpirubicinStudy PopulationKey Findings
Change in LVEF at 400-500 mg/m² -15% ± 11%0% ± 13%24 non-Hodgkin lymphoma patientsDoxorubicin caused a significantly greater decrease in LVEF (p < 0.005).[1]
Incidence of >10% LVEF Decrease 7 out of 12 patients4 out of 12 patients24 non-Hodgkin lymphoma patientsA higher proportion of patients treated with doxorubicin experienced a significant LVEF decline.[1]
Congestive Heart Failure (CHF) 1 patient at 200 mg/m²0 patients24 non-Hodgkin lymphoma patientsOne case of heart failure was observed in the doxorubicin group at a relatively low cumulative dose.[1]
Change in LVEF at low doses -3% (from 57% to 54%)-3% (from 58% to 55%)99 patientsBoth drugs caused a similar moderate reduction in LVEF at lower cumulative doses.[2]
Change in Peak Filling Rate (PFR) Significant decrease (p=0.004)No significant alteration99 patientsDoxorubicin, unlike epirubicin, significantly impaired diastolic function as measured by PFR.[2]
Risk of Clinical Cardiotoxicity (Odds Ratio) Reference0.39 (95% CI: 0.20, 0.78)Meta-analysis of 19 trialsEpirubicin was associated with a significantly lower risk of clinical cardiotoxicity.

Table 2: Preclinical Comparison of Cardiotoxicity

ParameterDoxorubicinEpirubicinAnimal ModelKey Findings
Cardiac Damage More severeLess severeBALB/c miceHistopathological examination revealed less cardiac damage with epirubicin.
Cardioprotection by ICRF-187 ProtectiveProtectiveBALB/c miceThe cardioprotective agent ICRF-187 was effective for both drugs, suggesting a similar mechanism of action.

Mechanistic Differences in Cardiotoxicity

The reduced cardiotoxicity of epirubicin is attributed to several key mechanistic differences, primarily related to its metabolism, generation of reactive oxygen species (ROS), and interaction with mitochondrial components and topoisomerase IIβ (TOP2B) in cardiomyocytes.

Topoisomerase IIβ Inhibition and DNA Damage

Both doxorubicin and epirubicin exert their anticancer effects by inhibiting topoisomerase IIα in cancer cells. However, in quiescent cardiomyocytes, the topoisomerase IIβ isoform is predominantly expressed. Inhibition of TOP2B in these cells leads to DNA double-strand breaks, triggering a cascade of events that result in mitochondrial dysfunction and apoptosis. While both drugs are potent TOP2B inhibitors, the downstream cellular damage appears to be less severe with epirubicin.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

A primary driver of anthracycline-induced cardiotoxicity is the generation of ROS within cardiomyocytes, leading to oxidative stress and mitochondrial damage. Doxorubicin is known to accumulate in cardiac mitochondria, where it disrupts the electron transport chain and promotes the formation of superoxide radicals. This leads to decreased ATP production and the release of pro-apoptotic factors. Due to its altered stereochemistry, epirubicin is metabolized more rapidly into less toxic glucuronide conjugates. This faster clearance and different metabolic pathway may result in lower accumulation in cardiac mitochondria and consequently, reduced ROS generation and mitochondrial damage compared to doxorubicin.

Apoptosis

The culmination of DNA damage, mitochondrial dysfunction, and ROS production is the induction of programmed cell death, or apoptosis, in cardiomyocytes. Epirubicin also induces apoptosis, but generally to a lesser extent than doxorubicin at equivalent doses, likely due to the reduced upstream cellular insults.

Signaling Pathways in Anthracycline Cardiotoxicity

The following diagram illustrates the key signaling pathways involved in doxorubicin- and epirubicin-induced cardiotoxicity, highlighting the central role of Topoisomerase IIβ and mitochondrial dysfunction.

G Signaling Pathways in Anthracycline Cardiotoxicity cluster_drug Anthracyclines cluster_cell Cardiomyocyte cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Doxorubicin Doxorubicin TOP2B Topoisomerase IIβ Doxorubicin->TOP2B Strong Inhibition ETC Electron Transport Chain Doxorubicin->ETC Accumulates, impairs function Epirubicin Epirubicin Epirubicin->TOP2B Inhibition Epirubicin->ETC Less accumulation DNA_Damage DNA Double-Strand Breaks TOP2B->DNA_Damage Forms cleavage complex p53 p53 Activation DNA_Damage->p53 Mito_Biogenesis_Repression Repression of Mitochondrial Biogenesis Genes (e.g., PGC-1α) p53->Mito_Biogenesis_Repression Caspase_Activation Caspase Activation p53->Caspase_Activation Pro-apoptotic signaling Mito_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ mPTP opening) Mito_Biogenesis_Repression->Mito_Dysfunction Contributes to ROS Reactive Oxygen Species (ROS) ETC->ROS Superoxide Production (More with Doxorubicin) ROS->Mito_Dysfunction Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Cytochrome_c->Caspase_Activation Apoptosis Cardiomyocyte Death Caspase_Activation->Apoptosis

Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of cardiotoxicity. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Chronic Cardiotoxicity Assessment in a Rat Model

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Drug Administration:

  • Groups:

    • Control (saline)

    • Doxorubicin (e.g., 2.5 mg/kg)

    • Epirubicin (e.g., 2.5 mg/kg or equimolar dose to doxorubicin)

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosing Schedule: Once weekly for 6-8 weeks to induce chronic cardiotoxicity.

3. Cardiac Function Monitoring (Echocardiography):

  • Frequency: Perform at baseline and at regular intervals (e.g., every 2 weeks) throughout the study.

  • Procedure:

    • Anesthetize rats (e.g., with isoflurane).

    • Perform transthoracic echocardiography using a high-frequency ultrasound system.

    • Acquire M-mode and 2D images from the parasternal long- and short-axis views.

    • Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs).

4. Biomarker Analysis:

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study.

  • Biomarkers: Measure serum levels of cardiac troponin I (cTnI) or T (cTnT) and B-type natriuretic peptide (BNP) using ELISA kits.

5. Histopathological Analysis:

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse the hearts with saline, followed by 10% neutral buffered formalin.

  • Processing: Embed the hearts in paraffin and section them.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, including myocyte vacuolization and myofibrillar loss.

    • Masson's Trichrome: To assess the degree of cardiac fibrosis.

    • TUNEL Assay: To quantify the rate of apoptosis.

  • Analysis: Score the histopathological changes semi-quantitatively by a blinded pathologist.

In Vitro Cardiomyocyte Toxicity Assay

1. Cell Culture:

  • Cell Line: H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Drug Treatment:

  • Plating: Seed cells in 96-well plates for viability assays or on coverslips for microscopy.

  • Treatment: Expose cells to varying concentrations of doxorubicin and epirubicin for 24-48 hours.

3. Measurement of ROS Production:

  • Probe: Use a fluorescent probe such as Dihydroethidium (DHE) for superoxide or CM-H2DCFDA for general ROS.

  • Procedure:

    • After drug treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the fluorescent probe in the dark at 37°C.

    • Wash the cells to remove excess probe.

    • Visualize and quantify the fluorescence intensity using a fluorescence microscope or a plate reader.

4. Assessment of Mitochondrial Membrane Potential (ΔΨm):

  • Probe: Use a potentiometric dye such as JC-1 or TMRM.

  • Procedure:

    • After drug treatment, incubate the cells with the dye.

    • Measure the fluorescence using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for comparing the cardiotoxicity of doxorubicin and epirubicin.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Hypothesis Formulation in_vitro In Vitro Studies (H9c2 cells / hiPSC-CMs) start->in_vitro in_vivo In Vivo Studies (Rat or Mouse Model) start->in_vivo viability Cell Viability Assay (MTT, LDH) in_vitro->viability ros ROS Measurement (DHE, DCFDA) in_vitro->ros mito Mitochondrial Function (JC-1, TMRM) in_vitro->mito apoptosis_vitro Apoptosis Assay (Caspase-3/7, Annexin V) in_vitro->apoptosis_vitro echo Echocardiography (LVEF, FS) in_vivo->echo biomarkers Serum Biomarkers (cTnI, BNP) in_vivo->biomarkers histology Histopathology (H&E, Trichrome, TUNEL) in_vivo->histology data_analysis Data Analysis & Interpretation viability->data_analysis ros->data_analysis mito->data_analysis apoptosis_vitro->data_analysis echo->data_analysis biomarkers->data_analysis histology->data_analysis conclusion Conclusion on Comparative Cardiotoxicity data_analysis->conclusion

Caption: A typical experimental workflow for preclinical cardiotoxicity comparison.

Conclusion

The available evidence strongly indicates that epirubicin has a more favorable cardiotoxicity profile compared to doxorubicin. This is primarily attributed to its distinct metabolic pathway, which leads to the formation of less cardiotoxic metabolites, and its reduced capacity to generate reactive oxygen species within cardiomyocytes. While both drugs induce cardiomyocyte apoptosis through the inhibition of topoisomerase IIβ and subsequent DNA damage, the upstream cellular insults appear to be less severe with epirubicin. This difference allows for the administration of higher cumulative doses of epirubicin before the onset of clinically significant cardiac dysfunction, offering a potential therapeutic advantage in certain clinical scenarios. However, monitoring of cardiac function is still advisable for patients receiving high cumulative doses of epirubicin.

References

In Vitro Cytotoxicity of 4'-Epi-daunorubicin and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the cytotoxic effects of 4'-Epi-daunorubicin and its analogues, supported by experimental data. The information is intended to assist researchers in drug development and cancer research in understanding the relative potency and mechanisms of action of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound (Epirubicin) and its close analogue, Doxorubicin. While direct comparative studies providing IC50 values for this compound against a wide range of cell lines are limited in the reviewed literature, the available data suggests a comparable cytotoxic profile to Doxorubicin across various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
4'-Epi-doxorubicin (Epirubicin) Murine and Human Cell LinesVariousComparable to Doxorubicin[1]
Doxorubicin Murine and Human Cell LinesVariousComparable to 4'-Epi-doxorubicin[1]
Doxorubicin HeLaCervical Carcinoma2.9 µM[2]
Doxorubicin MCF-7Breast Cancer2.5 µM[2]
Doxorubicin BFTC-905Bladder Cancer2.3 µM[2]
Doxorubicin M21Skin Melanoma2.8 µM
Doxorubicin HepG2Hepatocellular Carcinoma12.2 µM
Doxorubicin UMUC-3Bladder Cancer5.1 µM
Doxorubicin TCCSUPBladder Cancer12.6 µM
Idarubicin MOLT-4, HL60, CEM, K562LeukemiaAt least twice as potent as Daunorubicin
Daunorubicin MOLT-4, HL60, CEM, K562Leukemia-

Note: The cytotoxicity of anthracyclines can vary significantly depending on the cell line and the specific experimental conditions. The IC50 values presented are for a 24-hour drug exposure. Studies have shown that the cytotoxicity of both 4'-Epi-doxorubicin and Doxorubicin increases with both the concentration of the drug and the duration of exposure.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of anthracycline compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues. Include untreated cells as a negative control and a solvent control if applicable. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.

Principle: The assay measures the reproductive integrity of cells after treatment with a cytotoxic agent. The ability of a single cell to form a colony of at least 50 cells is indicative of its survival and proliferative capacity.

Procedure:

  • Cell Seeding: Plate a low density of cells in 6-well plates or culture dishes to ensure that individual colonies can be distinguished.

  • Compound Treatment: Treat the cells with different concentrations of the test compounds for a specified duration.

  • Incubation: After treatment, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Colony Fixation and Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with a solution such as methanol or a mixture of acetic acid and methanol, and then stain with a dye like crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE. This data can be used to generate a dose-response curve and determine the drug concentration that reduces the surviving fraction by a certain percentage (e.g., SF50).

Signaling Pathways and Experimental Workflows

Anthracycline-Induced Apoptotic Signaling Pathway

This compound and its analogues primarily exert their cytotoxic effects by inducing apoptosis (programmed cell death). This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G General Anthracycline-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 activate Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 cleaves to Mitochondrion Mitochondrion Caspase-8->Mitochondrion can activate Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 cleaves to Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleaves to Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Anthracyclines Anthracyclines DNA Damage DNA Damage Anthracyclines->DNA Damage p53 p53 DNA Damage->p53 activates Bcl-2 family (Bax, Bak) Bcl-2 family (Bax, Bak) p53->Bcl-2 family (Bax, Bak) upregulates Bcl-2 family (Bax, Bak)->Mitochondrion permeabilize

Caption: Anthracycline-induced apoptosis involves both extrinsic and intrinsic pathways.

Experimental Workflow for In Vitro Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of this compound and its analogues.

G Experimental Workflow for Cytotoxicity Comparison Cell Line Selection Cell Line Selection Cell Culture & Seeding Cell Culture & Seeding Cell Line Selection->Cell Culture & Seeding Treatment of Cells Treatment of Cells Cell Culture & Seeding->Treatment of Cells Drug Preparation & Dilution Drug Preparation & Dilution Drug Preparation & Dilution->Treatment of Cells Incubation Incubation Treatment of Cells->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Collection Data Collection Cytotoxicity Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: A streamlined workflow for comparing in vitro cytotoxicity of compounds.

Logical Relationship of the Comparative Study

This diagram outlines the logical progression of the comparative analysis, from the structural differences of the compounds to their differential cytotoxic effects.

G Logical Framework for Comparative Cytotoxicity Structural Analogues Structural Analogues This compound This compound Structural Analogues->this compound Other Analogues (e.g., Doxorubicin) Other Analogues (e.g., Doxorubicin) Structural Analogues->Other Analogues (e.g., Doxorubicin) Differential Cellular Uptake & Metabolism Differential Cellular Uptake & Metabolism This compound->Differential Cellular Uptake & Metabolism Other Analogues (e.g., Doxorubicin)->Differential Cellular Uptake & Metabolism Interaction with Cellular Targets Interaction with Cellular Targets Differential Cellular Uptake & Metabolism->Interaction with Cellular Targets Activation of Signaling Pathways Activation of Signaling Pathways Interaction with Cellular Targets->Activation of Signaling Pathways Differential Cytotoxicity (IC50) Differential Cytotoxicity (IC50) Activation of Signaling Pathways->Differential Cytotoxicity (IC50) Conclusion on Relative Potency Conclusion on Relative Potency Differential Cytotoxicity (IC50)->Conclusion on Relative Potency

Caption: Logical flow from structural differences to comparative cytotoxic effects.

References

Safety Operating Guide

Safe Disposal of 4'-Epi-daunorubicin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4'-Epi-daunorubicin, also known as Epirubicin, is a potent anthracycline antineoplastic agent used in chemotherapy.[1] Due to its cytotoxic, carcinogenic, and mutagenic properties, all materials contaminated with this compound are classified as hazardous waste and require stringent disposal procedures to ensure the safety of laboratory personnel and the environment.[2][3] Adherence to these guidelines is critical for minimizing occupational exposure and preventing environmental contamination.

Immediate Safety and Handling Precautions

Proper handling is the first step in a safe disposal workflow. All personnel must be trained on the risks and procedures before handling this compound.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling Epirubicin and its associated waste.

  • Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every hour).[4]

  • Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4]

  • Eye and Face Protection: Use chemical safety goggles. If splashing is a risk, a full face shield should be worn in addition to goggles.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the drug or when there is a risk of aerosolization, such as during spill cleanup.

Handling Environment: All procedures involving this compound, including reconstitution, dilution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.

Step-by-Step Disposal Procedures

Proper segregation of waste at the point of generation is crucial. Antineoplastic waste must never be mixed with general municipal waste.

Liquid Waste Disposal

(e.g., unused drug solutions, contaminated cell culture media)

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container should be made of glass or plastic with a tight-fitting lid. Do not dispose of liquid cytotoxic waste down the drain.

  • Treatment (Optional): For added safety during transport and handling, an absorbent powder can be added to the liquid waste container once it is three-quarters full to solidify the contents and reduce the risk of splashing.

  • Packaging: Securely cap the container. Place the sealed container into a designated, labeled chemotherapeutic waste bag or a larger, puncture-proof container.

  • Storage and Pickup: Store the packaged waste in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EH&S) department for final disposal.

Solid Waste Disposal

(e.g., contaminated gloves, gowns, bench paper, vials, plasticware)

  • Segregation: Immediately place all contaminated solid waste into a designated yellow chemotherapeutic waste bag or a puncture-proof container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".

  • Packaging: When the bag or container is full, seal it securely. This primary container should then be placed inside a secondary container, such as a labeled biohazard box, for transport.

  • Storage and Pickup: Store the sealed secondary container in the designated waste area for collection by EH&S.

Sharps Waste Disposal

(e.g., needles, syringes, scalpels)

  • Collection: Immediately after use, dispose of all sharps contaminated with this compound into a designated, puncture-proof sharps container. These containers are often yellow or are specifically labeled "Chemo Sharps".

  • Best Practices: Do not recap, bend, or break needles. If a syringe still contains a visible amount of the drug, it should be disposed of as bulk chemical waste rather than in a trace sharps container.

  • Packaging and Disposal: Once the sharps container is full (no more than three-quarters), securely lock the lid. Place the sealed container into a yellow chemotherapy waste bag or box for final disposal via incineration.

Quantitative Disposal and Decontamination Data

The following table summarizes key quantitative parameters for the disposal and decontamination of this compound and related compounds.

ParameterMethodValue/ConcentrationDurationEfficacySource
Final Disposal High-Temperature Incineration> 1200°CN/AComplete destruction
Chemical Inactivation Sodium Hypochlorite5.25% (v/v)1 hourComplete degradation
Surface Decontamination Sodium Hypochlorite (Bleach)10% solution24 hoursFor non-porous glassware
Chemical Instability Sodium Hydroxide0.1 MRapidHighly unstable

Experimental Protocols

Protocol 1: Chemical Inactivation of Liquid Epirubicin Waste

This protocol is based on a study by the International Agency for Research on Cancer (IARC) for the degradation of anthracyclines. Sodium hypochlorite was found to be highly effective.

Objective: To completely degrade this compound in liquid waste into non-mutagenic residues.

Materials:

  • Liquid waste containing this compound.

  • Sodium hypochlorite solution (NaOCl), 5.25% (standard household bleach).

  • Appropriate chemical-resistant, sealable container.

  • Personal Protective Equipment (PPE).

Methodology:

  • Perform all steps within a certified chemical fume hood.

  • Carefully transfer the liquid waste containing this compound into the chemical-resistant container.

  • Add an equal volume of 5.25% sodium hypochlorite solution to the waste (a 1:1 volume/volume ratio).

  • Seal the container, ensuring it is not airtight to allow for potential off-gassing.

  • Gently mix the contents and allow the reaction to proceed for a minimum of 1 hour.

  • After the inactivation period, the resulting solution can be disposed of as hazardous chemical waste through the institutional EH&S program.

Protocol 2: Decontamination of Reusable Glassware

This protocol is adapted from procedures for the related anthracycline, Doxorubicin, and is suitable for decontaminating non-porous materials.

Objective: To decontaminate reusable glassware (e.g., beakers, flasks) that has come into contact with this compound.

Materials:

  • Contaminated glassware.

  • 10% bleach solution (prepared from 5.25% sodium hypochlorite).

  • A soaking basin or container large enough to fully submerge the glassware.

  • PPE.

Methodology:

  • Rinse the glassware with water to remove any gross contamination. Collect this rinse water as liquid cytotoxic waste.

  • Prepare a 10% bleach solution in the soaking basin.

  • Carefully place the rinsed glassware into the basin, ensuring all potentially contaminated surfaces are fully submerged in the bleach solution.

  • Allow the glassware to soak for a minimum of 24 hours.

  • After the soaking period, remove the glassware and rinse it thoroughly with water.

  • The glassware can now be washed using standard laboratory procedures.

  • Dispose of the used bleach solution as hazardous chemical waste.

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Primary Containment cluster_2 Packaging & Storage cluster_3 Final Disposal Liquid Liquid Waste (Unused Drug, Media) Liq_Cont Collect in Sealed, Labeled Container Liquid->Liq_Cont Solid Solid Waste (PPE, Vials, Plasticware) Sol_Cont Place in Yellow Chemo Waste Bag Solid->Sol_Cont Sharps Sharps Waste (Needles, Syringes) Sharp_Cont Place in Labeled 'Chemo Sharps' Container Sharps->Sharp_Cont Pack_Liq Place Container in Secondary Containment Liq_Cont->Pack_Liq Chem_Treat Chemical Inactivation (e.g., NaOCl) Liq_Cont->Chem_Treat Alternative for Liquids Pack_Sol Seal Bag, Place in Labeled Waste Box Sol_Cont->Pack_Sol Pack_Sharp Lock Container, Place in Labeled Waste Box Sharp_Cont->Pack_Sharp EH_Pickup Store in Designated Area for EH&S Pickup Pack_Liq->EH_Pickup Pack_Sol->EH_Pickup Pack_Sharp->EH_Pickup Chem_Treat->EH_Pickup Incinerate High-Temperature Incineration (>1200°C) EH_Pickup->Incinerate Primary Method

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Personnel: Essential Protocols for Handling 4'-Epi-daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of 4'-Epi-daunorubicin, a potent antineoplastic agent. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense against exposure to this compound. Due to its cytotoxic nature, stringent adherence to the following PPE protocols is mandatory.

Minimum PPE Requirements:

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be changed every 30-60 minutes or immediately upon contamination. The inner glove should be removed after completing the handling procedure. All gloves must be powder-free to prevent aerosolization of the drug.

  • Gown: A disposable, back-closing gown made of a low-permeability fabric such as polyethylene-coated polypropylene is required. Gowns must have long sleeves with tight-fitting cuffs.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory whenever there is a risk of splashing, such as during reconstitution or transfer of the drug.

  • Respiratory Protection: When handling the powdered form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is required.

  • Shoe Covers: Disposable shoe covers should be worn to prevent the spread of contamination outside of the designated handling area.

Quantitative Data on Glove Permeation

The selection of appropriate gloves is critical. The following table summarizes the breakthrough times for various glove materials when exposed to antineoplastic agents. Note that specific data for this compound is limited; therefore, data for the closely related compound Doxorubicin is also included for reference. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialThickness (mm)Chemotherapy DrugBreakthrough Time (minutes)Reference Standard
Nitrile0.1Epirubicin (acid solution)Penetration detected[1]
NitrileNot SpecifiedDoxorubicin HCl (2 mg/ml)> 240ASTM D6978[2]
Latex0.1 (non-chlorinated)Doxorubicin> 240[3]
Latex0.1 (chlorinated)Doxorubicin> 240[3]
NeopreneNot SpecifiedDoxorubicin> 240

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow must be followed:

Preparation:

  • Designated Area: All handling of this compound must occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Decontamination: Before starting, decontaminate the work surface of the BSC or CACI.

  • Gather Supplies: Assemble all necessary supplies, including the drug, diluents, sterile syringes and needles, and disposal containers, within the containment area.

Handling:

  • Donning PPE: Don all required PPE in the correct order before entering the designated handling area.

  • Reconstitution: If working with a lyophilized powder, reconstitute it carefully to avoid aerosol generation. Use a sterile syringe to slowly inject the diluent along the inner wall of the vial.

  • Aseptic Technique: Employ strict aseptic techniques during all manipulations to prevent microbial contamination and drug exposure.

  • Labeling: Clearly label all syringes and containers with the drug name and concentration.

Post-Handling:

  • Surface Decontamination: After handling is complete, decontaminate all surfaces within the BSC or CACI.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination, starting with the outer gloves and gown.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Below is a visual representation of the safe handling workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Decontaminate Handling Area (BSC/CACI) gather_supplies Assemble All Necessary Supplies prep_area->gather_supplies don_ppe Don Appropriate PPE gather_supplies->don_ppe reconstitute Reconstitute Drug (if applicable) don_ppe->reconstitute manipulate Perform Manipulations (Aseptic Technique) reconstitute->manipulate labeling Label All Preparations manipulate->labeling decontaminate_surface Decontaminate Work Surface labeling->decontaminate_surface dispose_waste Segregate & Dispose of Waste decontaminate_surface->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste."

  • Non-Sharps Solid Waste: All contaminated items, including gloves, gowns, shoe covers, vials, and packaging, must be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are typically yellow.

  • Liquid Waste: Unused or residual this compound solutions should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of this waste down the drain.

Final Disposal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations. Typically, this involves incineration at a licensed hazardous waste facility.

The following diagram illustrates the proper disposal pathway for waste generated during the handling of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal sharps Contaminated Sharps (Needles, Syringes) sharps_container Yellow Puncture-Resistant Sharps Container 'Cytotoxic Waste' sharps->sharps_container solid_waste Contaminated Solids (PPE, Vials, Packaging) solid_waste_bin Yellow Leak-Proof Bin 'Cytotoxic Waste' solid_waste->solid_waste_bin liquid_waste Unused/Residual Drug Solution liquid_waste_container Leak-Proof Container 'Cytotoxic Liquid Waste' liquid_waste->liquid_waste_container incineration Licensed Hazardous Waste Incineration Facility sharps_container->incineration solid_waste_bin->incineration liquid_waste_container->incineration

Disposal Pathway for this compound Waste

Experimental Protocols Cited

The recommendations for glove selection are based on standardized test methods that evaluate the resistance of medical gloves to permeation by chemotherapy drugs.

ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs

This standard is a rigorous test method designed to assess the permeation of chemotherapy drugs through glove materials. Key aspects of the protocol include:

  • Test Setup: A test cell is used where the glove material acts as a barrier between the chemotherapy drug on one side and a collecting medium on the other.

  • Test Conditions: The test is conducted under conditions of continuous contact at a temperature of 35°C ± 2°C to simulate "real-world" conditions of glove use.

  • Breakthrough Time: The breakthrough time is defined as the time it takes for the drug to permeate the glove material and be detected in the collecting medium at a rate of 0.01 µg/cm²/min.

  • Duration: The test is typically run for a maximum of 240 minutes.

Researchers and safety officers should always request glove permeation data that is compliant with the ASTM D6978 standard to make informed decisions about PPE selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Epi-daunorubicin
Reactant of Route 2
Reactant of Route 2
4'-Epi-daunorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.